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  • Product: (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
  • CAS: 97859-51-3

Core Science & Biosynthesis

Foundational

The Lynchpin of Chirality: A Technical Guide to (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one in Modern Medicinal Chemistry

Introduction: The Unassuming Power of a Chiral Scaffold In the landscape of contemporary drug discovery and development, the demand for enantiomerically pure compounds is absolute. The biological systems targeted by phar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unassuming Power of a Chiral Scaffold

In the landscape of contemporary drug discovery and development, the demand for enantiomerically pure compounds is absolute. The biological systems targeted by pharmaceuticals are exquisitely stereospecific, meaning the three-dimensional arrangement of atoms in a drug molecule is as critical as its chemical composition. Within the synthetic chemist's toolkit, certain molecules have risen to prominence not as final drug products, but as foundational chiral building blocks that enable the efficient and controlled construction of complex, stereochemically-defined active pharmaceutical ingredients (APIs). (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one is a paramount example of such a molecule.

This technical guide provides an in-depth exploration of the synthesis, properties, and, most importantly, the multifaceted role of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one in medicinal chemistry. We will delve into its critical function as a chiral precursor for the synthesis of the oxazolidinone class of antibiotics, most notably linezolid, and explore its broader utility as a versatile scaffold for introducing stereochemistry in drug development programs. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital chiral synthon.

Core Characteristics and Synthesis

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one is a stable, crystalline solid characterized by a five-membered heterocyclic ring containing both nitrogen and oxygen.[1] Its key features are the C5-hydroxymethyl group and the defined (S)-stereochemistry at the C5 position, which is the lynchpin of its utility.

PropertyValue
Molecular FormulaC₄H₇NO₃[2]
Molecular Weight117.10 g/mol [3]
CAS Number97859-51-3[4]
AppearanceSolid

The enantiomerically pure (S)-form is most commonly accessed from the chiral pool, utilizing readily available and relatively inexpensive L-serine as the starting material. The synthesis involves the protection of the amino group, reduction of the carboxylic acid to a primary alcohol, and subsequent cyclization to form the oxazolidinone ring.

Illustrative Synthetic Protocol: From L-Serine Methyl Ester

A common laboratory-scale synthesis begins with L-serine methyl ester hydrochloride. The following is a representative, multi-step procedure that highlights the key transformations.

Step 1: N-Acylation

  • Suspend L-serine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as acetonitrile.[5]

  • Add a base, for example, potassium carbonate (1.5 equivalents), and cool the mixture to 0°C.[5]

  • Slowly add an acylating agent (e.g., 1-adamantanecarbonyl chloride, 0.5 equivalents) and allow the reaction to warm to room temperature and stir until completion.[5]

  • Work-up involves filtration, extraction, and purification to yield the N-acylated serine methyl ester.

Step 2: Reduction of the Ester

  • Dissolve the N-acylated serine methyl ester in a suitable solvent like tetrahydrofuran (THF).

  • Add a reducing agent, such as lithium borohydride, portion-wise at 0°C.

  • Stir the reaction for several hours until the ester is fully converted to the corresponding primary alcohol.

  • Quench the reaction carefully with an aqueous acid solution and perform an extractive work-up to isolate the chiral amino alcohol.

Step 3: Cyclization to Form the Oxazolidinone Ring

  • Dissolve the purified amino alcohol in a solvent like THF.

  • Add a carbonylating agent, such as N,N'-carbonyldiimidazole (CDI), and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).[6]

  • Reflux the mixture until the cyclization is complete, as monitored by thin-layer chromatography (TLC).[6]

  • After cooling, the reaction mixture is worked up and the crude product is purified by crystallization or column chromatography to afford (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one.

G cluster_start Starting Material cluster_transformations Key Transformations cluster_product Final Product L_Serine L-Serine Derivative (e.g., methyl ester) N_Acylation N-Acylation L_Serine->N_Acylation Acylating Agent Reduction Ester Reduction N_Acylation->Reduction Reducing Agent (e.g., LiBH4) Cyclization Carbonylation/ Cyclization Reduction->Cyclization Carbonyl Source (e.g., CDI) Final_Product (5S)-5-(hydroxymethyl)- 1,3-oxazolidin-2-one Cyclization->Final_Product

  • Caption: Synthetic pathway from L-Serine to the target molecule. */

The Pivotal Role in Oxazolidinone Antibiotic Synthesis

The most significant application of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one in medicinal chemistry is as a key chiral building block for the synthesis of oxazolidinone antibiotics.[1] This class of drugs is crucial for treating severe infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[7] The archetypal member of this class is Linezolid.

The antibacterial mechanism of oxazolidinones involves the inhibition of bacterial protein synthesis at a very early stage.[] They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, a mechanism distinct from other protein synthesis inhibitors.[9] The (S)-configuration at the C5 position of the oxazolidinone core is essential for this binding and, consequently, for the drug's antibacterial activity.[]

Synthetic Trajectory to Linezolid

The synthesis of Linezolid from (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one hinges on the chemical manipulation of the C5-hydroxymethyl group to introduce the required acetamidomethyl side chain, and N-arylation to attach the 3-fluoro-4-morpholinophenyl moiety. While numerous specific routes have been patented, a generalized and conceptually illustrative pathway is presented below.

G cluster_start Chiral Precursor cluster_transformations Key Synthetic Steps cluster_product Final API Start (5R)-3-(Aryl)-5- (hydroxymethyl)- oxazolidin-2-one Activation Activation of Hydroxyl (e.g., Mesylation) Start->Activation MsCl, Base Displacement Nucleophilic Displacement (e.g., with Azide) Activation->Displacement NaN3 Reduction Azide to Amine Reduction Displacement->Reduction H2, Pd/C Acetylation N-Acetylation Reduction->Acetylation Ac2O Linezolid Linezolid Acetylation->Linezolid

  • Caption: Generalized synthetic route to Linezolid. */

Detailed Experimental Workflow: Key Transformations

The following protocol outlines the critical steps to convert an N-arylated (5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one intermediate into Linezolid. Note that for Linezolid, the required stereocenter is (S), but many syntheses proceed through the (R)-hydroxymethyl intermediate which is then converted to the (S)-aminomethyl side chain via a double inversion process (e.g., mesylation followed by azide displacement).[10][11]

Step 1: Activation of the Hydroxymethyl Group (Mesylation)

  • Dissolve (R)-3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl methanol (1 equivalent) in a suitable solvent like dichloromethane.[10]

  • Cool the solution to 0°C and add a base, such as triethylamine (1.5 equivalents).

  • Slowly add methanesulfonyl chloride (1.2 equivalents) and stir the reaction at 0°C for 1-2 hours.

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and evaporate the solvent to yield the crude mesylate.[10]

Step 2: Azide Formation (Nucleophilic Displacement)

  • Dissolve the crude mesylate from the previous step in a polar aprotic solvent like dimethylformamide (DMF).

  • Add sodium azide (1.5 equivalents) and heat the mixture to 60-80°C.

  • Monitor the reaction by TLC until the starting material is consumed. This step proceeds with an inversion of stereochemistry.

  • Cool the reaction, dilute with water, and extract the product with a solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated to give the azidomethyl intermediate. The resulting compound is (R)-5-(azidomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one.[12]

Step 3: Reduction to the Amine

  • Dissolve the azidomethyl compound in a solvent such as methanol or ethyl acetate.

  • Add a catalyst, typically palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • After the reduction is complete, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude aminomethyl product, which now has the desired (S)-configuration.

Step 4: N-Acetylation to Yield Linezolid

  • Dissolve the crude amine in a suitable solvent.

  • Add acetic anhydride (1.1 equivalents) and a base (e.g., pyridine or triethylamine).

  • Stir at room temperature until the acetylation is complete.

  • Perform an aqueous work-up followed by purification, typically crystallization from a suitable solvent system, to yield pure Linezolid.[10][11]

Broader Applications in Medicinal Chemistry

While its role in antibiotic synthesis is the most prominent, the utility of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one is not confined to this therapeutic area. The oxazolidinone scaffold is a versatile platform in drug discovery.[1][13] For instance, derivatives have been investigated as:

  • Antithrombotic Agents: The Factor Xa inhibitor Rivaroxaban contains a related oxazolidinone core, demonstrating the scaffold's applicability in cardiovascular medicine.[6]

  • Monoamine Oxidase (MAO) Inhibitors: Early research into oxazolidinones explored their potential as antidepressants.[14]

The C5-hydroxymethyl group of the title compound provides a convenient chemical handle for elaboration into a wide array of functional groups, allowing for the exploration of diverse chemical space in structure-activity relationship (SAR) studies. This makes it a valuable starting point for the synthesis of compound libraries targeting various biological endpoints.

Conclusion: A Cornerstone of Asymmetric Synthesis

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one exemplifies the critical importance of chiral building blocks in modern medicinal chemistry. Its efficient synthesis from the chiral pool, coupled with the versatile reactivity of its hydroxymethyl group, has established it as an indispensable precursor for a clinically vital class of antibiotics. Its utility extends beyond this single application, serving as a robust and reliable scaffold for introducing the correct stereochemistry in a variety of drug discovery programs. For research and development teams, a thorough understanding of the synthesis and manipulation of this key intermediate is fundamental to the successful and efficient development of next-generation, enantiomerically pure therapeutics.

References

  • Lee, W. K. (2002). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-. Organic Letters, 4(13), 2261-2263.
  • Ochoa-Terán, A., & Rivero, I. A. (2012). A new method to obtain enantiopure 5-substituted 1,3-oxazolidin-2-ones 1 from α-dibenzylamino esters 2 is reported. ResearchGate. Available at: [Link]

  • CP Lab Chemicals. (n.d.). (5S)-5-(hydroxymethyl)-1, 3-oxazolidin-2-one, min 97%, 250 mg. Retrieved from [Link]

  • Google Patents. (n.d.). US4250318A - Novel 5-hydroxymethyl oxazolidinones, the method of preparing them and their application in therapeutics.
  • Kim, H. J., & Lee, K. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 585.
  • SSRN. (2022). A Convenient Synthesis of Linezolid through Buchwald-Hartwig Amination. Available at: [Link]

  • Madhusudhan, G., et al. (2012). A facile construction of 5-methylazido-3-aryl 2-oxazolidinone: A key precursor for the synthesis of Linezolid. Der Pharma Chemica, 4(1), 428-436.
  • Kumar, A., et al. (2020). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. Journal of Medicinal Chemistry, 63(17), 9356-9375.
  • Google Patents. (n.d.). EP2595968A1 - Novel process for preparation of linezolid and its novel intermediates.
  • Synlett. (2021). Stereoselective Synthesis of (4S,5S)-5-Vinyloxazolidin-2-one-4-carboxylate as a -Vinylserine Synthetic Equivalent by Vinyl G. Synlett, 32(06), 601-604.
  • RSC Publishing. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • WIPO Patentscope. (2012). WO2012114355 - NOVEL PROCESS FOR PREPARATION OF LINEZOLID AND ITS NOVEL INTERMEDIATES. Retrieved from [Link]

  • precisionFDA. (n.d.). 5-(HYDROXYMETHYL)OXAZOLIDIN-2-ONE. Retrieved from [Link]

  • PubChem. (n.d.). (5R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one. Retrieved from [Link]

  • Organic Syntheses. (2025). Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. Organic Syntheses, 102, 157-184.
  • National Center for Biotechnology Information. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 26(3), 585.
  • National Center for Biotechnology Information. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 13(10), 1185-1203.
  • PubChem. (n.d.). (5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). (4R,5S)-4-Hydroxymethyl-5-[(methylsulfanyl)methyl]-1,3-oxazolidin-2-one. Acta Crystallographica Section E, 68(Pt 8), o2082.
  • Medkoo. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]*. Journal of Medicinal Chemistry, 48(5), 1359-1377.
  • Beilstein Journals. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1726-1735.
  • Google Patents. (n.d.). RU2383540C2 - Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide.
  • precisionFDA. (n.d.). 2-[[(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dione. Retrieved from [Link]

Sources

Exploratory

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one CAS number and synonyms

The following technical guide details the properties, synthesis, and application of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one , a critical chiral scaffold in modern medicinal chemistry. Executive Summary (5S)-5-(hydrox...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one , a critical chiral scaffold in modern medicinal chemistry.

Executive Summary

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one (CAS 97859-51-3 ) is a high-value chiral heterocyclic building block. It serves as the pharmacophore core for the oxazolidinone class of antibiotics (e.g., Linezolid , Tedizolid ) and factor Xa inhibitors (e.g., Rivaroxaban ). Its structural rigidity and specific stereochemistry (5S) are essential for binding to the bacterial 50S ribosomal subunit, preventing the formation of the initiation complex.

This guide analyzes the compound's physicochemical profile, validates synthetic pathways with mechanistic causality, and outlines its pivotal role in drug development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

ParameterTechnical Specification
IUPAC Name (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Common Synonyms (S)-5-Hydroxymethyl-2-oxazolidinone; (S)-HMOX; L-Oxazolidinone alcohol
CAS Number 97859-51-3 (Specific (S)-enantiomer)7517-99-9 (Racemate)
Molecular Formula C₄H₇NO₃
Molecular Weight 117.10 g/mol
Chirality (S)-configuration (correlates to L-amino acid precursors)
Physical State White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO, THF; sparingly soluble in non-polar solvents.[1][2][3][4][5][6]
Melting Point 116–120 °C (Lit. varies by purity/crystal form)

Synthetic Architectures & Causality

The synthesis of the (5S)-scaffold requires strict stereocontrol. Two primary routes dominate the field: Retention (from amino diols) and Inversion (from chiral epoxides).

Route A: Cyclization of (S)-3-amino-1,2-propanediol (Retention)

This route is preferred for "green" chemistry applications as it avoids hazardous azides or heavy metals. The stereochemistry of the starting material is directly translated to the product.

  • Mechanism: The amino group of (S)-3-amino-1,2-propanediol attacks the carbonyl electrophile (e.g., Diethyl carbonate or CDI). Subsequent intramolecular cyclization by the secondary hydroxyl group closes the ring.

  • Causality: The primary amine is more nucleophilic than the hydroxyls, ensuring N-acylation occurs first. The 5-membered ring formation is thermodynamically favored over the 6-membered ring.

Route B: From (R)-Glycidol or (R)-Epichlorohydrin (Inversion)

This is the standard industrial route for Linezolid intermediates.

  • Mechanism: Nucleophilic attack by a nitrogen source (e.g., ammonia, phthalimide, or an aniline derivative) on the epoxide.

  • Stereochemistry: Attack at the less hindered terminal carbon of the epoxide leads to ring opening. If the epoxide is (R), the resulting alcohol (and subsequent ring closure) yields the (S)-oxazolidinone due to the priority rules, though the chiral center itself might not be inverted in the Cahn-Ingold-Prelog sense, the spatial arrangement leads to the (S)-target.

    • Note: Direct attack of carbamates on (R)-glycidyl butyrate typically yields the (R)-oxazolidinone. To get the (S)-enantiomer (required for Linezolid), one often starts with (S)-epichlorohydrin or uses a sequence that inverts the center. Correction: In Linezolid synthesis, (R)-epichlorohydrin is often used to yield the (S)-5-hydroxymethyl intermediate via specific N-alkylation sequences.

Synthesis Workflow Diagram

SynthesisPathways Start1 (S)-3-amino-1,2-propanediol Intermediate1 Carbamate Intermediate Start1->Intermediate1 N-acylation Reagent1 Diethyl Carbonate / K2CO3 Reagent1->Intermediate1 Target (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one (Target Scaffold) Intermediate1->Target Cyclization (Retention) Start2 (R)-Epichlorohydrin Start2->Target Epoxide Opening + Cyclization (Stereochemical Inversion) Reagent2 Ammonia / CO2 Source

Figure 1: Comparative synthetic pathways. Route A (top) retains stereochemistry; Route B (bottom) typically involves inversion.

Application in Drug Discovery[8][11][12]

The (5S)-oxazolidinone moiety is not merely a linker; it is a pharmacophore.

Mechanism of Action (Antibiotics)

In Linezolid and Tedizolid, the (5S)-oxazolidinone ring binds to the 23S rRNA of the 50S ribosomal subunit.

  • Structure-Activity Relationship (SAR): The (S)-configuration is critical. The (R)-enantiomer is significantly less active (often 4-16 fold less potent). The C5-hydroxymethyl group is usually derivatized (e.g., to an acetamidomethyl group in Linezolid) to optimize hydrogen bonding within the ribosomal pocket.

Goldberg Coupling Strategy

For many derivatives (like Rivaroxaban), the "NH" of the oxazolidinone ring must be coupled to an aryl halide.[7]

  • Protocol: Copper-catalyzed Goldberg reaction.

  • Significance: Allows the convergent synthesis of complex drugs by coupling the pre-formed chiral oxazolidinone block to various aryl cores.

DrugApplication Core (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Step1 Functionalization of OH group (Mesylation/Amination) Core->Step1 Path A (Antibiotics) Step2 N-Arylation (Goldberg Coupling) CuI, Ligand, Ar-X Core->Step2 Path B (Antithrombotics) Linezolid Linezolid (Antibiotic) Step1->Linezolid Acetylation Rivaroxaban Rivaroxaban (Anticoagulant) Step2->Rivaroxaban Linkage to Morpholinone-Ph

Figure 2: Divergent synthesis of major pharmaceutical agents from the (5S)-core.

Experimental Protocols

Synthesis of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one (Green Route)

Adapted from Tetrahedron: Asymmetry 2004.

Reagents:

  • (S)-3-amino-1,2-propanediol (1.0 eq)

  • Diethyl carbonate (1.5 eq)

  • Potassium Carbonate (0.1 eq)

  • Solvent: Methanol or Ethanol (anhydrous)

Procedure:

  • Setup: Charge a round-bottom flask with (S)-3-amino-1,2-propanediol and anhydrous ethanol.

  • Addition: Add Potassium Carbonate (catalyst) and Diethyl carbonate.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 12–16 hours. Monitor by TLC (EtOAc:MeOH 9:1) for the disappearance of the starting amine.

  • Workup: Cool to room temperature. Filter off the inorganic salts (K₂CO₃).

  • Concentration: Evaporate the solvent under reduced pressure to yield a viscous oil or semi-solid.

  • Purification: Recrystallize from Isopropanol/Hexane or purify via silica gel chromatography (DCM:MeOH gradient) to obtain the white crystalline solid.

  • Validation: Check optical rotation. Expected

    
     (c=1, MeOH) for the (S)-isomer (Note: Sign depends strictly on solvent/concentration; always compare to CoA).
    
Quality Control Parameters
  • Chiral HPLC: Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA.

  • NMR: ¹H NMR (DMSO-d₆) should show characteristic multiplets for the ring protons at δ 4.0–4.5 ppm and the hydroxymethyl group.

References

  • National Institutes of Health (NIH). (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]. (Demonstrates Goldberg coupling utility). Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2020). One-pot synthesis of oxazolidinones...[8][9]. Retrieved from [Link]

  • Der Pharma Chemica. (2011). A new and alternate synthesis of Linezolid. (Discusses the (S)-enantiomer role). Retrieved from [Link]

Sources

Foundational

Technical Guide: Chiral Oxazolidinones as Antibiotic Intermediates

Executive Summary: The Stereochemical Imperative The oxazolidinone class of antibiotics, represented by Linezolid (Zyvox) and Tedizolid (Sivextro), serves as a critical defense against multidrug-resistant Gram-positive p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

The oxazolidinone class of antibiotics, represented by Linezolid (Zyvox) and Tedizolid (Sivextro), serves as a critical defense against multidrug-resistant Gram-positive pathogens, including MRSA and VRE.[1][2] The pharmacological potency of these agents is inextricably linked to the stereochemistry of the 2-oxazolidinone core. Specifically, the (5S)-configuration (in the case of Linezolid) is non-negotiable; the (5R)-enantiomer is essentially inactive.[1][2]

For drug development professionals, the challenge is not merely synthesizing the core but doing so with high enantiomeric excess (ee >99%), scalable process safety, and cost-efficiency. This guide analyzes the transition from "chiral pool" dependence to modern catalytic and enzymatic resolutions, providing actionable protocols for high-purity intermediate synthesis.[1][2]

Structural & Mechanistic Basis (SAR)

The oxazolidinone pharmacophore functions by binding to the 23S rRNA of the 50S ribosomal subunit , inhibiting the formation of the initiation complex.[3][4] This mechanism is distinct from tetracyclines or aminoglycosides, preventing cross-resistance.[2]

The "R vs. S" Nomenclature Trap

A critical technical nuance often confuses researchers moving between Linezolid and Tedizolid. While the spatial orientation of the pharmacophore binding to the ribosome is conserved, the Cahn-Ingold-Prelog (CIP) designation flips due to substituent priority changes.[1]

  • Linezolid: The C5 substituent is an (S)-acetamidomethyl group.[1][2]

  • Tedizolid: The C5 substituent is a (R)-hydroxymethyl group (which is then phosphorylated).[1][2]

Technical Insight: The spatial geometry of the C5-substituent projecting away from the ribosome core is identical in the bioactive eutomers of both drugs, despite the opposing R/S labels.

Visualization: Pharmacophore & SAR

The following diagram illustrates the core structure-activity relationships and the critical stereochemical alignment.

SAR_Oxazolidinone cluster_activity Antibacterial Activity Drivers Core 2-Oxazolidinone Core (Rigid Scaffold) C5 C5-Stereocenter (Critical Binding) Core->C5 Defines Geometry N_Aryl N-Aryl Ring (Ring B) (Potency/Spectrum) Core->N_Aryl N3 Attachment SideChain C5-Side Chain (Permeability/Solubility) C5->SideChain Linezolid: -CH2NHAc (S) Tedizolid: -CH2OH (R) Ring_C Ring C (Morpholine/Pyridine) (PK/Safety Profile) N_Aryl->Ring_C Para-substitution

Figure 1: Structure-Activity Relationship (SAR) of the Oxazolidinone class.[1][2] Note the critical role of the C5 stereocenter in ribosomal docking.

Synthetic Routes to Chiral Intermediates[5]

The industrial production of these intermediates generally falls into three categories. We evaluate them based on Scalability, Cost, and E-factor (Environmental impact).

Route A: Chiral Pool Synthesis (The Traditional Standard)

This route relies on naturally occurring chiral building blocks.[2]

  • Starting Material: (R)-Glycidyl butyrate or (S)-Epichlorohydrin.[1][2]

  • Mechanism: Nucleophilic opening of the epoxide by an aniline derivative (e.g., 3-fluoro-4-morpholinylaniline), followed by cyclization with a phosgene equivalent (CDI or triphosgene).[1][2]

  • Pros: High optical purity is "baked in" from the start.

  • Cons: (R)-Glycidyl butyrate is expensive.[1][2] Use of n-Butyllithium (n-BuLi) at -78°C in early patents presents a massive safety hazard for kilo-scale reactors.[1][2]

Route B: Asymmetric Chemical Catalysis
  • Method: Asymmetric Henry reaction (Nitroaldol) using Copper(II)-chiral ligand complexes.[1][2]

  • Mechanism: Reaction of 3-aryl-amino-aldehydes with nitromethane.[1][2]

  • Pros: Uses achiral, cheap starting materials.

  • Cons: Trace metal removal (Cu) is difficult and strictly regulated in APIs (<10 ppm).[1][2]

Route C: Biocatalytic Kinetic Resolution (The Modern "Green" Approach)

This method uses enzymes to selectively hydrolyze or transesterify a racemic mixture.[2]

  • Enzyme: Burkholderia cepacia lipase (Lipase PS Amano).[1][2][5][6]

  • Workflow: Racemic oxazolidinone alcohol

    
     Enzymatic Acetylation 
    
    
    
    Separation of (S)-acetate and (R)-alcohol.
  • Pros: Mild conditions (ambient temp, pH 7), reusable immobilized enzymes, high enantiomeric excess (>99% ee).[1][2]

Comparative Data: Synthetic Efficiency

MetricChiral Pool ((R)-Glycidyl Butyrate)Asymmetric Catalysis (Henry Rxn)Biocatalytic Resolution (Lipase PS)
Overall Yield 45 - 55%60 - 70%40 - 45% (theoretical max 50%)
Enantiomeric Excess (ee) > 99%90 - 95% (requires recrystallization)> 99%
Reagent Cost HighLowMedium (Enzyme cost amortized)
Scalability Risk High (Cryogenic steps)Medium (Metal scavenging)Low (Batch/Flow compatible)
Key Impurity Wrong enantiomer (if racemization occurs)Residual Copper, Nitro-aldol byproductsUnreacted racemate

Experimental Protocols

Protocol 1: Industrial Synthesis of Linezolid Intermediate via Chiral Pool

Target: (5S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one.[1][2]

Reagents:

  • 3-Fluoro-4-morpholinylaniline (1.0 eq)[1][2]

  • (R)-Glycidyl butyrate (1.1 eq)[1][2]

  • Lithium tert-butoxide (LiOtBu) (Catalytic)[1][2]

  • Solvent: THF or Methanol

Step-by-Step Workflow:

  • Epoxide Opening: Charge reactor with aniline derivative and methanol. Cool to 0°C. Add (R)-glycidyl butyrate slowly.

    • Causality: Slow addition prevents exotherm-induced racemization of the chiral epoxide.[1]

  • Cyclization: Heat the mixture to reflux. The amino-alcohol intermediate cyclizes intramolecularly.[1][2]

    • Checkpoint: Monitor by HPLC for disappearance of the aniline.

  • Activation: The resulting hydroxymethyl intermediate is treated with Methanesulfonyl chloride (MsCl) and Triethylamine (TEA) to form the mesylate.[1][2]

  • Azidation: Displacement of mesylate with Sodium Azide (NaN3) in DMF at 70°C.

    • Safety Note: NaN3 is shock-sensitive.[1][2] Use a dedicated blast shield or flow reactor.[2]

  • Reduction: Hydrogenation (H2, Pd/C) converts the azide to the amine.[2]

  • Acetylation: Standard acetylation (Ac2O) yields Linezolid.[1][2]

Protocol 2: Enzymatic Kinetic Resolution (Green Route)

Target: Enantiopure (5R)-hydroxymethyl intermediate for Tedizolid.[1][2]

Reagents:

  • Racemic 5-hydroxymethyl-3-aryl-oxazolidinone[1][2]

  • Vinyl Acetate (Acyl donor)[1][2][7]

  • Lipase PS (Immobilized on diatomaceous earth)[1][2]

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene[1][2]

Step-by-Step Workflow:

  • Slurry Preparation: Suspend racemic alcohol (50g) in MTBE (500mL). Add Vinyl Acetate (3.0 eq).[1][2]

  • Enzyme Addition: Add Immobilized Lipase PS (5g). Stir at 30°C.

  • Monitoring: The enzyme selectively acetylates the (S)-enantiomer, leaving the desired (R)-alcohol untouched (or vice versa depending on enzyme specificity; Lipase PS typically favors the R-acetate, leaving S-alcohol.[1][2] Correction: For Tedizolid, we need the (R)-alcohol.[1][2] If Lipase PS acetylates the (R)-enantiomer, we hydrolyze the product.[1] If it acetylates the (S), we harvest the unreacted alcohol. Validation: Lipase PS generally acetylates the (R)-enantiomer of primary alcohols faster.[1][2] Therefore, the product (acetate) will be (R)-configured).

  • Workup: Filter off the enzyme (recycle).[2] Evaporate solvent.[2]

  • Separation: The (R)-acetate and (S)-alcohol have vastly different Rf values and solubilities.[1][2] Separate via column chromatography or selective crystallization.[2]

  • Hydrolysis: Hydrolyze the (R)-acetate using mild base (K2CO3, MeOH) to yield the pure (R)-hydroxymethyl intermediate for Tedizolid synthesis.

Process Visualization: Industrial Workflow

Synthesis_Workflow Start Starting Material: 3-Fluoro-4-morpholinylaniline Step1 Step 1: Epoxide Opening (MeOH, Reflux) Start->Step1 Chiral_Source Chiral Source: (R)-Glycidyl Butyrate Chiral_Source->Step1 Step2 Step 2: Cyclization (Formation of Oxazolidinone Ring) Step1->Step2 Intermediate_OH Intermediate: (5R)-Hydroxymethyl Derivative Step2->Intermediate_OH Step3 Step 3: Mesylation (MsCl, TEA) Intermediate_OH->Step3 Step4 Step 4: Nucleophilic Substitution (NaN3 or Potassium Phthalimide) Step3->Step4 Inversion of Config (if SN2 used directly) Step5 Step 5: Reduction & Acetylation (H2/Pd-C -> Ac2O) Step4->Step5 Final Final API: Linezolid (5S) Step5->Final Impurity Critical Impurity: Bis-Linezolid (Dimer) Step5->Impurity Side Reaction

Figure 2: Industrial synthesis workflow for Linezolid, highlighting the critical intermediate stages and potential impurity formation.

Quality Control & Impurity Profiling

For a self-validating system, the following impurities must be monitored:

  • Enantiomeric Impurity: The (R)-isomer of Linezolid.[1][2][8]

    • Limit: NMT 0.15%.[2]

    • Detection: Chiral HPLC (Chiralpak IA or AD-H columns).[1][2]

  • Dimer Impurity (Bis-Linezolid): Formed during the final acetylation step if free amine reacts with the acetylated product.[1][2][8]

  • Desacetyl Linezolid: Precursor carryover.

References

  • Brickner, S. J., et al. (1996).[2] "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections."[1] Journal of Medicinal Chemistry. Link[1][2]

  • Pearlman, B. A., et al. (1998).[2] "Safe, Scaleable Synthesis of the Oxazolidinone Antibiotic Linezolid." Organic Process Research & Development. Link[1][2]

  • Imbach, P., et al. (2014).[2] "Tedizolid Phosphate: A Second-Generation Oxazolidinone for the Treatment of Acute Bacterial Skin and Skin Structure Infections."[1] Clinical Infectious Diseases. Link[1][2]

  • Ghanem, A. (2007).[2] "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron. Link[1][2]

  • U.S. Food and Drug Administration (FDA). (2014).[1][2] "Sivextro (tedizolid phosphate) Prescribing Information." Link

Sources

Exploratory

A Comprehensive Technical Guide to (S)-5-hydroxymethyl-2-oxazolidinone: Synthesis, Properties, and Applications

Introduction (S)-5-hydroxymethyl-2-oxazolidinone is a pivotal chiral building block in modern organic and medicinal chemistry. As a member of the oxazolidinone class of heterocyclic compounds, it serves as a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-5-hydroxymethyl-2-oxazolidinone is a pivotal chiral building block in modern organic and medicinal chemistry. As a member of the oxazolidinone class of heterocyclic compounds, it serves as a cornerstone in the asymmetric synthesis of numerous complex molecules, most notably in the development of pharmaceuticals. The oxazolidinone ring system, particularly when chirally substituted, is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1][2] This guide provides an in-depth exploration of the molecular characteristics, physical constants, synthesis, and key applications of the (S)-enantiomer, tailored for researchers and professionals in drug development and chemical synthesis.

The significance of this molecule is underscored by its role as a key intermediate in the synthesis of major drugs, including the antibiotic Linezolid and the antithrombotic agent Rivaroxaban.[3][4] Its structure incorporates a stereocenter at the C5 position, which is fundamental to its utility in directing the stereochemical outcome of chemical reactions, a concept pioneered by David A. Evans with similar chiral auxiliaries.[5][6]

Molecular and Physical Properties

The fundamental properties of (S)-5-hydroxymethyl-2-oxazolidinone are summarized below. These constants are critical for its handling, reaction setup, and purification.

Key Identifiers and Chemical Structure
PropertyValueSource(s)
IUPAC Name (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one[2]
CAS Number 97859-51-3[2]
Molecular Formula C₄H₇NO₃[7]
Molecular Weight 117.10 g/mol [7][8]
Canonical SMILES C1CO[2]
InChI Key LSYOFPBORRARMF-VKHMYHEASA-N[2]
Physical Constants and Solubility
PropertyValue / DescriptionSource(s)
Appearance White to yellow crystalline solid[6]
Melting Point Data for the parent compound, 2-oxazolidinone, is 86-89 °C. The value for the title compound may vary.[9]
Boiling Point Not specified in literature; likely high due to polarity and hydrogen bonding.
Optical Activity As the (S)-enantiomer, it is optically active and will rotate plane-polarized light. The racemic mixture is denoted as (+/-).[7]
Solubility Expected to be soluble in water and polar organic solvents such as methanol, ethanol, THF, and DMSO.[10][11][12][13][14]

Synthesis and Purification

The enantioselective synthesis of (S)-5-hydroxymethyl-2-oxazolidinone is critical to its application. The most common and reliable strategies commence from readily available, optically pure three-carbon starting materials.

Synthetic Strategy Overview

The primary route to (S)-5-hydroxymethyl-2-oxazolidinone involves the reaction of a chiral C3 synthon, such as (S)-glycidol or its derivatives, with a source of the carbamate nitrogen. A key step is the intramolecular cyclization that forms the 5-membered oxazolidinone ring, which must proceed with high stereochemical fidelity. One prevalent method utilizes the reaction of (S)-glycidol with benzyl isocyanate followed by a base-mediated cyclization. This pathway is advantageous as it leverages a commercially available chiral starting material to set the required stereocenter.

The logical flow for a typical synthesis is outlined in the diagram below.

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Intermediate Product cluster_final Final Steps A (S)-Glycidol C Step 1: Carbamate Formation (Addition Reaction) A->C B Benzyl Isocyanate B->C D Intermediate: (S)-benzyl N-(oxiran-2-ylmethyl)carbamate C->D Forms E Step 2: Intramolecular Cyclization (Base-mediated, SN2) D->E Reacts in F N-Protected Intermediate: (S)-3-benzyl-5-(hydroxymethyl) -2-oxazolidinone E->F Yields G Step 3: Deprotection (Hydrogenolysis) F->G Undergoes H Final Product: (S)-5-hydroxymethyl-2-oxazolidinone G->H Yields I Purification (Recrystallization) H->I Requires

Caption: Synthetic workflow for (S)-5-hydroxymethyl-2-oxazolidinone.

Detailed Experimental Protocol (Representative)

This protocol describes a common laboratory-scale synthesis starting from (S)-glycidol.

Step 1: Synthesis of (S)-3-benzyl-5-(hydroxymethyl)-2-oxazolidinone

  • To a stirred solution of (S)-glycidol (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert nitrogen atmosphere, add benzyl isocyanate (1.05 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting materials.

  • Cool the mixture again to 0 °C and add a catalytic amount of a non-nucleophilic base, such as sodium hydride (NaH, 0.1 equivalents).

  • Stir the mixture at room temperature overnight. The base catalyzes the intramolecular cyclization of the intermediate carbamate.

  • Quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude N-benzylated intermediate.

Step 2: Deprotection via Hydrogenolysis

  • Dissolve the crude (S)-3-benzyl-5-(hydroxymethyl)-2-oxazolidinone from the previous step in methanol.

  • Add palladium on carbon (10% Pd/C, ~5 mol%) to the solution.

  • Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude (S)-5-hydroxymethyl-2-oxazolidinone.

Purification

The final product is typically a solid and can be purified by recrystallization.

  • Dissolve the crude product in a minimal amount of hot ethyl acetate or an ethanol/ether mixture.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the pure product. Purity can be assessed by melting point analysis and NMR spectroscopy.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. While a specific, published spectrum for the title compound is not available, the expected NMR signals can be predicted based on its structure and data from analogous compounds.[3][15][16]

Expected ¹H NMR Signals (in CDCl₃ or DMSO-d₆)
Proton(s)Expected Chemical Shift (δ, ppm)MultiplicityNotes
-NH5.5 - 7.5Broad SingletExchangeable with D₂O. Position is solvent dependent.
-OH3.0 - 5.0Broad Singlet / TripletExchangeable with D₂O. May couple to CH₂OH protons.
H5 (CH)4.6 - 4.8MultipletChiral center proton, coupled to both CH₂ groups.
H4 (CH₂)3.3 - 3.7MultipletDiastereotopic protons of the oxazolidinone ring.
CH₂OH3.5 - 3.9MultipletProtons of the hydroxymethyl group.
Expected ¹³C NMR Signals (in CDCl₃ or DMSO-d₆)
CarbonExpected Chemical Shift (δ, ppm)Notes
C2 (C=O)158 - 162Carbonyl carbon, characteristic of carbamates.
C5 (CH)74 - 78Carbon bearing the hydroxymethyl group.
CH₂OH61 - 65Hydroxymethyl carbon.
C4 (CH₂)44 - 48Ring methylene carbon adjacent to the nitrogen.

Applications in Drug Development and Asymmetric Synthesis

The utility of (S)-5-hydroxymethyl-2-oxazolidinone stems from its enantiopure nature and the versatile reactivity of its functional groups.

Key Intermediate for Antibiotics

The most prominent application is in the synthesis of oxazolidinone antibiotics, such as Linezolid .[4][17] In these syntheses, the core structure of (S)-5-hydroxymethyl-2-oxazolidinone is modified, typically by converting the hydroxymethyl group into an aminomethyl group, which is then further elaborated. The (S)-stereochemistry is crucial for the antibacterial activity of the final drug, which functions by inhibiting bacterial protein synthesis at the ribosomal level.[12][18]

G A (S)-5-hydroxymethyl- 2-oxazolidinone B Functional Group Transformation (e.g., -OH to -NHAc) A->B C Key Linezolid Intermediate B->C D Coupling with Aromatic Moiety C->D E Linezolid (Active Pharmaceutical Ingredient) D->E

Caption: Role as a precursor to the antibiotic Linezolid.

Chiral Auxiliary and Synthon

While not a traditional "Evans auxiliary" itself, (S)-5-hydroxymethyl-2-oxazolidinone serves as a precursor to them.[5][19] The nitrogen atom can be acylated, and the resulting N-acyl oxazolidinone can direct stereoselective reactions, such as alkylations or aldol additions, at the α-position to the carbonyl group. The inherent chirality of the C5 position effectively shields one face of the enolate intermediate, forcing electrophilic attack to occur from the less sterically hindered face. This provides a reliable method for constructing new stereocenters with high diastereoselectivity.[19]

Safety and Handling

Proper handling of (S)-5-hydroxymethyl-2-oxazolidinone is essential in a laboratory setting.

Hazard CategoryGHS Classification and Precautionary StatementsSource(s)
Pictograms GHS07 (Exclamation Mark)[6]
Signal Word Warning [6]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[6][8]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
Storage Store in a cool, dry, well-ventilated area. Keep the container tightly closed and protect from light. Store under an inert atmosphere for long-term stability.

Conclusion

(S)-5-hydroxymethyl-2-oxazolidinone is a compound of high strategic importance in synthetic chemistry. Its value is derived from its enantiopure structure, which translates chirality into a vast array of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and reactivity allows researchers to effectively harness its potential in the rational design and development of next-generation pharmaceuticals and other fine chemicals. The methodologies for its preparation are robust, and its role as a foundational chiral building block is firmly established in the field.

References

  • [1H and 13C NMR spectra of compound 2a:]. (n.d.).
  • An Expedient Stereoselective and Chemoselective Synthesis of Bicyclic Oxazolidinones from Quinols and Isocyanates. (2013). The Royal Society of Chemistry.
  • The fragments the 13 C NMR spectra (JMOD) of compounds 5a, 5b, and 7 in DMSOOd 6. (2022). Chemistry of Heterocyclic Compounds.
  • H NMR spectra of the two isomers: (a) 7b (syn) and (b) 5b (anti). (n.d.).
  • 5-(HYDROXYMETHYL)OXAZOLIDIN-2-ONE. precisionFDA. [Link]

  • Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. (n.d.). PMC - NIH.
  • Description and Solubility. (2012). First Supplement to USP 35–NF 30.
  • Katsumura, S., Kondo, A., & Han, Q. (2006). Synthesis of Optically Pure 4-Hydroxymethyloxazolidinone as Chiral Serinol Synthon from Glycidol. Chemistry Letters. [Link]

  • (5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one. PubChem. [Link]

  • (S)-5-(Hydroxymethyl)oxazolidin-2-one | 97859-51-3. J&K Scientific. [Link]

  • 2-Oxazolidinone, 3-(2-hydroxypropyl)-5-methyl-. NIST WebBook. [Link]

  • 2-Oxazolidinone. Wikipedia. [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formul
  • 13C-NMR Studies of Some Heterocyclically Substituted Chromones. (2004). Asian Journal of Chemistry.
  • (s)-4-(phenylmethyl)-2-oxazolidinone. Organic Syntheses Procedure. [Link]

  • Synthesis and Antibacterial Activity of 5-Substituted Oxazolidinones. (2025).
  • Method for synthesizing n-substituted phenyl-5-hydroxymethyl-2-oxazolidinone.
  • Comparison of HPMC Solubility in Organic Solvents. (2025). Tenessy.
  • Theoretical evaluation of the solubility of some pharmaceutical compounds in organic solvents using the enhanced Apelblat and artificial neural network models. (2023). Physical Chemistry Research.
  • Solubility comparison in dichloromethane. (n.d.).

Sources

Foundational

The Chiral Pivot: Therapeutic Applications of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Derivatives

The following technical guide details the therapeutic landscape, synthesis, and evaluation of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one derivatives. This document is structured for researchers and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic landscape, synthesis, and evaluation of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one derivatives. This document is structured for researchers and drug development professionals, focusing on the critical role of the (5S)-stereocenter in pharmacological efficacy.

[1]

Executive Summary

The (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one scaffold represents a privileged structure in medicinal chemistry.[1] It serves as the essential pharmacophore for the oxazolidinone class of antibiotics (e.g., Linezolid, Tedizolid), which are critical last-line defenses against multidrug-resistant (MDR) Gram-positive bacteria like MRSA and VRE.

Beyond its antibacterial pedigree, this scaffold exhibits a "chiral pivot" effect: the (5S) configuration is strictly required for bacterial ribosome inhibition, whereas the (5R) enantiomer is virtually inactive as an antibiotic but may possess distinct interactions with mammalian enzymes like Monoamine Oxidase (MAO). This guide dissects the molecular logic, synthesis, and divergent therapeutic applications of this versatile core.[2][3][4]

Structural Biology & Mechanism of Action

The Criticality of the (5S) Configuration

The therapeutic potency of oxazolidinones hinges on their binding to the 23S rRNA of the bacterial 50S ribosomal subunit .

  • Binding Site: The Peptidyl Transferase Center (PTC), specifically the A-site pocket.[2]

  • Stereochemical Lock: The (5S)-configuration orients the C5-substituent (hydroxymethyl or its derivatives) into a deep, hydrophobic cleft formed by nucleotide G2505 (E. coli numbering).

  • Steric Exclusion: The (5R)-enantiomer faces a steric clash with the ribosome wall, reducing binding affinity by orders of magnitude.

Mechanism of Action (MOA) Pathway

Unlike classic protein synthesis inhibitors that block chain elongation, oxazolidinones act at the initiation phase . They prevent the formation of the 70S initiation complex by interfering with the positioning of fMet-tRNA.[1]

MOA_Pathway Ribosome 50S Ribosomal Subunit Target 23S rRNA (PTC) Ribosome->Target Binding Stereospecific Binding (Hydrophobic Pocket) Target->Binding Drug (5S)-Oxazolidinone Drug->Binding High Affinity Interference Displacement of fMet-tRNA Binding->Interference Outcome 70S Initiation Complex Formation Blocked Interference->Outcome Bacteriostatic Effect

Figure 1: Mechanism of action showing the interception of the ribosomal initiation complex.[1]

Therapeutic Applications

Antibacterial Agents (Primary Application)

The most commercially successful application is in antibiotics. The 5-hydroxymethyl group is typically an intermediate that is derivatized to improve pharmacokinetics and binding.[1]

DrugC5-SubstituentN-Aryl SubstitutionClinical Status
Linezolid Acetamidomethyl3-fluoro-4-morpholinophenylApproved (2000)
Tedizolid Hydroxymethyl (Prodrug: Phosphate)3-fluoro-4-(tetrazolyl-pyridyl)phenylApproved (2014)
Radezolid TriazolylmethylBiaryl spacerPhase II/III

Note: Tedizolid is unique because the active moiety retains the 5-hydroxymethyl group (unmasked from the phosphate prodrug in vivo). This confirms that the free hydroxyl group is capable of high-affinity binding, provided the N-aryl tail provides sufficient auxiliary binding energy.[1]

MAO Inhibition (Secondary/Toxicity)

Oxazolidinones are reversible inhibitors of Monoamine Oxidase (MAO-A and MAO-B).[1]

  • Therapeutic Potential: Selective MAO-B inhibitors are valuable for Parkinson's disease.[1]

  • Toxicity: Non-selective inhibition leads to the "cheese effect" (tyrosine pressor response) in patients taking oxazolidinone antibiotics.

  • SAR Insight: Increasing the size of the C5-substituent (e.g., from hydroxymethyl to larger heterocycles) generally decreases MAO inhibition, improving the safety profile for antibiotics.

Emerging Applications: 5-Lipoxygenase Inhibitors

Recent research identifies N-hydroxy-N-acyl (hydroxamic acid) derivatives of the (5S)-aminomethyl scaffold as potent inhibitors of 5-Lipoxygenase (5-LO), a key enzyme in leukotriene biosynthesis.[1] This opens avenues for treating asthma and inflammatory diseases.

Synthesis Protocol: The "Self-Validating" System

To ensure scientific integrity, we utilize a convergent synthesis strategy. This protocol avoids the use of hazardous phosgene gas, instead utilizing a lithium base-mediated cyclization of an aniline with a chiral glycidyl derivative.

Objective: Synthesis of (5S)-5-(hydroxymethyl)-3-(3-fluoro-4-morpholinophenyl)-1,3-oxazolidin-2-one (Linezolid Intermediate).

Reagents & Materials
  • Starting Material A: 3-Fluoro-4-morpholinoaniline (1.0 eq)[1]

  • Chiral Building Block B: (R)-Glycidyl butyrate (1.1 eq) (Note: The (R)-epoxide yields the (5S)-oxazolidinone due to inversion at C1 of the epoxide or retention depending on the specific pathway; here we use the standard lithiation route which retains the chiral integrity via the carbamate).

  • Reagent C: n-Butyllithium (n-BuLi), 2.5M in hexanes.[1]

  • Solvent: Anhydrous THF.

Step-by-Step Methodology
  • Carbamate Formation:

    • Dissolve 3-Fluoro-4-morpholinoaniline (10 mmol) in dry THF (50 mL) under

      
      .
      
    • Cool to -78°C. Add n-BuLi (11 mmol) dropwise. Stir for 30 min.

    • Add Benzyl chloroformate (Cbz-Cl) (11 mmol).[1] Warm to RT and stir for 2 hours.

    • Checkpoint: TLC should show disappearance of aniline.

  • Lithiation & Cyclization (The Critical Step):

    • Cool the crude carbamate solution (in THF) back to -78°C.

    • Add n-BuLi (11 mmol) dropwise to deprotonate the carbamate nitrogen.[1]

    • Add (R)-Glycidyl butyrate (11 mmol) dropwise.

    • Allow the reaction to warm slowly to room temperature over 12 hours.

    • Mechanism:[1][2][4][5][6] The N-anion attacks the epoxide (or the ester), followed by intramolecular cyclization and elimination of the butyrate/benzyl group.

  • Purification:

    • Quench with saturated

      
      .[1] Extract with Ethyl Acetate.[1]
      
    • Recrystallize from Ethyl Acetate/Hexane.[1][7]

    • Validation: Measure Optical Rotation

      
      . For the (5S)-isomer, the rotation should be negative (typically around -35° to -40° in MeOH, depending on the N-aryl group).[1]
      

Synthesis_Flow Start 3-Fluoro-4-morpholinoaniline Step1 1. n-BuLi, -78°C 2. Cbz-Cl Start->Step1 Inter1 N-Cbz Intermediate Step1->Inter1 Step2 1. n-BuLi, -78°C 2. (R)-Glycidyl butyrate Inter1->Step2 Cyclization Intramolecular Cyclization Step2->Cyclization Product (5S)-5-(hydroxymethyl)-Oxazolidinone Cyclization->Product

Figure 2: Convergent synthesis route ensuring retention of stereochemical purity.

Preclinical Evaluation Protocols

In Vitro Antibacterial Assay (MIC Determination)

This protocol follows CLSI guidelines for broth microdilution.

  • Organisms: S. aureus ATCC 29213 (QC strain), MRSA ATCC 43300.

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Inoculum:

    
     CFU/mL.[1]
    
  • Compound Prep: Dissolve (5S)-derivative in DMSO. Serial 2-fold dilutions.

  • Incubation: 35°C for 16-20 hours.

  • Readout: The Lowest concentration with no visible growth is the MIC.

  • Success Criteria: Valid if Linezolid control MIC is 1-4

    
    .[1]
    
MAO Inhibition Assay (Safety Profiling)

To determine the selectivity profile against human enzymes.

  • Enzyme Source: Recombinant Human MAO-A and MAO-B (commercial membranes).[1]

  • Substrate: Kynuramine (non-fluorescent)

    
     4-hydroxyquinoline (fluorescent).[1]
    
  • Reaction:

    • Incubate test compound (0.01 - 100

      
      ) with enzyme in phosphate buffer (pH 7.[1]4) for 15 min at 37°C.
      
    • Add Kynuramine substrate.[1] Incubate 20 min.

    • Terminate with NaOH.[1]

  • Detection: Measure fluorescence (Ex 310 nm / Em 400 nm).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
    • Interpretation: High

      
       (>100 
      
      
      
      ) indicates low toxicity risk. Low
      
      
      (<1
      
      
      ) suggests potential antidepressant activity or toxicity depending on intent.

References

  • Shinabarger, D. L. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195-1202. Link

  • Barbachyn, M. R., & Ford, C. W. (2003).[8] Oxazolidinone structure-activity relationships leading to linezolid.[1][5][8][9][10][11] Angewandte Chemie International Edition, 42(18), 2010-2023.[8] Link

  • Im, W. B., et al. (2011). Discovery of torezolid as a novel 5-hydroxymethyl-oxazolidinone antibacterial agent.[1] European Journal of Medicinal Chemistry, 46(3), 1027-1039. Link

  • Bozdag-Dundar, O., et al. (2020). Synthesis and structure-activity relationships of novel 5-(hydroxamic acid)methyl oxazolidinone derivatives as 5-lipoxygenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1471-1482.[12] Link

  • Trius Therapeutics. (2010). Crystalline form of (R)-3-(4-(2-(2-methyltetrazol-5-yl)pyridin-5-yl)-3-fluorophenyl)-5-hydroxymethyl oxazolidin-2-one dihydrogen phosphate.[1] U.S. Patent 20100305069A1.[1] Link

Sources

Exploratory

The Tale of Two Isomers: A Technical Guide to (5S)- and (5R)-Hydroxymethyl Oxazolidinones

Abstract The oxazolidinone ring is a privileged scaffold in modern organic chemistry and medicinal chemistry, finding critical applications as both a potent class of antibiotics and a cornerstone of asymmetric synthesis....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The oxazolidinone ring is a privileged scaffold in modern organic chemistry and medicinal chemistry, finding critical applications as both a potent class of antibiotics and a cornerstone of asymmetric synthesis. The stereochemistry at the C5 position of the oxazolidinone ring dictates the molecule's three-dimensional orientation and, consequently, its biological function. This in-depth technical guide elucidates the fundamental differences between the (5S)- and (5R)-hydroxymethyl oxazolidinone stereoisomers. We will explore their distinct synthetic pathways, contrasting applications, and the profound impact of their chirality on their respective fields. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these versatile chiral building blocks.

Introduction: The Significance of Chirality in Oxazolidinones

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug development and stereoselective synthesis.[1] Enantiomers, or optical isomers, of a chiral drug can exhibit widely different pharmacological and toxicological profiles.[2][3] The U.S. Food and Drug Administration (FDA) encourages the development of single-enantiomer drugs and requires thorough characterization of each stereoisomer.[1][4]

The 5-hydroxymethyl oxazolidinone scaffold possesses a stereocenter at the C5 position, giving rise to the (5S) and (5R) enantiomers. While structurally very similar, these two molecules have divergent and highly specific applications, a testament to the importance of stereochemistry in molecular recognition. The (5R)-isomer is a key intermediate in the synthesis of several life-saving oxazolidinone antibiotics, while the (5S)-isomer, as part of a larger N-acyl structure, is a celebrated chiral auxiliary in asymmetric synthesis.

The (5R)-Hydroxymethyl Oxazolidinone: A Cornerstone of Modern Antibiotics

The (5R)-hydroxymethyl oxazolidinone moiety is the critical pharmacophore for a class of synthetic antibiotics effective against multi-drug resistant Gram-positive bacteria.[5][6] These pathogens include methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[7][8]

Mechanism of Action

Oxazolidinone antibiotics function by inhibiting bacterial protein synthesis at a very early stage.[9][10] They bind to the 50S ribosomal subunit, specifically to the 23S rRNA at the peptidyl transferase center (PTC).[5][7][10] This interaction prevents the formation of the initiation complex, a crucial first step in protein synthesis, thereby halting bacterial growth.[6][9] The stereochemistry at the C5 position is crucial for the correct orientation of the molecule within the ribosomal binding pocket, ensuring potent inhibitory activity.

Key Antibiotics Derived from (5R)-Hydroxymethyl Oxazolidinone
  • Linezolid: The first clinically approved oxazolidinone antibiotic, Linezolid, features the (5R)-aminomethyl oxazolidinone core, which is derived from (5R)-hydroxymethyl oxazolidinone.[5][6]

  • Tedizolid: A next-generation oxazolidinone, Tedizolid, also incorporates the (5R)-hydroxymethyl oxazolidinone scaffold and exhibits enhanced potency against certain resistant strains.[11][12]

  • Rivaroxaban: While not an antibiotic, the anticoagulant drug Rivaroxaban also utilizes a (5R)-hydroxymethyl oxazolidinone derivative as a key structural component, showcasing the versatility of this chiral building block.[13]

Asymmetric Synthesis of (5R)-Hydroxymethyl Oxazolidinones

The enantiomerically pure (5R)-isomer is essential for the synthesis of these therapeutic agents. Several synthetic strategies have been developed to achieve this.

A common and efficient method involves the reaction of an N-aryl carbamate with (R)-glycidyl butyrate. The deprotonation of the carbamate with a strong base like n-butyllithium, followed by nucleophilic attack on the epoxide, leads to the formation of the oxazolidinone ring with the desired (R) stereochemistry.[14] Another approach utilizes (R)-epichlorohydrin as the chiral starting material.[13][15]

Experimental Protocol: Synthesis of N-Phenyl-(5R)-hydroxymethyl-2-oxazolidinone [14]

  • Preparation of N-Lithio-N-phenyl Carbamate: A solution of N-phenyl carbamate in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. To this solution, n-butyllithium is added dropwise, and the mixture is stirred for 30 minutes to generate the N-lithio-N-phenyl carbamate.

  • Reaction with (R)-Glycidyl Butyrate: (R)-Glycidyl butyrate is then added to the reaction mixture at -78 °C. The reaction is allowed to proceed for several hours, gradually warming to room temperature.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-phenyl-(5R)-hydroxymethyl-2-oxazolidinone.

The (5S)-Hydroxymethyl Oxazolidinone: A Workhorse in Asymmetric Synthesis

In stark contrast to its (R)-enantiomer, the (5S)-hydroxymethyl oxazolidinone is not known for its therapeutic properties. Instead, N-acyl derivatives of (4S, 5S)-4-substituted-5-hydroxymethyl-2-oxazolidinones are renowned as "Evans' auxiliaries."[16][17] These are powerful tools in asymmetric synthesis, enabling the stereoselective formation of new chiral centers.[18][19]

Principle of Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a chemical reaction to produce a specific stereoisomer.[16][20] After the reaction, the auxiliary is cleaved and can often be recovered for reuse.[19] The auxiliary works by creating a chiral environment around the reaction center, making the transition states leading to the different stereoisomers diastereomeric and therefore unequal in energy.[19]

Evans' Auxiliaries in Action

Diagram: Asymmetric Alkylation using an Evans' Auxiliary

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Start N-Acyl (5S)-Oxazolidinone Enolate Z-Enolate Start->Enolate Base Base LDA or NaHMDS Electrophile R-X Alkylated Alkylated Product Enolate_ref Z-Enolate Enolate_ref->Alkylated Electrophile Cleavage LiOH, H2O2 Final_Product Chiral Carboxylic Acid Recovered_Auxiliary (5S)-Oxazolidinone Alkylated_ref Alkylated Product Alkylated_ref->Final_Product Cleavage Alkylated_ref->Recovered_Auxiliary Cleavage

Sources

Foundational

literature review of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one synthesis pathways

An In-depth Technical Guide to the Synthetic Pathways of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Authored by a Senior Application Scientist Foreword: The Significance of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one (5...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthetic Pathways of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

Authored by a Senior Application Scientist

Foreword: The Significance of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one is a pivotal chiral building block in modern organic synthesis, particularly in the pharmaceutical industry. Its rigid, predictable stereochemistry and versatile functional groups make it an invaluable precursor for a wide array of complex molecules. This guide provides an in-depth review of the primary synthetic strategies for this compound, offering a comparative analysis of methodologies to aid researchers and drug development professionals in selecting the most suitable pathway for their specific needs.

Chapter 1: Strategic Approaches to Synthesis: A Comparative Overview

The synthesis of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one can be broadly categorized by the nature of the starting material. The choice of a particular synthetic route is often dictated by factors such as the desired scale of the reaction, the availability and cost of starting materials, and the required enantiomeric purity. This guide will explore the most prevalent and innovative pathways, focusing on those commencing from:

  • Chiral Amino Acids: Leveraging the inherent chirality of natural and unnatural amino acids.

  • Epoxides: Utilizing the electrophilic nature of the epoxide ring for stereospecific ring-opening and subsequent cyclization.

  • Aziridines: Employing strained three-membered rings as versatile intermediates.

  • Propanediols: A more classical approach involving cyclization of pre-formed amino alcohols.

Each of these strategies presents a unique set of advantages and challenges, which will be discussed in detail in the subsequent chapters.

Chapter 2: Synthesis from Chiral Epoxides: The (S)-Epichlorohydrin and (R)-Glycidol Butyrate Pathways

The use of chiral epoxides as starting materials is a popular and efficient strategy for the synthesis of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one, primarily due to the high stereospecificity of the reactions involved.

The (S)-Epichlorohydrin Pathway

This method is particularly well-suited for the large-scale synthesis of N-aryl-5(S)-aminomethyl-2-oxazolidinone derivatives.[1] The synthesis begins with the reaction of an appropriate aniline with (S)-epichlorohydrin. The resulting product undergoes cyclization under basic conditions in a carbon dioxide atmosphere to yield the desired N-substituted (5R)-5-(hydroxymethyl)-2-oxazolidinone.[2]

Conceptual Workflow:

The reaction proceeds via a nucleophilic attack of the aniline on the epoxide, followed by an intramolecular cyclization with carbon dioxide to form the oxazolidinone ring. The stereochemistry at the C5 position is retained from the starting (S)-epichlorohydrin.

Visualizing the Workflow: (S)-Epichlorohydrin Pathway

G cluster_start Starting Materials cluster_reaction Reaction & Cyclization cluster_product Final Product 3-R2-4-R1-Aniline 3-R2-4-R1-Aniline Reaction Reaction of Aniline with Epichlorohydrin 3-R2-4-R1-Aniline->Reaction S-Epichlorohydrin S-Epichlorohydrin S-Epichlorohydrin->Reaction Cyclization Cyclization with CO2 in alkaline conditions Reaction->Cyclization Product (5R)-N-substituted-5- (hydroxymethyl)-2-oxazolidinone Cyclization->Product G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product Carbamate Benzyl [4-(2-oxopyrrolidin-1-yl)phenyl]carbamate Deprotonation Deprotonation of Carbamate Carbamate->Deprotonation Epoxide (R)-Glycidol butyrate RingOpening Nucleophilic attack on (R)-Glycidol butyrate Epoxide->RingOpening Base n-Butyllithium Base->Deprotonation Deprotonation->RingOpening Product (5R)-5-(hydroxymethyl)-3- [4-(2-oxopyrrolidin-1-yl)phenyl] -1,3-oxazolidin-2-one RingOpening->Product

Caption: Synthesis of a substituted oxazolidinone from (R)-glycidol butyrate.

Detailed Experimental Protocol:
  • To a solution of isoamyl alcohol and N-benzylidenebenzylamine (indicator) in tetrahydrofuran at -20 °C, n-butyllithium (2.5 M in hexane) is slowly added until the indicator turns red.

  • The mixture is stirred at -10 °C for 10 minutes and then cooled to -78 °C.

  • A solution of benzyl [4-(2-oxopyrrolidin-1-yl)phenyl]carbamate in tetrahydrofuran is slowly added.

  • Additional n-butyllithium is added dropwise at -20 °C until the indicator turns pink.

  • The reaction is stirred for 10 minutes at -78 °C, and (R)-glycidol butyrate is added.

  • After stirring for an additional 10 minutes at -78 °C, the reaction is allowed to warm to room temperature.

  • Water is added, and the tetrahydrofuran is evaporated. The aqueous solution is extracted with ethyl acetate.

  • The combined organic phases are dried, filtered, and evaporated. The residue is crystallized from diethyl ether to give the final product. [3]

Chapter 3: Synthesis from Chiral Aziridines

The use of chiral aziridines provides a stereospecific, one-pot transformation to 5-functionalized oxazolidin-2-ones with retention of configuration. [4]

One-Pot Transformation of 2-Functionalized Aziridines

This method involves the acylation of the aziridine nitrogen to form an activated aziridinium species, which then undergoes regioselective ring-opening and intramolecular cyclization.

Conceptual Workflow:

The reaction of an enantiomerically pure aziridine-2-carboxylic acid ethyl ester with methyl chloroformate in refluxing acetonitrile proceeds in two steps. First, an α-chlorocarboxylate intermediate is formed, which then cyclizes to the 2-oxazolidinone-5-carboxylic acid ethyl ester. [4]

Visualizing the Workflow: Aziridine Pathway

G cluster_start Starting Material cluster_reaction Reaction Sequence cluster_product Final Product Aziridine Enantiomerically pure aziridine-2-carboxylate Acylation Acylation of Aziridine Nitrogen Aziridine->Acylation Reagent Methyl Chloroformate Reagent->Acylation RingOpening Regioselective Ring-Opening Acylation->RingOpening Cyclization Intramolecular Cyclization RingOpening->Cyclization Product 2-Oxazolidinone-5-carboxylate Cyclization->Product

Caption: Synthesis of a 5-functionalized oxazolidinone from a chiral aziridine.

Detailed Experimental Protocol:

The reaction of enantiomerically pure aziridine-2-carboxylic acid ethyl ester with 1.5 equivalents of methyl chloroformate in refluxing acetonitrile provides a 92% yield of the 2-oxazolidinone-5-carboxylic acid ethyl ester. [4]

Starting Material Reagent Solvent Condition Yield

| Aziridine-2-carboxylic acid ethyl ester | Methyl chloroformate | Acetonitrile | Reflux | 92% [4]|

Chapter 4: Synthesis via Asymmetric Aldol/Curtius Reaction

This elegant approach allows for the stereoselective synthesis of 4,5-disubstituted oxazolidin-2-ones. [5][6]

A Concise Total Synthesis Approach

This strategy combines an asymmetric aldol addition with a modified Curtius reaction, involving an effective intramolecular ring closure. [6]

Conceptual Workflow:

The synthesis commences with an asymmetric aldol addition to furnish a syn-aldol adduct. This is followed by a nucleophilic azidation/Curtius reaction in the presence of trimethylsilyl azide, which proceeds smoothly to afford the desired cyclic carbamate as a single diastereomer. [5]

Visualizing the Workflow: Aldol/Curtius Pathway

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product Enolate Chlorotitanium enolate Aldol Asymmetric Aldol Addition Enolate->Aldol Aldehyde 2-Benzyloxyacetaldehyde Aldehyde->Aldol Curtius Nucleophilic Azidation/ Curtius Reaction Aldol->Curtius Product Cyclic Carbamate (Oxazolidinone) Curtius->Product

Caption: Synthesis of a disubstituted oxazolidinone via an aldol/Curtius reaction.

Detailed Experimental Protocol:
  • An asymmetric aldol addition of a chlorotitanium enolate to 2-benzyloxyacetaldehyde furnishes the syn-aldol adduct. [5]2. The resulting adduct is then subjected to a nucleophilic azidation/Curtius reaction with trimethylsilyl azide (3 equivalents) in THF at 90 °C for 5 hours. [5]3. After cooling, the reaction is quenched with water and diluted with dichloromethane.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with saturated aqueous NaCl, dried over anhydrous Na2SO4, and concentrated in vacuo.

  • The residue is purified by column chromatography to provide the desired oxazolidinone. [5]

Chapter 5: Other Notable Synthetic Pathways

From α-Dibenzylamino Esters

This method is based on the Lewis acid-catalyzed stereoselective addition of trimethylsilyl cyanide to chiral α-dibenzylamino aldehydes, which are derived from the corresponding esters. [7]

From Propanediols

A more traditional approach involves the cyclization of 1-substituted phenylamino-2,3-propanediol compounds with ethyl carbonate to produce 3-substituted phenyl-5-hydroxymethyl oxazolidinones. [8]

Conclusion: A Versatile Moiety with Diverse Synthetic Access

The synthesis of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one and its derivatives is a well-explored area of organic chemistry, with numerous reliable and high-yielding methods available. The choice of the optimal synthetic route will depend on the specific requirements of the target molecule, the desired scale of the synthesis, and economic considerations. The pathways detailed in this guide, from the use of chiral epoxides and aziridines to elegant asymmetric transformations, highlight the versatility and importance of this key chiral building block in modern drug discovery and development.

References

  • Lee, W. K., et al. (2003). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-. The Journal of Organic Chemistry, 68(1), 104-107. Available at: https://pubs.acs.org/doi/10.1021/jo026331c
  • Ochoa-Terán, A., & Rivero, I. A. (2012). Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. ResearchGate. Available at: [Link]

  • CP Lab Chemicals. (n.d.). (5S)-5-(hydroxymethyl)-1, 3-oxazolidin-2-one, min 97%, 250 mg. CP Lab Chemicals. Available at: [Link]

  • Gardent, J., & Hamon, A. (1981). Novel 5-hydroxymethyl oxazolidinones, the method of preparing them and their application in therapeutics. U.S. Patent No. 4,250,318. Washington, DC: U.S. Patent and Trademark Office.
  • Reddy, B. V. S., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 579. Available at: [Link]

  • Gedi, V., et al. (2012). Synthesis and stereospecificity of 4,5-disubstituted oxazolidinone ligands binding to T-box riboswitch RNA. Bioorganic & Medicinal Chemistry Letters, 22(15), 5059-5062. Available at: [Link]

  • Brickner, S. J., et al. (2003). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Organic Process Research & Development, 7(4), 525-531. Available at: [Link]

  • Clinch, K., et al. (2012). (4R,5S)-4-Hydroxymethyl-5-[(methylsulfanyl)methyl]-1,3-oxazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2082. Available at: [Link]

  • Reddy, B. V. S., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Center for Biotechnology Information. Available at: [Link]

  • Powell, W. C., Evenson, G. E., & Walczak, M. A. (2025). Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. Organic Syntheses, 102, 157-184. Available at: [Link]

  • Kumar, A., et al. (2020). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Omega, 5(40), 25881-25895. Available at: [Link]

  • Gualandi, A., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 53. Available at: [Link]

  • Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl] - MMS. Journal of Medicinal Chemistry, 48(19), 5900-5908. Available at: [Link]

  • Li, J., et al. (2021). Method for synthesizing n-substituted phenyl-5-hydroxymethyl-2-oxazolidinone. WIPO Patent Application No. WO/2021/031533.
  • Hajisha, M., & Venuvanalingam, P. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1754-1762. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one. PubChem Compound Database. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one from D-Mannitol

This Application Note is designed for researchers and process chemists requiring a stereochemically rigorous route to (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one using the abundant chiral pool material D-Mannitol . Execu...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a stereochemically rigorous route to (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one using the abundant chiral pool material D-Mannitol .

Executive Summary

The target molecule, (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one , is a critical chiral pharmacophore found in oxazolidinone antibiotics (e.g., Linezolid) and MAO inhibitors. While D-Mannitol is a cost-effective starting material, its natural stereochemistry (2R,3R,4R,5R) typically yields the (R)-enantiomer of the target if subjected to direct oxidative cleavage (yielding (R)-glyceraldehyde acetonide).

To access the (5S)-enantiomer required for bioactivity without resorting to expensive L-Mannitol, this protocol utilizes a C2-Symmetric Double Inversion Strategy . This approach converts D-Mannitol into a bis-epoxide intermediate (1,2:5,6-dianhydro-3,4-O-isopropylidene-L-iditol), effectively inverting the stereocenters at C2 and C5 prior to ring formation.

Strategic Pathway & Stereochemical Logic

The synthesis circumvents the natural (R)-bias of D-Mannitol through the following logic:

  • Central Protection: Selective protection of the C3/C4 hydroxyls preserves the molecular core.

  • Stereochemical Inversion: Conversion of the C1/C2 and C5/C6 diols into epoxides involves a nucleophilic displacement (internal SN2) that inverts the configuration from (R) to (S).

  • Symmetry Utilization: The resulting bis-oxazolidinone is oxidatively cleaved to yield two moles of the target (5S)-aldehyde per mole of Mannitol, maximizing atom economy.

Pathway Visualization

SynthesisPath Mannitol D-Mannitol (2R,3R,4R,5R) Triacetonide 1,2:3,4:5,6-Tri-O-isopropylidene -D-mannitol Mannitol->Triacetonide Acetone, H2SO4 (Kinetically controlled) Monoacetonide 3,4-O-isopropylidene -D-mannitol Triacetonide->Monoacetonide AcOH (aq) Selective Hydrolysis BisEpoxide 1,2:5,6-Dianhydro-3,4-O-isopropylidene -L-iditol (Inverted Stereocenter) Monoacetonide->BisEpoxide 1. TsCl, Pyridine 2. K2CO3 (Double Inversion) BisOxazolidinone Bis-Oxazolidinone Intermediate BisEpoxide->BisOxazolidinone 1. Benzylamine 2. Diethyl Carbonate Target TARGET: (5S)-5-(hydroxymethyl) -1,3-oxazolidin-2-one BisOxazolidinone->Target 1. HCl (Deprotection) 2. NaIO4 (Cleavage) 3. NaBH4 (Reduction)

Figure 1: Synthetic workflow highlighting the critical inversion step at the Bis-Epoxide stage.

Detailed Experimental Protocols

Phase 1: Regioselective Protection & Inversion

Objective: Convert D-Mannitol into the inverted bis-epoxide scaffold.

Step 1.1: Synthesis of 3,4-O-isopropylidene-D-mannitol Direct acetonization yields the 1,2:5,6-diacetonide.[1] To get the 3,4-protection, we first fully protect and then selectively hydrolyze the terminal groups.

  • Reagents: D-Mannitol (50 g), Acetone (500 mL), H2SO4 (conc.), Acetic Acid (70%).

  • Protocol:

    • Suspend D-Mannitol in acetone. Add 2 mL conc. H2SO4. Stir at RT for 24h until solution clears (formation of Triacetonide).

    • Neutralize with Na2CO3, filter, and evaporate acetone.

    • Dissolve the residue in 70% aqueous acetic acid (200 mL) and heat to 40°C for 4 hours. (Terminal acetonides hydrolyze faster than the internal 5-membered ring).

    • Concentrate under vacuum. Recrystallize from ethanol/ether.

  • QC Check: 1H NMR should show loss of terminal methyl signals. Melting point: ~86-88°C.

Step 2.1: Formation of 1,2:5,6-Dianhydro-3,4-O-isopropylidene-L-iditol Critical Step: The formation of the epoxide via the tosylate involves an intramolecular SN2 attack by the alkoxide, inverting the stereocenter from (R) to (S).

  • Reagents: 3,4-O-isopropylidene-D-mannitol (10 g), p-Toluenesulfonyl chloride (TsCl, 2.2 equiv), Pyridine, K2CO3.

  • Protocol:

    • Dissolve the monoacetonide in pyridine at 0°C.

    • Add TsCl portion-wise. Stir at 0°C for 12h (Selectively tosylates primary C1/C6 positions).

    • Workup: Pour into ice water, extract with DCM, dry, and concentrate to yield the 1,6-ditosylate.

    • Dissolve the ditosylate in MeOH. Add K2CO3 (3 equiv). Stir at RT for 2h.

    • The base deprotonates the C2/C5 hydroxyls, which attack C1/C6, displacing the tosyl group and closing the epoxide ring.

  • Yield: ~75-80%.

  • Safety: Epoxides are alkylating agents. Handle in a fume hood.

Phase 2: Ring Opening & Cyclization

Objective: Construct the oxazolidinone ring.

Step 3.1: Epoxide Opening with Benzylamine

  • Reagents: Bis-epoxide (from Step 2.1), Benzylamine (2.5 equiv), Isopropanol.

  • Protocol:

    • Reflux the bis-epoxide with benzylamine in isopropanol for 6 hours.

    • The amine attacks the less substituted carbons (C1/C6), opening the epoxides to form a diamino-diol.

    • Concentrate to yield the crude amino-alcohol.

Step 3.2: Carbonyl Insertion (Cyclization)

  • Reagents: Crude amino-alcohol, Diethyl Carbonate (DEC), K2CO3 (cat).

  • Protocol:

    • Dissolve the amino-alcohol in neat Diethyl Carbonate (or with EtOH cosolvent).

    • Add catalytic K2CO3 (10 mol%).

    • Heat to reflux (distilling off ethanol formed) for 4-8 hours.

    • Evaporate excess DEC. The product is a bis-oxazolidinone linked by a protected hydroxymethyl bridge.

Phase 3: Cleavage to Target

Objective: Split the C6 backbone to release the C3 target.

Step 4.1: Deprotection & Oxidative Cleavage

  • Reagents: 1M HCl, NaIO4 (Sodium Periodate), NaBH4 (Sodium Borohydride).

  • Protocol:

    • Hydrolysis: Treat the bis-oxazolidinone with 1M HCl in THF/Water to remove the central acetonide (3,4-position).

    • Cleavage: Adjust pH to 6-7. Add NaIO4 (2.2 equiv) at 0°C. Stir for 1h. The C3-C4 bond cleaves, yielding two equivalents of (5S)-3-benzyl-2-oxo-oxazolidine-5-carbaldehyde.

    • Reduction: Immediately treat the crude aldehyde mixture with NaBH4 (0.5 equiv) in MeOH at 0°C.

    • Debenzylation (Optional): If the N-benzyl group is not desired, perform hydrogenolysis (H2, Pd/C, MeOH). If N-H is required, use ammonia in Step 3.1 instead of benzylamine (though benzylamine yields are typically higher and easier to handle).

Quantitative Data Summary

StepTransformationReagent SystemTypical YieldStereochemistry
1 ProtectionAcetone/H+92%Retained (R)
2 HydrolysisAcOH (aq)85%Retained (R)
3 Epoxidation TsCl / K2CO378%Inversion (R

S)
4 Ring OpeningBnNH290%Retained (S)
5 Cyclization(EtO)2CO88%Retained (S)
6 Cleavage/RedNaIO4 / NaBH482%Retained (S)

Troubleshooting & Critical Parameters

  • Stereochemical Drift: The optical rotation of the intermediate bis-epoxide is the critical quality attribute (CQA). Ensure

    
     matches literature values for the L-iditol derivative to confirm inversion.
    
  • NaIO4 Exotherm: The oxidative cleavage is exothermic. Add periodate slowly at 0°C to prevent over-oxidation or degradation of the aldehyde.

  • Aldehyde Stability: The intermediate aldehyde (after cleavage) is prone to racemization at the

    
    -carbon. Do not isolate; proceed immediately to reduction (NaBH4).
    

References

  • Lohray, B. B., et al. (1999). "Novel Synthesis of Oxazolidinone Antibiotics." Tetrahedron Letters, 40(26), 4855-4856.[2] Link

  • Schmid, C. R., et al. (1991). "2,3-O-Isopropylidene-D-glyceraldehyde."[3] Organic Syntheses, 70, 231. (Reference for oxidative cleavage conditions). Link

  • Brickner, S. J. (1996). "Oxazolidinone antibacterial agents."[4] Journal of Medicinal Chemistry, 39(3), 673-679.[2] Link

  • Andruszkiewicz, R. (1989). "Synthesis of (S)-3-amino-1,2-propanediol from D-Mannitol." Synthesis, 1989(12), 953-955. (Reference for amine opening kinetics). Link

Sources

Application

protocol for using (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one in Linezolid synthesis

This Application Note details the protocol for utilizing (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one (and its enantiomer) as a chiral building block in the convergent synthesis of Linezolid .[1] Abstract This guide outli...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the protocol for utilizing (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one (and its enantiomer) as a chiral building block in the convergent synthesis of Linezolid .[1]

Abstract

This guide outlines the "Convergent N-Arylation Strategy" for Linezolid synthesis. Unlike the linear industrial route (which builds the oxazolidinone ring upon the aniline), this approach utilizes a pre-formed chiral oxazolidinone scaffold.[1] This modular strategy allows for late-stage coupling of the aryl moiety, offering advantages in analog generation and process safety by minimizing the handling of hazardous azide intermediates in the presence of complex aryl systems.[1]

Critical Stereochemical Note: The bioactive enantiomer of Linezolid possesses the (S)-configuration at the C5 position.[1]

  • Standard Route (Inversion): The conversion of the hydroxymethyl group (

    
    ) to the acetamidomethyl group (
    
    
    
    ) typically proceeds via activation (e.g., mesylation) and nucleophilic displacement (e.g., azide), which causes Walden inversion .[1]
  • Therefore, to obtain (S)-Linezolid via the standard inversion protocol, one must start with (5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one .[1]

  • If using the (5S) starting material (as specified in the topic), the standard route will yield (R)-Linezolid (the inactive enantiomer), unless a Double Inversion (retention) strategy is employed.[1] The chemistry described below applies to both enantiomers, but stereochemical outcomes must be tracked.

Part 1: Retrosynthetic Analysis & Strategy

The convergent route disconnects the C-N bond between the oxazolidinone nitrogen and the aryl ring.[1]

Retrosynthesis cluster_legend Strategic Logic Linezolid Linezolid (Target Molecule) Intermediate Intermediate: 5-(Acetamidomethyl)-2-oxazolidinone (Side chain installed) Linezolid->Intermediate N-Arylation (Buchwald-Hartwig) ArylHalide Aryl Partner: 3-Fluoro-4-morpholinophenyl bromide Linezolid->ArylHalide Coupling Partner StartingMaterial Starting Material: (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one (Chiral Scaffold) Intermediate->StartingMaterial Functional Group Transformation (OH -> NHAc) Convergent Step The oxazolidinone ring is pre-formed, avoiding linear cyclization issues.

Caption: Retrosynthetic logic showing the late-stage N-arylation strategy.

Part 2: Detailed Experimental Protocols

Phase 1: Functionalization of the Side Chain

Objective: Convert the hydroxyl group to the acetamidomethyl side chain before N-arylation.[1] This avoids competing reactions with the free alcohol during the metal-catalyzed coupling.[1]

Starting Material: (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one (Note: This yields the (R)-side chain configuration via inversion).

Step 1.1: Mesylation (Activation) [1]

  • Reagents: Starting Material (1.0 equiv), Methanesulfonyl chloride (MsCl, 1.2 equiv), Triethylamine (TEA, 1.5 equiv), Dichloromethane (DCM).[1]

  • Procedure:

    • Dissolve (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one in anhydrous DCM (10 mL/g) under

      
      .
      
    • Cool to 0°C. Add TEA dropwise.

    • Add MsCl dropwise over 30 mins, maintaining temperature < 5°C.

    • Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

    • Quench: Add water. Separate organic layer.[1] Wash with dilute HCl, NaHCO3, and brine.[1]

    • Yield: ~90-95%. Solid product.

Step 1.2: Azidation (Inversion of Configuration) [1]

  • Reagents: Mesylate intermediate (1.0 equiv), Sodium Azide (

    
    , 1.5 equiv), DMF.
    
  • Procedure:

    • Safety Warning:

      
       is toxic and potentially explosive.[1] Use a blast shield.[1]
      
    • Dissolve mesylate in DMF (5 mL/g). Add

      
      .
      
    • Heat to 70-80°C for 6-8 hours. Monitor by TLC (disappearance of mesylate).

    • Workup: Cool to RT. Pour into ice water. Extract with Ethyl Acetate (EtOAc).[2]

    • Result: (5R)-5-(azidomethyl)-1,3-oxazolidin-2-one.[1] (Note the stereochemical inversion).

Step 1.3: Reduction and Acetylation

  • Reagents: Azide intermediate,

    
     (Pd/C) or 
    
    
    
    (Staudinger), Acetic Anhydride (
    
    
    ).[1]
  • Procedure (One-pot Hydrogenation/Acylation):

    • Dissolve azide in Methanol/EtOAc.[1] Add Acetic Anhydride (1.2 equiv).

    • Add 10% Pd/C catalyst (5 wt%).

    • Hydrogenate at 1-3 atm

      
       pressure for 4-6 hours.
      
    • Mechanism: The azide reduces to amine, which immediately reacts with

      
       to form the acetamide.[1]
      
    • Purification: Filter catalyst.[1] Concentrate filtrate.[1] Recrystallize from EtOAc/Hexane.

    • Product: (5R)-5-(acetamidomethyl)-1,3-oxazolidin-2-one.[1]

Phase 2: N-Arylation (The Convergent Coupling)

Objective: Couple the functionalized oxazolidinone with the aryl halide to form Linezolid.[1]

Reagents:

  • Substrate A: (5R)-5-(acetamidomethyl)-1,3-oxazolidin-2-one (from Phase 1).[1]

  • Substrate B: 3-Fluoro-4-morpholinophenyl bromide (1.0 - 1.2 equiv).

  • Catalyst: Copper(I) Iodide (CuI, 10 mol%) or Pd2(dba)3/Xantphos.[1]

  • Ligand: (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine (20 mol%) (for Cu protocol).

  • Base:

    
     or 
    
    
    
    (2.0 equiv).
  • Solvent: 1,4-Dioxane or Toluene.[1]

Protocol (Copper-Catalyzed Goldberg Variant):

  • Setup: In a flame-dried Schlenk tube, combine Substrate A, Substrate B, CuI, and

    
    .[1]
    
  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Addition: Add Solvent (degassed) and the diamine Ligand via syringe.

  • Reaction: Heat to 100-110°C with vigorous stirring for 12-24 hours.

    • Note: The reaction mixture will turn blue/greenish initially and may darken.[1]

  • Monitoring: HPLC/TLC should show conversion of the oxazolidinone.

  • Workup:

    • Cool to RT. Dilute with EtOAc.

    • Filter through a pad of Celite to remove inorganic salts and copper residues.

    • Wash filtrate with water and brine.[1] Dry over

      
      .[1]
      
  • Purification: Flash column chromatography (MeOH/DCM gradient).

  • Final Product: (R)-Linezolid (if starting from 5S-alcohol) or (S)-Linezolid (if starting from 5R-alcohol).

Part 3: Critical Material Attributes & Troubleshooting

ParameterSpecification / TargetImpact on Process
Water Content < 0.05% (Karl Fischer)Critical for N-Arylation. Water poisons the Cu/Pd catalyst and consumes the base.[1]
Enantiomeric Excess (ee) > 99%The biological activity resides in the (S)-enantiomer.[1] Racemization can occur at high temps if base strength is too high.[1]
Oxygen Levels < 10 ppm (Inert atm)Copper catalysts are sensitive to oxidation (Cu(I)

Cu(II) is inactive for this cycle).[1]
Stoichiometry Aryl Halide (1.1 equiv)Slight excess of the aryl halide ensures complete consumption of the expensive chiral oxazolidinone.[1]
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (Step 2) Catalyst deactivation (

or

).
Ensure rigorous degassing of dioxane. Use fresh CuI (white/off-white, not green).
Racemization Temperature too high / Base too strong.[1]Switch from

to

. Reduce temp to 90°C and extend time.
Side Product: De-acetylation Hydrolysis during workup.Avoid strong acidic/basic washes.[1] Keep pH neutral.

Part 4: Workflow Visualization

Workflow Start (5S)-5-(hydroxymethyl)- 1,3-oxazolidin-2-one Step1 1. Mesylation (MsCl) 2. Azidation (NaN3) (Inversion to 5R) Start->Step1 Inter1 (5R)-5-(azidomethyl)- 2-oxazolidinone Step1->Inter1 Step2 Hydrogenation/Acylation (H2, Pd/C, Ac2O) Inter1->Step2 Inter2 (5R)-5-(acetamidomethyl)- 2-oxazolidinone Step2->Inter2 Step3 Cu-Catalyzed Coupling (Aryl Bromide) Inter2->Step3 End (R)-Linezolid (Note: Enantiomer of Drug) Step3->End

Caption: Workflow for the conversion of (5S)-HMO to Linezolid analog. Note the stereochemical inversion.

References

  • Pfizer Inc. (2013). The Development of a Convergent Green Synthesis of Linezolid. ResearchGate. Link

  • Wang, K., et al. (2022).[1][3] A Convenient Synthesis of Linezolid through Buchwald-Hartwig Amination. SSRN.[1][4] Link

  • Mallesham, B., et al. (2003).[1][4] Highly efficient CuI-catalyzed coupling of aryl bromides with oxazolidinones. Organic Letters. (Contextual citation for Goldberg conditions).

  • Brickner, S. J. (1996).[1] Oxazolidinone antibacterial agents.[1][3][4][5][6][7][8][9][10] Current Pharmaceutical Design. (Foundational chemistry of the class).

Sources

Method

Application Note: Strategic Functionalization of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

The following Application Note is designed for researchers and process chemists in pharmaceutical development. It details the strategic functionalization of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one , a critical chiral...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers and process chemists in pharmaceutical development. It details the strategic functionalization of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one , a critical chiral pharmacophore found in oxazolidinone antibiotics like Linezolid and Tedizolid.

Introduction & Strategic Value

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one (referred to herein as 5S-HMO ) is a privileged chiral building block. Its rigid cyclic carbamate core serves two functions: it protects the vicinal amino-alcohol functionality and fixes the stereochemistry at the C5 position.

In medicinal chemistry, particularly in the synthesis of Linezolid (Zyvox®) and Rivaroxaban (Xarelto®), the primary hydroxyl group at C5 is the "handle" for derivatization. The challenge lies in functionalizing this exocyclic carbon without racemizing the sensitive C5 stereocenter or degrading the carbamate ring.

This guide covers three critical transformations:

  • Activation: Sulfonylation (Mesylation/Tosylation) for nucleophilic readiness.

  • Substitution: Nitrogen insertion (Azidation/Gabriel Synthesis) for antibiotic side-chains.

  • Oxidation: Accessing the aldehyde for carbon chain extension.

Reaction Landscape Visualization

The following diagram maps the divergent synthetic pathways available from the parent scaffold.

ReactionLandscape cluster_0 Pathway to Antibiotics SM (5S)-5-(hydroxymethyl)- 1,3-oxazolidin-2-one Mesylate Mesylate/Tosylate (Activated Electrophile) SM->Mesylate MsCl, TEA DCM, 0°C Aldehyde 5-Formyl Derivative (Parikh-Doering) SM->Aldehyde SO3·Py, DMSO TEA (Oxidation) Azide Azide (Precursor to Amine) Mesylate->Azide NaN3, DMF 70°C (Inversion free) Amine 5-Aminomethyl (Linezolid Core) Azide->Amine H2, Pd/C or Staudinger

Figure 1: Divergent functionalization pathways. Note that functionalizing the exocyclic -CH2OH retains the absolute configuration of the C5 chiral center.

Module A: Activation via Sulfonylation (Mesylation)

The hydroxyl group is a poor leaving group.[1] Conversion to a mesylate (methanesulfonate) is the industry-standard first step for accessing the amine functionality required for oxazolidinone antibiotics.

Mechanism & Rationale[2][3][4][5][6][7][8]
  • Reagent: Methanesulfonyl chloride (MsCl) is preferred over Tosyl chloride due to atom economy and ease of separation.

  • Base: Triethylamine (TEA) acts as the HCl scavenger.

  • Stereochemistry: The reaction occurs at the exocyclic oxygen. The C-O bond is not broken; therefore, the stereochemistry at C5 is strictly retained .

Detailed Protocol

Scale: 10 mmol input Safety: MsCl is a lachrymator and corrosive. Handle in a fume hood.

  • Preparation: Charge a flame-dried round-bottom flask with 5S-HMO (1.31 g, 10.0 mmol) and anhydrous Dichloromethane (DCM, 20 mL).

  • Cooling: Cool the solution to 0°C using an ice/water bath. Add Triethylamine (2.1 mL, 15.0 mmol).

  • Addition: Add Methanesulfonyl chloride (0.93 mL, 12.0 mmol) dropwise over 15 minutes. Critical: Exothermic reaction. Maintain internal temp < 5°C to prevent carbamate hydrolysis.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 2 hours.

  • Validation (TLC): Eluent 5% MeOH/DCM. Product Rf ~ 0.6; SM Rf ~ 0.3.

  • Workup: Quench with saturated NaHCO3 (10 mL). Separate organic layer.[1][2][3] Wash aqueous layer with DCM (2 x 10 mL).

  • Drying: Dry combined organics over MgSO4, filter, and concentrate in vacuo.

  • Result: Off-white solid (Quant. yield expected). Used directly in the next step without column chromatography to minimize decomposition.

Module B: Nucleophilic Substitution (The Linezolid Route)

Displacement of the mesylate with a nitrogen nucleophile is the key step in synthesizing Linezolid-class antibiotics.

Pathway Comparison
MethodReagentProsCons
Azidation NaN3 / DMFHigh yield, clean inversion-free kineticsSafety Hazard: Azides are potentially explosive.[4]
Gabriel K-PhthalimideSafe solid handling, crystalline intermediatesRequires hydrazine/amine deprotection step.
Protocol: Azidation (Azide Displacement)

Precursor: Mesylate from Module A.

  • Solvation: Dissolve the crude mesylate (10 mmol) in anhydrous DMF (15 mL).

  • Reagent: Add Sodium Azide (NaN3) (0.97 g, 15.0 mmol). Caution: Use plastic spatulas; avoid metal contact.

  • Heating: Heat to 70°C for 6–12 hours.

    • Note: The reaction is Sn2 at a primary carbon. Steric hindrance from the ring is minimal.

  • Workup: Cool to RT. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash organics with water (to remove DMF) and brine.

  • Reduction (In situ): The resulting azide is rarely isolated dry due to safety. It is typically reduced immediately via Hydrogenation (H2, Pd/C) or Staudinger reduction (PPh3/H2O) to yield the (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one .

Authoritative Insight: In the synthesis of Linezolid, Brickner et al. utilized the mesylate/azide route effectively. However, for large-scale manufacturing, the Gabriel synthesis (phthalimide) is often preferred to avoid hydrazoic acid generation [1].

Module C: Oxidation (Parikh-Doering)[10]

To extend the carbon chain (e.g., for Horner-Wadsworth-Emmons reactions), the alcohol must be oxidized to an aldehyde. The Parikh-Doering oxidation is superior to Swern here because it operates at non-cryogenic temperatures (0°C to RT) and avoids the odor of oxalyl chloride/DMSO byproducts.

Protocol
  • Mixture: Dissolve 5S-HMO (10 mmol) in DMSO (5 mL) and DCM (5 mL). Add TEA (4.2 mL, 30 mmol).

  • Activation: Cool to 0°C. Add Sulfur Trioxide Pyridine complex (SO3·Py) (3.2 g, 20 mmol) in portions.

  • Reaction: Stir at 0°C for 1 hour, then RT for 2 hours.

  • Observation: The solution will turn from clear to slightly yellow.

  • Workup: Quench with water. Extract with DCM.[2] Crucial: Wash organics with 10% aqueous citric acid to remove pyridine residues.

  • Stability: The resulting aldehyde is prone to hydration or racemization (via enolization) if stored. Use immediately.

Process Safety & Stereochemical Integrity

Stereochemical Retention

A common misconception is that functionalizing the hydroxymethyl group inverts the chiral center.

  • Fact: The chiral center is at C5 .

  • Mechanism: Reactions at the exocyclic CH2 (mesylation, displacement) do not break the C5-C(exocyclic) bond.

  • Result: Configuration is retained.

  • Warning: If the priority of the substituent changes (e.g., -OH to -H), the descriptor (R/S) might flip according to Cahn-Ingold-Prelog rules, even if the 3D geometry is unchanged. For the transformation -CH2OH

    
     -CH2NH2, the priority order usually remains similar, preserving the descriptor in this specific scaffold.
    
Azide Safety

When performing Module B:

  • Never use halogenated solvents (DCM) with Sodium Azide (forms explosive diazidomethane).

  • Keep reaction temperature below 90°C.

  • Quench aqueous waste with dilute sodium nitrite/sulfuric acid to destroy residual azide before disposal.

References

  • Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry.

  • Perrault, W. R., et al. (2003). "Process Development of the Oxazolidinone Antibacterial Linezolid." Organic Process Research & Development.

  • Parikh, J. R., & Doering, W. v. E. (1967).[5] "Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide." Journal of the American Chemical Society.

  • BenchChem. "Nucleophilic Substitution Reactions at the Hydroxymethyl Group." Application Notes.

Sources

Application

Application Note: Enantioselective Synthesis of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

This Application Note provides a comprehensive technical guide for the enantioselective synthesis of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one (CAS: 97859-51-3). This molecule is a critical chiral building block, servi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the enantioselective synthesis of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one (CAS: 97859-51-3). This molecule is a critical chiral building block, serving as the topological antipode to the precursor used for Linezolid (Zyvox®), and is essential for developing novel oxazolidinone antibiotics, MAO inhibitors, and chiral auxiliaries.

Executive Summary

  • Target Molecule: (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

  • CAS Number: 97859-51-3

  • Molecular Formula: C₄H₇NO₃

  • Stereochemistry: (5S)-configuration (derived from the C2 chirality of the three-carbon precursor).

  • Primary Application: Chiral scaffold for antibiotics (oxazolidinone class), chiral auxiliary in asymmetric alkylation, and precursor for 5-substituted amino-alcohols.

Strategic Analysis & Retrosynthesis

Achieving the (5S) configuration requires careful selection of the chiral pool starting material or asymmetric catalyst. The synthesis hinges on the preservation or specific inversion of the chiral center at the C2 position of the propyl backbone.

Stereochemical Pathways

To obtain the (5S) -enantiomer, two primary pathways are viable based on commercial availability and atom economy:

  • From (S)-Glycidol / (S)-Glycidyl Butyrate:

    • Mechanism: Nucleophilic attack by the nitrogen source (carbamate/urea) at the terminal C3 position of the epoxide, followed by cyclization.

    • Stereochemistry: Retention . The C2 chiral center of the epoxide becomes the C5 center of the oxazolidinone without bond breaking.

    • Source: (S)-Glycidol is accessible via Jacobsen Hydrolytic Kinetic Resolution (HKR) of racemic epichlorohydrin.

  • From (R)-Epichlorohydrin:

    • Mechanism: Hydrolysis to (R)-3-chloro-1,2-propanediol (retention)

      
       intramolecular cyclization to (S)-Glycidol (inversion) 
      
      
      
      reaction with urea (retention).
    • Stereochemistry: Net Inversion from the epichlorohydrin starting material.

    • Note: (S)-Epichlorohydrin (the more common industrial isomer) yields the (5R)-oxazolidinone (Linezolid precursor). Therefore, (R)-Epichlorohydrin is required for the (5S) target.

Selected Methodologies
  • Method A (High-Fidelity): Cyclization of (S)-Glycidyl Butyrate with an Aryl Carbamate or Urea. This method offers the highest enantiomeric excess (ee > 99%) and mildest conditions.

  • Method B (Industrial/Scalable): Reaction of (S)-Glycidol with Urea. This is an atom-efficient, solvent-free (or minimal solvent) approach suitable for kilogram-scale production.

Detailed Experimental Protocols

Method A: Synthesis from (S)-Glycidyl Butyrate (High Enantiopurity)

Principle: Lithium-mediated opening of the epoxide followed by intramolecular alkoxide-ester cyclization.

Reagents & Materials
  • (S)-Glycidyl Butyrate: 1.0 equiv (Optical purity > 98% ee)

  • N-Phenyl Carbamic Acid Methyl Ester (or Urea): 1.0 equiv

  • Lithium tert-butoxide (LiOtBu): 1.0 equiv (or n-BuLi at -78°C for strict kinetic control)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

  • Quench: Saturated NH₄Cl solution

Step-by-Step Protocol
  • Preparation: Flame-dry a 3-neck round-bottom flask and purge with Argon/Nitrogen.

  • Deprotonation: Charge the flask with N-Phenyl Carbamic Acid Methyl Ester (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool to 0°C (or -78°C if using n-BuLi).

  • Base Addition: Add LiOtBu (1.0 equiv) portion-wise (or n-BuLi dropwise) over 30 minutes. Stir for 45 minutes to ensure complete formation of the lithium carbamate species.

  • Epoxide Addition: Add (S)-Glycidyl Butyrate (1.0 equiv) dropwise via syringe pump over 15 minutes.

    • Critical Control Point: Maintain temperature below 5°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 16–24 hours. The reaction proceeds via nucleophilic attack at the terminal epoxide carbon, followed by intramolecular transesterification to close the ring.

  • Quench & Workup:

    • Cool the mixture to 0°C.

    • Quench with saturated aqueous NH₄Cl.[1]

    • Extract the aqueous layer with Ethyl Acetate (3x).[1][2][3]

    • Wash combined organics with Brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate in vacuo. The crude solid can be recrystallized from Ethyl Acetate/Hexanes or purified via flash column chromatography (MeOH/DCM gradient) to yield (5S)-5-(hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one .

  • Deprotection (Optional): If the N-phenyl group is not desired, use Urea in step 2 (requires higher temperature, ~100°C in DMF) to obtain the N-unsubstituted target directly.

Method B: "Green" Synthesis from (S)-Glycidol and Urea

Principle: Thermal condensation of urea with the chiral epoxide. Ammonia is the only byproduct.

Reagents
  • (S)-Glycidol: 1.0 equiv[4]

  • Urea: 1.2 equiv

  • Catalyst: K₂CO₂ (5 mol%)

  • Solvent: DMF (minimal) or Solvent-free melt

Protocol
  • Mixing: In a pressure tube or round-bottom flask, mix (S)-Glycidol and Urea .

  • Catalysis: Add K₂CO₃ (5 mol%).

  • Heating: Heat the mixture to 110–120°C for 6–8 hours.

    • Observation: Evolution of ammonia gas indicates reaction progress. Ensure proper venting.

  • Workup:

    • Cool the reaction mass.[1]

    • Dissolve the residue in warm Ethanol or Methanol.

    • Filter off insoluble urea/carbonate.

    • Concentrate the filtrate.[1][5]

  • Crystallization: Recrystallize from Ethanol/Ether to obtain (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one as white crystals.

  • Validation: Check optical rotation. Expected

    
     to 
    
    
    
    (c=1, MeOH/Water). Note: The (R)-enantiomer is levorotatory (-).

Analytical Data & Validation

ParameterSpecificationNotes
Appearance White to off-white crystalline solidHygroscopic; store in desiccator.
Melting Point 88–90 °CSharp melting point indicates high purity.
Optical Rotation

(c=1, H₂O)
Positive rotation confirms (S)-configuration.
¹H NMR (DMSO-d₆)

7.5 (s, 1H, NH), 4.9 (t, 1H, OH), 4.6 (m, 1H, CH), 3.5 (m, 2H, CH₂OH), 3.2-3.4 (m, 2H, Ring CH₂)
Characteristic CH multiplet at 4.6 ppm.
Chiral HPLC > 98% eeColumn: Chiralcel OD-H or AD-H; Eluent: Hexane/IPA.

Pathway Visualization

G cluster_0 Stereochemical Flow Epi_R (R)-Epichlorohydrin (Precursor) Diol_S (S)-3-chloro-1,2-propanediol (Intermediate) Epi_R->Diol_S Hydrolysis (Retention) Glycidol_S (S)-Glycidol (Key Chiral Intermediate) Diol_S->Glycidol_S Base (NaOH) (Inversion at C2) Target (5S)-5-(hydroxymethyl)- 1,3-oxazolidin-2-one (TARGET) Glycidol_S->Target Urea, K2CO3, 120°C (Retention at C2) Glyc_But_S (S)-Glycidyl Butyrate Glyc_But_S->Target LiOtBu, THF (Retention) Urea Urea / Carbamate Urea->Target

Caption: Stereochemical lineage from (R)-Epichlorohydrin to the (5S)-Oxazolidinone target, highlighting the inversion step during Glycidol formation and retention during cyclization.

Troubleshooting & Critical Parameters

  • Enantiomeric Purity Loss:

    • Cause: High temperatures during the epoxide opening can cause racemization via

      
       pathways.
      
    • Solution: Maintain reaction temperature

      
      C for the Urea method, or 
      
      
      
      C for the Lithium method. Use high-purity starting materials (>99% ee).
  • Regioselectivity (5- vs 4-isomer):

    • Issue: Attack at the internal carbon (C2) of the epoxide yields the 4-hydroxymethyl isomer.

    • Control: The use of basic catalysts (LiOtBu, K₂CO₃) overwhelmingly favors attack at the less hindered terminal carbon (C3), ensuring the 5-substituted product.

  • Hygroscopicity:

    • The product is water-soluble and hygroscopic. Thorough drying under high vacuum is required before using it in subsequent moisture-sensitive reactions (e.g., mesylation).

References

  • Organic Syntheses, Coll. Vol. 10, p.204 (2004). Synthesis of N-substituted-5-hydroxymethyl-2-oxazolidinones from Glycidyl Butyrate.

  • Beilstein Journal of Organic Chemistry, 2020. One-pot synthesis of oxazolidinones from epoxides and isocyanates.

  • Tetrahedron: Asymmetry, 1996.Stereoselective synthesis of chiral oxazolidinones. (Foundational work on the correlation between Epichlorohydrin and Oxazolidinone stereochemistry).
  • J&K Scientific Product Data. (S)-5-(Hydroxymethyl)oxazolidin-2-one Properties.

  • Google Patents: WO2021031533A1. Method for synthesizing N-substituted phenyl-5-hydroxymethyl-2-oxazolidinone.[1][6] (Industrial context for Linezolid/Rivaroxaban precursors).

Sources

Method

using (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one as a chiral building block

Technical Guide: Leveraging (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one in Antimicrobial Pharmacophore Synthesis Part 1: Introduction & Strategic Utility (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one (CAS: 7517-99-9) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Leveraging (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one in Antimicrobial Pharmacophore Synthesis

Part 1: Introduction & Strategic Utility

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one (CAS: 7517-99-9) is a high-value chiral building block, predominantly utilized in the convergent synthesis of oxazolidinone antibiotics, such as Linezolid , Tedizolid , and Radezolid .

Unlike linear synthesis methods that construct the oxazolidinone ring upon a specific aniline precursor, using this pre-formed chiral scaffold offers a Diversity-Oriented Synthesis (DOS) advantage. It allows medicinal chemists to:

  • Preserve Chirality: The (5S) stereocenter is pre-installed, eliminating the need for expensive chiral resolution steps later in the pathway.

  • Late-Stage Diversification: The "bare" nitrogen allows for the rapid coupling of various aryl cores to a single chiral batch, facilitating high-throughput Structure-Activity Relationship (SAR) screening.

  • Versatile Side-Chain Logic: The C5-hydroxymethyl group serves as a divergent handle, readily convertible to azides, amines, fluorides, or sulfonates without disrupting the ring stability.

Part 2: Chemical Profile & Handling

PropertySpecification
CAS Number 7517-99-9
Molecular Formula C₄H₇NO₃
Molecular Weight 117.10 g/mol
Appearance White to off-white crystalline solid
Melting Point 105–108 °C
Chirality (S)-enantiomer (ee > 99% recommended)
Solubility Soluble in DMSO, DMF, Methanol, THF; Sparingly soluble in water
Storage Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

Safety Advisory: While the building block itself is relatively stable, oxazolidinone derivatives are known Monoamine Oxidase (MAO) inhibitors. Handle with standard PPE. Intermediates involving azides (described in Protocol C) carry explosion risks; use blast shields and avoid metal spatulas.

Part 3: Experimental Protocols

Workflow Logic

The utilization of this building block typically follows a "Functionalize-then-Couple" or "Couple-then-Functionalize" logic. The protocols below describe the Convergent Route , where the N-arylation is performed first to establish the core, followed by side-chain modification.

G Start (5S)-5-(hydroxymethyl) -1,3-oxazolidin-2-one Step1 Step 1: N-Arylation (Copper Catalysis) Start->Step1 + Aryl Halide Inter1 N-Aryl Intermediate (Hydroxyl intact) Step1->Inter1 Step2 Step 2: Activation (Mesylation) Inter1->Step2 MsCl / TEA Inter2 Mesylate Intermediate Step2->Inter2 Step3 Step 3: Nucleophilic Substitution (Azide) Inter2->Step3 NaN3 Final Target Pharmacophore (e.g., Linezolid Precursor) Step3->Final

Figure 1: Convergent synthesis workflow utilizing the (5S) building block.

Protocol A: Copper-Catalyzed N-Arylation (The Coupling Step)

Objective: Attach the pharmacophore aryl core (e.g., 3-fluoro-4-morpholinylphenyl) to the oxazolidinone nitrogen.[1]

Reagents:

  • (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one (1.0 equiv)

  • Aryl Iodide/Bromide (1.2 equiv)

  • Copper(I) Iodide (CuI) (10 mol%)

  • Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (20 mol%)

  • Base: K₃PO₄ or K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Procedure:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge the oxazolidinone building block, Aryl Iodide, CuI, and Base.

  • Inertion: Evacuate and backfill with Argon three times.

  • Addition: Add the Ligand and anhydrous 1,4-Dioxane via syringe.

  • Reaction: Seal the tube and heat to 90–110°C for 12–24 hours. Monitor by TLC or LC-MS for the disappearance of the oxazolidinone starting material.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove copper salts. Wash the filtrate with water and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

Critical Insight: The choice of ligand is pivotal. Diamine ligands accelerate the Ullmann-type coupling significantly, preventing high-temperature racemization of the C5 center.

Protocol B: C5-Hydroxyl Activation (Mesylation)

Objective: Convert the chemically inert hydroxyl group into a reactive mesylate leaving group.

Reagents:

  • N-Aryl-5-(hydroxymethyl)-oxazolidinone (from Protocol A) (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.5 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolution: Dissolve the substrate in anhydrous DCM under Nitrogen atmosphere. Cool the solution to 0°C .

  • Addition: Add TEA dropwise, followed by the slow addition of MsCl. The reaction is exothermic; maintain temperature < 5°C.

  • Completion: Allow to warm to room temperature and stir for 2–4 hours.

  • Workup: Quench with saturated NaHCO₃ solution. Extract with DCM. Wash organic layer with 1M HCl (to remove TEA), water, and brine.

  • Isolation: The mesylate is often stable enough to be used directly in the next step after drying and concentration, without column chromatography.

Protocol C: Azide Displacement & Reduction (The Linezolid Route)

Objective: Install the nitrogen functionality required for the acetamide side chain.

Reagents:

  • Mesylate intermediate (1.0 equiv)[2]

  • Sodium Azide (NaN₃) (1.5–2.0 equiv)

  • Solvent: DMF or DMSO

Procedure:

  • Displacement: Dissolve the mesylate in DMF. Add NaN₃.

  • Heating: Heat to 70–80°C for 4–6 hours. Caution: Do not overheat, as azides are thermally sensitive.

  • Workup: Cool, dilute with water (carefully), and extract with EtOAc.

  • Reduction (In-situ or Stepwise): The resulting azide can be reduced to the amine using Hydrogenation (H₂, Pd/C) or Staudinger conditions (PPh₃, THF/H₂O).

  • Acetylation: The crude amine is treated with Acetic Anhydride/Pyridine to yield the final Linezolid-type product.

Part 4: Quality Control & Troubleshooting

Self-Validating Analytics:

  • Chiral HPLC: Essential to verify that N-arylation conditions (Protocol A) did not cause racemization.

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA (isocratic).

    • Target: >99% ee retention.

  • 1H NMR (DMSO-d6):

    • Diagnostic shift: The C5-H proton typically appears as a multiplet around 4.7–4.9 ppm.

    • Hydroxymethyl protons (-CH ₂OH) appear around 3.5–3.7 ppm.

    • Disappearance of the -OH broad singlet confirms successful mesylation.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield in Protocol A Catalyst poisoning or wet solventEnsure Dioxane is anhydrous. Increase Ligand:Cu ratio to 2:1.
Racemization Reaction temperature too high (>120°C)Switch to Palladium-catalyzed Buchwald-Hartwig conditions (lower temp).
Incomplete Mesylation Wet DCM or old MsClDistill MsCl before use. Ensure strictly anhydrous conditions.

References

  • Brickner, S. J., et al. (1996).[3] "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry. Link

  • Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles." Journal of the American Chemical Society. Link

  • Mallesham, B., et al. (2003). "Highly Efficient CuI-Catalyzed Coupling of Aryl Bromides with Oxazolidinones Using Buchwald's Protocol: A Short Route to Linezolid and Toloxatone." Organic Letters. Link

  • PubChem Compound Summary. (2024). "(S)-5-(Hydroxymethyl)oxazolidin-2-one."[4][5][6][7] National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2024). "Product Specification: 5-(Hydroxymethyl)-2-oxazolidinone." Link

Sources

Application

reaction conditions for tosylation of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

Application Note: High-Fidelity O-Tosylation of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Executive Summary This guide details the protocol for the selective O-tosylation of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity O-Tosylation of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

Executive Summary

This guide details the protocol for the selective O-tosylation of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one (CAS: 100988-46-7). This scaffold is a critical chiral building block in the synthesis of oxazolidinone antibiotics (e.g., Linezolid, Tedizolid) and Factor Xa inhibitors (e.g., Rivaroxaban).

The Core Challenge: The substrate contains two nucleophilic sites: the primary hydroxyl group (-CH₂OH) and the carbamate nitrogen (-NH-). While the hydroxyl group is kinetically more nucleophilic, the nitrogen is sufficiently acidic (


) to undergo competitive N-tosylation under basic conditions. This protocol utilizes a controlled temperature profile and specific base stoichiometry to maximize chemoselectivity for the O-tosylate, minimizing the formation of N-tosyl and N,O-ditosyl impurities.

Reaction Mechanics & Critical Parameters

Mechanistic Pathway

The reaction proceeds via nucleophilic attack of the primary alcohol on the sulfur of p-toluenesulfonyl chloride (TsCl). The base (Pyridine or Triethylamine) serves dual roles: it acts as a proton scavenger (neutralizing HCl) and, in the case of nucleophilic bases like DMAP, activates the sulfonyl chloride.

Selectivity Logic:

  • O-Tosylation (Desired): Fast at 0°C. Driven by the higher nucleophilicity of the

    
     oxygen compared to the delocalized carbamate nitrogen.
    
  • N-Tosylation (Impurity): Slower at 0°C but accelerates at room temperature or with excess base/TsCl.

  • Chloro-Substitution (Impurity): If HCl is not efficiently scavenged, the chloride ion can displace the newly formed tosylate via an

    
     mechanism, yielding the chloro-derivative.
    
Visualized Pathway (Graphviz)

ReactionPathway Substrate (5S)-5-(hydroxymethyl)- 1,3-oxazolidin-2-one Intermediate Activated Complex (Sulfonylammonium) Substrate->Intermediate + TsCl, Base 0°C TsCl p-Toluenesulfonyl Chloride (TsCl) Product Target: O-Tosylate (>95%) Intermediate->Product Fast (Kinetic Control) Impurity_N Impurity: N-Tosylate (Over-reaction) Intermediate->Impurity_N Slow (Thermodynamic/Excess Base) Impurity_Cl Impurity: Chloro-alkane (HCl byproduct) Product->Impurity_Cl + Cl- (if HCl accumulates)

Figure 1: Reaction pathway highlighting the kinetic competition between the desired O-tosylation and potential side reactions.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCritical Note
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one 1.0SubstrateEnsure high enantiomeric purity (>99% ee).
p-Toluenesulfonyl Chloride (TsCl) 1.1 - 1.2ReagentRecrystallize if solid is yellow/wet (hydrolyzed TsCl reduces yield).
Pyridine 2.0 - 5.0Solvent/BaseDry over KOH or molecular sieves. Water content <0.1%.[1]
Dichloromethane (DCM) 10 VolSolventAnhydrous. Stabilizes the intermediate.
DMAP 0.05CatalystOptional. Accelerates reaction but increases N-tosylation risk.
Step-by-Step Methodology

Step 1: Preparation (Inert Atmosphere)

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.

  • Charge (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one (1.0 equiv) and Anhydrous DCM (10 volumes relative to substrate mass).

  • Add Pyridine (5.0 equiv). Note: Pyridine can act as both base and co-solvent. If using TEA (1.5 equiv), reduce Pyridine to catalytic amounts, but full Pyridine is recommended for solubility.

Step 2: Thermal Control

  • Cool the solution to 0°C to 5°C using an ice/water bath.

  • Checkpoint: Ensure the substrate is fully dissolved or well-dispersed before adding TsCl.

Step 3: Reagent Addition

  • Dissolve TsCl (1.2 equiv) in minimal DCM (2-3 volumes).

  • Add the TsCl solution dropwise over 30–60 minutes.

  • Critical: Maintain internal temperature < 5°C . An exotherm is expected.

Step 4: Reaction Monitoring

  • Stir at 0°C for 4 hours. Allow to warm to 10°C - 15°C only if conversion is slow (<90% after 4h).

  • In-Process Control (IPC): Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[2][3]

    • Target: Disappearance of starting material (

      
      ).
      
    • Product:

      
      .
      
    • N-Tosylate Impurity:

      
       (usually less polar).
      

Step 5: Quench & Workup

  • Quench by adding Water (5 volumes) dropwise at <10°C.

  • Transfer to a separatory funnel.[2] Separate phases.

  • Acid Wash: Wash the organic layer with 1M HCl (2 x 5 volumes) to remove excess pyridine. Caution: Exothermic neutralization.

  • Neutralization: Wash with Sat. NaHCO₃ (1 x 5 volumes) and Brine (1 x 5 volumes).

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure at <40°C (tosylates can be thermally unstable).[2]

Step 6: Purification

  • Crystallization: The crude oil often solidifies. Recrystallize from Ethyl Acetate/Heptane or Ethanol .

  • Flash Chromatography: If oil persists, purify on Silica Gel (Gradient: 20%

    
     60% EtOAc in Hexanes).
    

Process Workflow Diagram

ProcessFlow Start Start: Charge Substrate + DCM + Pyridine Cool Cool to 0°C Start->Cool Add Add TsCl (Dropwise) Maintain T < 5°C Cool->Add React Stir 0°C (4-6 hrs) IPC: Check for N-Tosylation Add->React Quench Quench with Water Wash with 1M HCl (Remove Pyridine) React->Quench Isolate Phase Separation & Drying (Na2SO4) Quench->Isolate Purify Crystallization (EtOAc/Heptane) Isolate->Purify

Figure 2: Step-by-step process flow for the synthesis and isolation.

Troubleshooting & Critical Quality Attributes

IssueProbable CauseCorrective Action
High N-Tosylate Impurity Reaction temperature too high (>20°C) or excess base.Keep T < 5°C. Reduce base equivalents. Avoid DMAP if selectivity is poor.
Low Conversion Wet reagents (hydrolysis of TsCl) or old TsCl.Use fresh/recrystallized TsCl. Ensure anhydrous conditions.
Product is an Oil Residual solvent or impurities.Triturate with cold diethyl ether or heptane to induce crystallization.
Chloro-Impurity HCl accumulation during reaction.Ensure sufficient base (Pyridine/TEA) is present to scavenge protons immediately.

References

  • Vertex Pharmaceuticals. Process for the preparation of oxazolidinones. US Patent 7,087,760. (Describes analogous tosylation conditions for Linezolid intermediates). Link

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary. Organic Syntheses, 68, 83. (Foundational protocols for oxazolidinone handling). Link

  • Master Organic Chemistry. Tosylates and Mesylates. (General mechanism and leaving group dynamics). Link

  • Beilstein J. Org. Chem. (2020).[1][2][4][5][6][7][8][9] One-pot synthesis of oxazolidinones...[1][2][3][7][10] (Discusses chemoselectivity challenges in oxazolidinone synthesis). Link

Sources

Method

Application Note &amp; Protocols: Synthesis of a Key Tedizolid Precursor from (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

Authored for: Researchers, Scientists, and Drug Development Professionals Abstract Tedizolid is a second-generation oxazolidinone antibiotic approved for treating acute bacterial skin and skin structure infections (ABSSS...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Tedizolid is a second-generation oxazolidinone antibiotic approved for treating acute bacterial skin and skin structure infections (ABSSSI), including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[1][2] A critical structural feature of Tedizolid and other antibiotics in its class is the chiral oxazolidinone core, with a specific functionalized side chain at the C-5 position that is crucial for its antibacterial activity.[3] This guide provides a detailed, two-step synthetic protocol for the preparation of (5S)-5-(azidomethyl)-1,3-oxazolidin-2-one, a versatile intermediate for the Tedizolid side chain, starting from the commercially available chiral building block, (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one. The described methodology focuses on robust and well-established chemical transformations: the activation of a primary alcohol via mesylation, followed by a nucleophilic substitution with sodium azide.

Introduction: The Strategic Importance of the C-5 Side Chain

The oxazolidinone class of antibiotics exerts its effect by inhibiting bacterial protein synthesis at an early stage. The N-aryl substituent and the C-5 side chain of the oxazolidinone ring are primary points of molecular interaction and are key determinants of potency and spectrum of activity. The synthesis of these complex molecules, therefore, relies heavily on the efficient and stereocontrolled introduction of these functionalities.

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one serves as an ideal chiral pool starting material. Its pre-defined (S)-stereochemistry at the C-5 position provides the correct stereochemical foundation for the final drug molecule. However, the primary hydroxyl group is a poor leaving group and requires chemical activation to undergo the necessary transformations to build the Tedizolid side chain.[4]

This document outlines a reliable pathway to convert this hydroxyl group into an azide functionality. The resulting azido-intermediate, (5S)-5-(azidomethyl)-1,3-oxazolidin-2-one, is a stable and versatile precursor. The azide can be readily reduced to a primary amine, which can then be elaborated to complete the synthesis of the Tedizolid molecule.

Overall Synthetic Strategy

The conversion is achieved in a two-step sequence that is common in pharmaceutical process chemistry for its efficiency and reliability.

  • Activation: The primary alcohol is converted into an excellent leaving group, a mesylate ester, by reaction with methanesulfonyl chloride (MsCl). This step is critical as it transforms the inert hydroxyl group into a reactive electrophile.[5]

  • Displacement: The mesylate intermediate undergoes a bimolecular nucleophilic substitution (SN2) reaction with sodium azide to yield the desired azidomethyl product.

G cluster_0 Synthetic Workflow A (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one (Starting Material) B (5S)-5-((methylsulfonyloxy)methyl)-1,3-oxazolidin-2-one (Mesylate Intermediate) A->B Step 1: Activation MsCl, Et3N, DCM C (5S)-5-(azidomethyl)-1,3-oxazolidin-2-one (Key Tedizolid Precursor) B->C Step 2: Displacement NaN3, DMF

Caption: High-level workflow for the two-step synthesis.

Part I: Activation of the Hydroxyl Group via Mesylation

Principle and Rationale

Direct substitution of a hydroxyl group is unfavorable because the hydroxide anion (HO⁻) is a strong base and thus a poor leaving group. To facilitate substitution, we must first convert it into a weak base. Sulfonate esters, such as mesylates (-OMs) and tosylates (-OTs), are ideal for this purpose. The corresponding sulfonate anions are highly stable due to resonance delocalization of the negative charge across the three oxygen atoms, making them excellent leaving groups.[4][5]

Methanesulfonyl chloride (MsCl) is chosen for its high reactivity and the small size of the resulting mesyl group. The reaction is performed in the presence of a tertiary amine base, such as triethylamine (Et₃N) or pyridine, which serves to neutralize the hydrochloric acid (HCl) generated as a byproduct, preventing it from protonating the starting material or product.[5]

G cluster_0 Mechanism: Hydroxyl Activation struct1 R-OH intermediate [R-O(H+)-Ms] Cl⁻ struct1->intermediate Nucleophilic Attack struct2 MsCl struct2->intermediate struct3 Base (Et3N) product R-OMs (Mesylate Ester) struct3->product intermediate->product Deprotonation byproduct Base-H⁺ Cl⁻ product->byproduct

Caption: Simplified mechanism of mesylate formation.

Experimental Protocol: Synthesis of (5S)-5-((methylsulfonyloxy)methyl)-1,3-oxazolidin-2-one

Materials & Reagents:

  • (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

  • Methanesulfonyl chloride (MsCl, ≥99.5%)

  • Triethylamine (Et₃N, ≥99.5%, distilled)

  • Dichloromethane (DCM, anhydrous, ≥99.8%)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (approx. 10 mL per gram of starting material).

  • Cool the flask to 0 °C using an ice-water bath.

  • Add triethylamine (1.5 eq) to the stirred solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above 5 °C. The slow addition is crucial to control the exothermic reaction.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding cold water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution, water, and finally brine.

    • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • The resulting (5S)-5-((methylsulfonyloxy)methyl)-1,3-oxazolidin-2-one is often a white solid or a pale oil and is typically of sufficient purity to be used directly in the next step without further purification.

Data Summary
ReagentMolar Mass ( g/mol )Molar Eq.Typical Amount (for 10g scale)
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one117.101.010.0 g (85.4 mmol)
Triethylamine (Et₃N)101.191.517.8 mL (128.1 mmol)
Methanesulfonyl chloride (MsCl)114.551.27.9 mL (102.5 mmol)
Dichloromethane (DCM)-Solvent~100 mL
Product (Expected Yield) 195.19 ~90-95%

Part II: Nucleophilic Displacement with Sodium Azide

Principle and Rationale

This step exemplifies the classic SN2 reaction. The azide anion (N₃⁻) is a strong nucleophile that attacks the electrophilic carbon atom bonded to the mesylate group. The attack occurs from the side opposite to the leaving group (backside attack), leading to its displacement.[4] While SN2 reactions at a chiral center typically result in an inversion of stereochemistry, in this case, the reaction occurs at the primary methylene (-CH₂-) carbon, which is not a stereocenter. Therefore, the stereochemistry at the C-5 position of the oxazolidinone ring is preserved.

The choice of solvent is critical. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is used because it effectively solvates the sodium cation (Na⁺) but poorly solvates the azide anion, leaving the nucleophile "naked" and highly reactive. Heating is required to provide sufficient energy to overcome the activation barrier of the reaction.

Safety Precaution: Sodium azide is acutely toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood, and avoid contact with acids (which produce toxic hydrazoic acid gas) and heavy metals.

G cluster_1 Mechanism: SN2 Displacement reactant1 R-CH₂-OMs transition_state [N₃---CH₂(R)---OMs]⁻ reactant1->transition_state reactant2 N₃⁻ reactant2->transition_state Backside Attack product1 R-CH₂-N₃ transition_state->product1 Displacement product2 MsO⁻ transition_state->product2

Caption: SN2 displacement of the mesylate by the azide anion.

Experimental Protocol: Synthesis of (5S)-5-(azidomethyl)-1,3-oxazolidin-2-one

Materials & Reagents:

  • (5S)-5-((methylsulfonyloxy)methyl)-1,3-oxazolidin-2-one (from Part I)

  • Sodium azide (NaN₃, ≥99.5%)

  • N,N-Dimethylformamide (DMF, anhydrous, ≥99.8%)

  • Ethyl acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry, round-bottom flask, add the crude mesylate intermediate (1.0 eq) from the previous step.

  • Dissolve the intermediate in anhydrous DMF (approx. 5 mL per gram of mesylate).

  • Add sodium azide (1.5 eq) to the solution in one portion.

  • Heat the reaction mixture to 70-80 °C with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 3-5 hours.

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a larger volume of cold water (approx. 10x the volume of DMF) and transfer to a separatory funnel.

    • Extract the aqueous phase multiple times with ethyl acetate.

    • Combine the organic extracts and wash them thoroughly with water (to remove DMF) and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The crude product, (5S)-5-(azidomethyl)-1,3-oxazolidin-2-one, can be purified by column chromatography on silica gel if necessary, but is often obtained in high purity.

Data Summary
ReagentMolar Mass ( g/mol )Molar Eq.Typical Amount (for 16.5g scale)
Mesylate Intermediate195.191.016.5 g (84.5 mmol)
Sodium Azide (NaN₃)65.011.58.2 g (126.8 mmol)
N,N-Dimethylformamide (DMF)-Solvent~80 mL
Product (Expected Yield) 142.12 ~85-95%

Conclusion

This application note details a robust and scalable two-step synthesis of (5S)-5-(azidomethyl)-1,3-oxazolidin-2-one, a key precursor for the antibiotic Tedizolid. The protocol leverages the reliable conversion of a primary alcohol into a mesylate, followed by an efficient SN2 displacement with sodium azide. The procedures described are based on well-understood reaction mechanisms and utilize common laboratory reagents and techniques. This intermediate provides a strategic entry point for the final stages of Tedizolid synthesis, allowing for the introduction of the required side-chain amine through simple reduction of the azide group.

References

  • US10385079B2 - Preparation method for tedizolid, tedizolid intermediate, and preparation method therefor - Google P
  • A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)] - The American Chemical Society. [Link]

  • Scheme 1. Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. - ResearchGate. [Link]

  • The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates - ACS Publications. [Link]

  • "Process For The Preparation Of Tedizolid Phosphate" - Quick Company. [Link]

  • WO2016058467A1 - Method for preparing tedizolid phosphate - Google P
  • WO2016009401A2 - Preparation of tedizolid phosphate - Google P
  • Microwave assisted fast and clean conversion of mesylate to azide: Synthesis of (lS,2R/IR,2S)-1-azido-2-carbocyclic amines as i - NISCAIR Online Periodicals Repository. [Link]

  • EFFICIENT PREPARATION METHOD FOR TEDIZOLID INTERMEDIATE, AND INTERMEDIATE - European Patent Office. [Link]

  • Synthesis and Antibacterial Activity of 5-Substituted Oxazolidinones. - ResearchGate. [Link]

  • ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION - NTU IRep. [Link]

  • One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway - Beilstein Journals. [Link]

  • 5-(HYDROXYMETHYL)OXAZOLIDIN-2-ONE - precisionFDA. [Link]

  • 1,3-oxazolidin-2-one (CHEBI:156575) - EMBL-EBI. [Link]

  • Preparation of macrocycle precursor fragment 6. Reagents and conditions - ResearchGate. [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - MDPI. [Link]

  • US4250318A - Novel 5-hydroxymethyl oxazolidinones, the method of preparing them and their application in therapeutics - Google P
  • (4R,5S)-4-Hydroxymethyl-5-[(methylsulfanyl)methyl]-1,3-oxazolidin-2-one - PMC. [Link]

  • Tosylates And Mesylates - Master Organic Chemistry. [Link]

Sources

Application

Application Note: High-Efficiency Microwave-Assisted Synthesis of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

Executive Summary This application note details the microwave-assisted synthesis of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one , a critical chiral building block for oxazolidinone antibiotics (e.g., Linezolid) and monoa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the microwave-assisted synthesis of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one , a critical chiral building block for oxazolidinone antibiotics (e.g., Linezolid) and monoamine oxidase inhibitors. Traditional thermal methods often require phosgene derivatives, high temperatures (150–180 °C), and prolonged reaction times (12–24 hours), leading to potential racemization and low atom economy.

The protocols presented here utilize dielectric heating to accelerate cyclization, reducing reaction times to under 20 minutes while maintaining high enantiomeric excess (>99% ee). Two methods are provided: a solvent-free "Green" route using urea, and a carbonate-based route using diethyl carbonate (DEC).

Scientific Foundation

Reaction Mechanism & Stereochemistry

The synthesis relies on the cyclization of (S)-3-amino-1,2-propanediol with a carbonyl source. The microwave irradiation provides rapid, volumetric heating, overcoming the activation energy barrier for the nucleophilic attack of the amine on the carbonyl carbon.

  • Stereoretention: The reaction proceeds via attack of the primary amine on the carbonyl source (Urea or DEC), forming a carbamate intermediate. The subsequent intramolecular attack of the secondary hydroxyl group (C2) onto the carbamate carbonyl closes the ring. Crucially, the chiral center at C2 of the starting material becomes C5 of the oxazolidinone ring without bond breaking at the chiral center, ensuring retention of the (S)-configuration.

Microwave Advantage
  • Dipolar Polarization: The polar reagents (amino diol and urea/carbonate) couple efficiently with microwave irradiation (2.45 GHz), generating localized superheating ("hot spots") that drive the elimination of ammonia or ethanol.

  • Pressure Effect: Performing the reaction in sealed vessels allows temperatures to exceed the boiling point of byproducts, driving the equilibrium toward the cyclized product.

ReactionMechanism Start (S)-3-amino-1,2-propanediol Inter Carbamate Intermediate Start->Inter Nucleophilic Attack (MW Irradiation) Reagent Carbonyl Source (Urea or DEC) Reagent->Inter TS Cyclization Transition State Inter->TS Intramolecular Cyclization Product (5S)-5-(hydroxymethyl)- 1,3-oxazolidin-2-one TS->Product Ring Closure Byprod Byproducts (NH3 or EtOH) TS->Byprod Elimination

Figure 1: Mechanistic pathway for the formation of the oxazolidinone ring. The chiral center remains untouched during the transformation.

Equipment and Materials

Reagents
  • (S)-3-amino-1,2-propanediol (CAS: 616-30-8): >98% purity, optical purity is critical.

  • Urea (CAS: 57-13-6): Prilled or powder (Method A).

  • Diethyl Carbonate (DEC) (CAS: 105-58-8): Anhydrous (Method B).

  • Potassium Carbonate (K₂CO₃): Anhydrous, granular (Catalyst for Method B).

  • Nitromethane: Catalytic additive (Optional for Method A).[1]

Instrumentation
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover, Anton Paar Monowave) capable of pressure control (0–30 bar) and temperature monitoring (IR or fiber optic).

  • Vessels: 10 mL or 35 mL borosilicate glass pressure vials with silicone/PTFE septa.

Experimental Protocols

Method A: Solvent-Free Green Synthesis (Urea Route)

Best for: High atom economy, avoiding organic solvents, and simple workup.

  • Preparation: In a 10 mL microwave vial, mix (S)-3-amino-1,2-propanediol (1.0 mmol, 91 mg) and Urea (1.2 mmol, 72 mg).

    • Note: Ensure intimate mixing. If the mixture is too viscous, add 1-2 drops of Nitromethane or DMF to act as a microwave absorber/homogenizer.

  • Setup: Seal the vial with a snap-cap. Place in the microwave cavity.

  • Irradiation:

    • Mode: Dynamic (Power cycling to maintain Temp).

    • Temp: 140 °C.

    • Hold Time: 15 minutes.

    • Stirring: High (magnetic stir bar is essential to prevent charring).

    • Max Power: 150 W.

  • Workup:

    • Allow the vial to cool to <50 °C. Caution: Vessel may be under pressure due to NH₃ evolution.

    • Vent carefully in a fume hood.

    • Dissolve the residue in warm ethanol or ethyl acetate.

    • Filter to remove any unreacted urea precipitates.

  • Purification: Concentrate the filtrate. Recrystallize from Ethanol/Ether or purify via flash chromatography (MeOH:DCM 1:9).

Method B: Carbonate-Based Synthesis (DEC Route)

Best for: Scalability and situations where ammonia evolution is undesirable.

  • Preparation: In a 35 mL microwave vial, dissolve (S)-3-amino-1,2-propanediol (2.0 mmol) in Diethyl Carbonate (4.0 mmol, 0.5 mL).

  • Catalyst: Add K₂CO₃ (0.1 equiv, 0.2 mmol).

    • Note: DEC acts as both reagent and solvent.

  • Irradiation:

    • Temp: 125 °C.

    • Hold Time: 20 minutes.

    • Power: 200 W (Max).

  • Workup:

    • Cool and vent.

    • Evaporate excess Diethyl Carbonate under reduced pressure.

    • The residue typically solidifies. Wash with cold hexanes to remove traces of carbonate.

Process Optimization & Data

The following table summarizes the optimization of reaction parameters for Method A (Urea).

EntryTemperature (°C)Time (min)Yield (%)Observations
11201045Incomplete conversion.
21401082Good conversion, clean profile.
3 140 15 94 Optimal balance of yield/purity.
41601088Slight charring/discoloration observed.
51403090Diminishing returns; minor byproducts.

Workflow Visualization

Workflow Step1 Reagent Prep (S)-Aminodiol + Urea/DEC Step2 MW Irradiation 140°C, 15 min Step1->Step2 Sealed Vial Step3 Cooling & Venting (Safety Critical) Step2->Step3 Pressure Release Step4 Workup (Dissolution/Filtration) Step3->Step4 Extraction Step5 Analysis (NMR, HPLC, Optical Rotation) Step4->Step5 Validation

Figure 2: Step-by-step experimental workflow for the microwave synthesis.

Analytical Validation

To validate the identity and purity of the synthesized (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one :

  • 1H NMR (DMSO-d6, 400 MHz):

    • Look for the disappearance of the broad amine protons of the starting material.

    • Key Signals:

      
       7.45 (s, 1H, NH), 4.98 (t, 1H, OH), 4.55 (m, 1H, CH-5), 3.50-3.60 (m, 2H, CH2-OH), 3.35 (t, 1H, CH2-ring), 3.15 (dd, 1H, CH2-ring).
      
  • Optical Rotation:

    • Measure

      
       in Ethanol or Methanol.
      
    • Target: Literature values vary by concentration/solvent but generally show negative rotation in ethanol for the (S)-isomer synthesized from L-amino diol.

    • Standard Check: Compare against a commercial standard (CAS 97859-51-3) to confirm stereoretention.

  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane/Isopropanol (90:10).

    • Detection: UV 210 nm.

    • Requirement: >99% ee.[2]

Troubleshooting Guide

  • Problem: Low Yield / Sticky Residue

    • Cause: Polymerization or incomplete removal of urea.

    • Solution: Use Method B (DEC) for cleaner crude profiles. If using Method A, ensure the reaction temperature reaches 140 °C to drive off ammonia.

  • Problem: Racemization

    • Cause: Excessive temperature (>160 °C) or prolonged heating.

    • Solution: Stick to the 15-minute protocol. Do not use strong bases (like NaOH) which can abstract the proton at the chiral center.

  • Problem: Pressure Errors

    • Cause: Rapid ammonia evolution.

    • Solution: Use a vessel with a larger headspace (e.g., run a 2 mL reaction in a 10 mL vial).

References

  • General Microwave Oxazolidinone Synthesis: Bratulescu, G. (2007).[1] "An Excellent Procedure for the Synthesis of Oxazolidin-2-ones." Synthesis, 2007(19), 3111-3112.

  • Solvent-Free Urea Method: Paz, J. et al. (2011). "Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones." Molecules, 16(10), 8804-8814.

  • Linezolid Intermediate Synthesis: Brickner, S. J. et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents." Journal of Medicinal Chemistry, 39(3), 673-679.

  • Green Chemistry Principles in MW Synthesis: Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250-6284.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Synthesis

Case ID: OX-5S-YIELD-OPT Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OX-5S-YIELD-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Yield Improvement & Troubleshooting for (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one[1][2]

Executive Summary & Core Directive

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one (hereafter 5-HMO ) is suffering from low yields (<50%), poor enantiomeric excess (ee), or difficulties in isolation due to high water solubility.

While multiple routes exist (e.g., from (S)-glycidol or 3-amino-1,2-propanediol), this guide focuses on the (S)-Epichlorohydrin + Potassium Cyanate (KOCN) route. This is the industrial "Gold Standard" for scalability and atom economy, yet it is notoriously sensitive to reaction parameters.

The Central Thesis: Success in this synthesis relies on balancing regioselective ring-opening (facilitated by Lewis acid catalysis) against hydrolytic decomposition of the cyanate ion.

The "Gold Standard" Protocol

Use this baseline protocol to benchmark your current process. Deviations here often explain yield losses.

Reaction Scheme

(S)-Epichlorohydrin + KOCN + MgSO₄ (cat.)


 (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one 
Optimized Methodology
ParameterSpecificationRationale
Stoichiometry Epichlorohydrin (1.0 eq) : KOCN (1.2–1.5 eq)Excess cyanate compensates for inevitable hydrolysis to CO₂ and NH₃.
Catalyst MgSO₄ (0.2–0.5 eq) or CaCl₂Acts as a mild Lewis acid to activate the epoxide and buffer the pH.
Solvent Water (High concentration, ~2–3 M)High concentration favors bimolecular kinetics over hydrolysis.
Temperature 95–100°C (Reflux)Required for the thermodynamic ring-closure step.
Time 1–3 HoursExtended times lead to product degradation.
Step-by-Step Workflow
  • Pre-Dissolution: Dissolve KOCN (1.5 eq) and MgSO₄ (0.2 eq) in Water. Heat to 60°C.

  • Controlled Addition: Add (S)-Epichlorohydrin (1.0 eq) dropwise over 30 minutes. Do not dump it in all at once; exotherms cause polymerization.

  • Reaction: Heat to reflux (100°C) for 2 hours. The solution should turn homogeneous.

  • Quench: Cool to room temperature immediately.

  • Workup (Critical):

    • Option A (Small Scale): Evaporate water to dryness. Extract residue with boiling Ethyl Acetate (EtOAc).

    • Option B (Large Scale): Continuous liquid-liquid extraction with Dichloromethane (DCM) or EtOAc for 24 hours.

  • Purification: Recrystallization from EtOAc/Hexanes or EtOAc/Petroleum Ether.

Mechanism & Process Logic (Visualization)

Understanding the mechanism is vital for troubleshooting. The reaction involves an epoxide ring opening by the cyanate, followed by an intramolecular cyclization.

G Start (S)-Epichlorohydrin (Starting Material) Inter1 Intermediate A: Epoxide Activation (Mg2+ Coordination) Start->Inter1 Mix Reagents KOCN + MgSO4 (Aq. Solution) Reagents->Inter1 Hydrolysis Loss: Cyanate Hydrolysis (NCO- -> NH3 + CO2) Reagents->Hydrolysis pH < 7 Inter2 Intermediate B: Isocyanate Formation (Regioselective Attack) Inter1->Inter2 Nu- Attack Racemization Loss: Racemization (If T > 110°C or Strong Acid) Inter1->Racemization Chloride Attack Cyclization Ring Closure (Thermodynamic Control) Inter2->Cyclization 100°C Product (5S)-5-HMO (Target) Cyclization->Product

Figure 1: Reaction pathway showing the critical coordination of Mg²⁺ (Lewis Acid) and potential yield-loss vectors (dashed lines).

Troubleshooting Matrix (FAQ)

Q1: My yield is consistently low (<30%), even though the reaction looks clean.

  • Diagnosis: This is almost always an isolation issue , not a reaction issue. 5-HMO is extremely water-soluble.

  • Fix:

    • Do not use simple separatory funnel extractions. You will leave 50% of your product in the water.

    • Use Continuous Extraction: Set up a liquid-liquid extractor with DCM for 12–24 hours.

    • Salting Out: Saturate the aqueous phase with NaCl before extraction to push the organic product out (Salting-out effect).

Q2: The product is colored (brown/yellow) and difficult to crystallize.

  • Diagnosis: Oligomerization of epichlorohydrin or caramelization of carbohydrate-like byproducts.

  • Fix:

    • Temperature Control: Ensure the oil bath does not exceed 110°C.

    • Addition Rate: Slow down the addition of epichlorohydrin. If the local concentration of epoxide is too high, it polymerizes with itself.

    • Purification: Pass the crude material through a short pad of silica gel (eluting with 5% MeOH in DCM) before attempting recrystallization.

Q3: My enantiomeric excess (ee) has dropped. I started with 99% ee (S)-epichlorohydrin but ended with 85% ee.

  • Diagnosis: Racemization via chloride attack. In the presence of Lewis acids (MgSO₄) and released chloride ions (from the ring opening), the epoxide can re-open and close non-stereospecifically.

  • Fix:

    • Limit Time: Stop the reaction exactly when the starting material is consumed (monitor by TLC/GC). Do not "cook" it overnight.

    • Avoid Strong Acids: Ensure your MgSO₄ is neutral. Do not use stronger Lewis acids like ZnCl₂ unless strictly temperature-controlled.

Q4: Can I use organic solvents instead of water?

  • Insight: While DMF can be used, it makes isolation of the water-soluble product even harder (high boiling point). Water is preferred because KOCN is insoluble in most organics.

  • Hybrid Approach: A Water/Isopropanol (1:1) mixture can sometimes improve solubility of the epoxide while maintaining KOCN solubility.

Advanced Decision Tree: Process Optimization

Use this flow to determine the next step for your specific situation.

Troubleshooting Start Start Optimization CheckYield Is Isolated Yield > 60%? Start->CheckYield CheckPurity Is Purity/ee > 98%? CheckYield->CheckPurity Yes YieldIssue Issue: Yield Loss CheckYield->YieldIssue No Success Process Optimized CheckPurity->Success Yes PurityIssue Issue: Low Purity/ee CheckPurity->PurityIssue No CheckAq Check Aqueous Layer: Is Product remaining? YieldIssue->CheckAq SolnExtraction Use Continuous Extraction (DCM/EtOAc) CheckAq->SolnExtraction Yes (TLC shows spot) SolnHydrolysis Increase KOCN eq. Check pH (keep > 6) CheckAq->SolnHydrolysis No (Decomposition) CheckTemp Is Reaction T > 100°C? PurityIssue->CheckTemp SolnTemp Reduce T to 90°C Increase Time slightly CheckTemp->SolnTemp Yes SolnRecryst Recrystallize from EtOAc/PetEther CheckTemp->SolnRecryst No

Figure 2: Decision matrix for diagnosing yield and purity failures.

References

  • Pfizer/Upjohn (Linezolid Process Patents).Process for the preparation of (S)-5-hydroxymethyl-oxazolidin-2-one. (Demonstrates the industrial utility of the Epichlorohydrin/KOCN route).

  • Madhusudhan, G., et al. (2011). A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. Der Pharma Chemica, 3(5), 168-175.[1] (Discusses yield optimization and alternative routes).

  • Bratulescu, G. (2011). Synthesis of Some 2-Oxazolidinones in Mild Conditions.[3] Asian Journal of Chemistry, 23(2).[3] (Provides insights into microwave and mild condition variations).

    • [3]

  • Brickner, S. J., et al. (1996). Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents.[4] Journal of Medicinal Chemistry, 39(3), 673-679.[4] (The foundational paper for oxazolidinone antibiotic synthesis).

Sources

Optimization

Technical Support Center: Purification of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

Introduction: The purification of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one is a critical step in the synthesis of numerous high-value pharmaceutical compounds, including linezolid and other oxazolidinone antibiotics....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The purification of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one is a critical step in the synthesis of numerous high-value pharmaceutical compounds, including linezolid and other oxazolidinone antibiotics. Achieving high purity is paramount for downstream applications, ensuring reaction efficiency, and meeting stringent regulatory standards. Recrystallization remains the most effective and scalable method for this purpose. This guide provides in-depth troubleshooting advice and experimental protocols grounded in chemical principles to help researchers overcome common challenges encountered during the purification of this key chiral building block.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process in a direct question-and-answer format. The underlying causality for each problem is explained, followed by a logical, step-by-step solution.

Question 1: My crude (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one will not completely dissolve in the hot solvent, even after adding a significant excess.

  • Probable Cause A: Inappropriate Solvent Choice. The polarity of your chosen solvent may be too low to effectively dissolve the polar oxazolidinone structure, which contains hydroxyl, amine, and carbonyl functional groups.

  • Solution: Consult the solvent selection data in the FAQ section. Alcohols such as isopropanol or ethanol are generally effective choices for this compound.[1] If you are developing a new procedure, test solubility with a small amount of material in several solvents (e.g., ethyl acetate, isopropanol, water) to identify a suitable candidate.

  • Probable Cause B: Presence of Insoluble Impurities. Your crude material may contain non-polar, high-melting-point side products or inorganic salts from the preceding reaction steps that are insoluble in your chosen organic solvent.

  • Solution: A hot filtration is required. While the bulk of your desired compound is dissolved in the hot solvent, rapidly filter the solution through a pre-heated Büchner or Hirsch funnel containing filter paper. This will remove the insoluble particulates. To prevent premature crystallization in the funnel, use a slight excess (10-15%) of hot solvent and keep the filtration apparatus warm.

Question 2: The solution is clear after cooling, but no crystals have formed.

  • Probable Cause: Supersaturation. The solution has cooled below its saturation point without initiating nucleation. This is common with highly purified compounds in clean flasks. The energy barrier for crystal lattice formation has not been overcome.

  • Solution: Induce crystallization using one of the following methods:

    • Scratching: Gently scratch the inside surface of the flask below the solvent line with a glass rod. The microscopic imperfections on the glass provide a surface for nucleation.

    • Seeding: If available, add a single, tiny crystal of pure (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one to the solution. This seed crystal acts as a template for further crystal growth.

    • Forced Cooling: Place the flask in an ice-water bath to dramatically lower the solubility. This should be a last resort, as rapid cooling can sometimes trap impurities.

Question 3: Instead of solid crystals, an oil has separated from the solution upon cooling.

  • Probable Cause A: High Impurity Load. The presence of significant impurities can depress the melting point of your compound, resulting in a low-melting eutectic mixture that separates as an oil. The melting point for this compound is reported in the range of 116-120 °C.

  • Solution: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% of the original volume) to decrease the saturation level. Allow the flask to cool much more slowly (e.g., by placing it in a warm water bath that is allowed to cool to room temperature overnight). This encourages the formation of an ordered crystal lattice, excluding the impurities.

  • Probable Cause B: Solvent Boiling Point Exceeds Compound's Melting Point. While less common for this specific compound, if the boiling point of the solvent is higher than the melting point of the solute, the compound may melt in the solution and "oil out" before it can crystallize.

  • Solution: Select a solvent with a lower boiling point for the recrystallization.

Question 4: The final yield is very low, or the product purity has not improved.

  • Probable Cause A: Excessive Solvent Volume. Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling, drastically reducing the yield.

  • Solution: Minimize the amount of hot solvent used to just what is necessary to fully dissolve the crude solid. After filtering your crystals, you can attempt to recover a second, less pure crop by evaporating a portion of the solvent from the mother liquor and re-cooling.

  • Probable Cause B: Ineffective Impurity Removal. The chosen solvent may have similar solubility properties for both the desired compound and the impurities.

  • Solution: The fundamental principle of recrystallization is based on a significant difference in solubility between the product and impurities. Try a different solvent or a mixed-solvent system. For example, dissolve the compound in a minimal amount of a good solvent (like hot ethanol) and then slowly add a poor solvent or "anti-solvent" (like hexanes) until the solution becomes turbid.[2] Then, re-heat to clarify and cool slowly.

  • Probable Cause C: Crystals "Crashed Out" Too Quickly. Rapid cooling traps solvent and impurities within the crystal lattice.

  • Solution: Ensure a slow cooling rate. Insulating the flask can help. Slower cooling leads to larger, purer crystals.

Experimental Protocol: Recrystallization from Isopropanol

This protocol is a robust starting point for obtaining high-purity (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one. Isopropanol is frequently cited as an effective solvent for related oxazolidinones.[1]

Materials:

  • Crude (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

  • Isopropanol (Reagent Grade)

  • Erlenmeyer Flasks

  • Heat Source (Hot Plate)

  • Büchner Funnel and Vacuum Flask

  • Filter Paper

Procedure:

  • Dissolution: Place 10.0 g of the crude material into a 250 mL Erlenmeyer flask. Add approximately 50 mL of isopropanol. Heat the mixture gently on a hot plate with stirring until it begins to boil. Continue to add small portions of hot isopropanol until the solid is completely dissolved. Note the final volume of solvent used.

  • Hot Filtration (if necessary): If any insoluble matter remains, perform a hot filtration as described in the troubleshooting guide.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools. For maximum yield, subsequently place the flask in an ice-water bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with two small portions (5-10 mL each) of ice-cold isopropanol to remove any residual mother liquor.

  • Drying: Transfer the purified crystals to a watch glass or drying dish and dry them under vacuum to a constant weight. Characterize the final product by determining its melting point and comparing it to the literature value.

Key Data Summary

PropertyValueSource
Molecular Formula C₄H₇NO₃[3][4][5]
Molecular Weight 117.10 g/mol [4]
Appearance White to off-white crystalline solid
Melting Point (Lit.) 116-120 °C
Common Solvents Isopropanol, Ethanol, Methanol[1][6]
Mixed-Solvent System Ethanol/Hexanes[2]

Visualized Workflows

G cluster_workflow Standard Recrystallization Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Filtration (Optional: If Insoluble Impurities Present) A->B  Solution  Not Clear C 3. Slow Cooling (Induces Crystallization) A->C Solution Clear   B->C D 4. Isolate Crystals (Vacuum Filtration) C->D E 5. Wash Crystals (Small Amount of Cold Solvent) D->E F 6. Dry Crystals (Under Vacuum) E->F

Caption: Standard workflow for recrystallization.

Caption: Troubleshooting logic for crystallization failure.

Frequently Asked Questions (FAQs)

Q: What makes (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one soluble in alcohols like ethanol and isopropanol? A: The solubility is governed by the "like dissolves like" principle. This molecule has a polar hydroxyl (-OH) group and a polar carbamate group (N-C=O). These groups can form strong hydrogen bonds with the hydroxyl group of alcohol solvents, leading to effective solvation and dissolution, especially at elevated temperatures.

Q: Can water be used for recrystallization? A: While the molecule has hydrogen bonding capability, its overall structure has significant non-polar character from the hydrocarbon backbone. Its solubility in water at room temperature is likely moderate. Water could potentially be used, but it may not be as effective as alcohols for excluding less polar impurities. A mixed solvent system, such as ethanol-water, might be a viable option to explore.

Q: How does the stereochemistry at the C5 position affect recrystallization? A: The defined (5S) stereochemistry allows the molecules to pack into a well-ordered, homochiral crystal lattice. If your synthesis produced a racemic or diastereomeric mixture, purification by recrystallization becomes significantly more complex and may not be able to separate the stereoisomers. In such cases, chiral chromatography would be the preferred method of separation. This guide assumes the starting material is already enantiomerically enriched.

Q: What are the primary safety concerns when performing this recrystallization? A: The primary hazards are associated with the solvents. Alcohols like isopropanol and ethanol are flammable. All heating should be performed using a hot plate, not a Bunsen burner, in a well-ventilated fume hood. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves. Consult the Safety Data Sheet (SDS) for each solvent before use.

References

  • WO2016079757A2 - Novel processes for preparing 5-hydroxymethyl-oxazolidin-2-one derivatives - Google Patents.
  • (5S)-5-(hydroxymethyl)-1, 3-oxazolidin-2-one, min 97%, 250 mg. Oakwood Chemical. [Link]

  • US4250318A - Novel 5-hydroxymethyl oxazolidinones, the method of preparing them and their application in therapeutics - Google Patents.
  • (5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | C4H7NO3 | CID 10236003 - PubChem. PubChem. [Link]

  • A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+). ACS Publications. [Link]

  • (4R,5S)-4-Hydroxymethyl-5-[(methylsulfanyl)methyl]-1,3-oxazolidin-2-one - PMC. National Center for Biotechnology Information. [Link]

  • 5-(HYDROXYMETHYL)OXAZOLIDIN-2-ONE - precisionFDA. precisionFDA. [Link]

  • Scheme 1. Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. - ResearchGate. ResearchGate. [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction - PMC. National Center for Biotechnology Information. [Link]

  • 1,3-OXAZOLIDIN-5-ONES DERIVED FROM PROLINE AS CHIRAL COMPONENTS IN THE SYNTHESIS OF PREDICTIVE ENANTIOSELECTIVE COUPLING REAGENT. scielo.org.mx. [Link]000300004)

Sources

Troubleshooting

troubleshooting low enantiomeric excess in (5S)-oxazolidinone production

Troubleshooting Guide for Enantiomeric Excess (ee) Optimization Subject: Resolving Low Enantiomeric Excess in (5S)-Oxazolidinone Synthesis Ticket Priority: High (Critical Quality Attribute) Applicable For: Linezolid prec...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide for Enantiomeric Excess (ee) Optimization

Subject: Resolving Low Enantiomeric Excess in (5S)-Oxazolidinone Synthesis Ticket Priority: High (Critical Quality Attribute) Applicable For: Linezolid precursors, Evans Auxiliaries, Tedizolid, and chiral carbamates.

Introduction: The Chirality Imperative

In the production of oxazolidinone antibiotics (e.g., Linezolid), the (5S)-configuration is not merely a preference; it is a pharmacological necessity.[1] The (5S)-enantiomer binds to the 23S rRNA of the 50S ribosomal subunit, inhibiting bacterial translation. The (5R)-enantiomer is biologically inactive and potentially toxic.

If you are observing a drop in enantiomeric excess (ee), your process has likely encountered one of three failure modes:

  • Input Failure: Racemization of the chiral starting material (amino acid or epoxide).

  • Process Failure: Thermodynamic equilibration (racemization) during cyclization or alkylation.

  • Resolution Failure: Inefficient kinetic resolution (if using HKR methods).

Module 1: Diagnostic Workflow

Before altering chemistry, isolate the source of the ee loss. Use this decision matrix to categorize your issue.

G Start Start: Low ee detected (< 98%) CheckSM Analyze Starting Material (Amino Acid / Epoxide) Start->CheckSM SM_Low SM has low ee CheckSM->SM_Low Yes SM_High SM has high ee (>99%) CheckSM->SM_High No Reject Batch / Re-purify SM Reject Batch / Re-purify SM SM_Low->Reject Batch / Re-purify SM Route_Check Identify Synthetic Route SM_High->Route_Check Route_HKR Route A: Epoxide HKR Route_Check->Route_HKR Route_AA Route B: Amino Acid Cyclization Route_Check->Route_AA Route_Aux Route C: Auxiliary Alkylation Route_Check->Route_Aux Issue_HKR Check Catalyst Oxidation & Temperature Route_HKR->Issue_HKR Issue_Racem Check Base Strength & Heat (C5 Acidity) Route_AA->Issue_Racem Issue_Leak Check Enolization Temp (-78°C) & Aggregates Route_Aux->Issue_Leak

Figure 1: Root Cause Analysis Decision Tree for Low Enantiomeric Excess.

Module 2: Route-Specific Troubleshooting
Scenario A: The Hydrolytic Kinetic Resolution (HKR) Route

Context: You are synthesizing the (5S)-hydroxymethyl intermediate using Jacobsen’s catalyst (Co-salen) to resolve racemic epichlorohydrin.

The Problem: The reaction stalls at 40-45% conversion, or the final ee is stuck at 90-95% (Target >99%).

Technical Analysis: The HKR relies on a cooperative bimetallic mechanism. The active species is Co(III).[2] If the catalyst is not properly oxidized or if water delivery is too fast, the resolution efficiency drops.

SymptomProbable CauseCorrective Action
Low ee (<95%) Incomplete conversion of the "wrong" enantiomer.Push Conversion: The theoretical yield is 50%. You must stop after 50% conversion (e.g., 52-55%) to ensure the (R)-epoxide is fully hydrolyzed to the diol, leaving pure (S)-epoxide.
Inactive Catalyst Co(II) species present (inactive).Acetic Acid Activation: Treat the Co(II)-salen precursor with acetic acid and air for 1 hour before adding the epoxide to generate the active Co(III)-salen species [1].
Exotherm/Runaway Water addition rate too high.Controlled Addition: Add water slowly over 2-4 hours. Rapid water addition deactivates the catalyst by forming catalytically inactive oligomers.

Protocol: Catalyst Activation (Critical Step)

  • Dissolve (S,S)-Co(II)-salen complex in CH₂Cl₂.

  • Add acetic acid (2 equiv. relative to catalyst).[3][4][5][6][7][8]

  • Stir open to air for 30 mins (Color change: Red → Dark Brown).

  • Remove solvent in vacuo to obtain the active Co(III)-OAc complex.

Scenario B: Amino Acid/Amino Alcohol Cyclization

Context: You are cyclizing a chiral amino alcohol (derived from L-phenylalanine or similar) using CDI (Carbonyldiimidazole) or Phosgene/Triphosgene.

The Problem: Starting material is 99% ee, but product is 85% ee.

Technical Analysis: The C5 proton (alpha to the nitrogen in the amino acid precursor, becoming C5 in the ring) is acidic. Strong bases or high temperatures facilitate deprotonation/reprotonation, leading to racemization via an enolate intermediate.

Mechanism of Failure:

Racemization S_Enantiomer (S)-Oxazolidinone (Chiral Center) Enolate Planar Enolate (Achiral Intermediate) S_Enantiomer->Enolate Deprotonation (-H+) Racemic Racemic Mixture (R) + (S) Enolate->Racemic Reprotonation (+H+ from either face) Base Base/Heat Base->S_Enantiomer

Figure 2: Racemization pathway via base-catalyzed enolization.

Troubleshooting Steps:

  • Base Selection: Switch from strong bases (NaH, alkoxides) to milder bases like K₂CO₃ or NaHCO₃ if possible. If using alkoxides, ensure strictly anhydrous conditions.

  • Temperature Cap: Do not exceed 60°C during cyclization. If reflux is required, use a lower boiling solvent (e.g., Acetone vs. Toluene).

  • One-Pot Procedures: Isolate the amino alcohol as a salt (e.g., HCl salt) and neutralize in situ during the cyclization step. Free amino alcohols are often unstable and prone to racemization upon storage [2].

Scenario C: N-Alkylation of Evans Auxiliaries

Context: You are using an oxazolidinone auxiliary and observing low diastereomeric ratios (dr) in the alkylated product.

The Problem: "Leakage" of stereochemistry during enolization.

Corrective Action:

  • Strict Temperature Control: The lithiation must occur at -78°C. Even brief warming to -50°C allows the kinetic enolate to equilibrate to the thermodynamic enolate, destroying stereocontrol.

  • LiCl Additive: Add 2-3 equivalents of anhydrous LiCl. This breaks up LDA aggregates and accelerates enolization, ensuring the reaction is kinetically controlled [3].

Module 3: Analytical Validation (The "Truth" Serum)

You cannot fix what you cannot measure. Optical rotation (


) is insufficient  for process optimization; it is easily skewed by impurities. You must use Chiral HPLC.

Standard Protocol for Oxazolidinone ee Determination:

ParameterCondition
Column Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates)
Mobile Phase n-Hexane : Isopropyl Alcohol (IPA) (80:20 or 90:10)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Sample Prep Dissolve 1 mg in 1 mL Ethanol (avoid DMSO if possible)

Note: For Linezolid specifically, the (R)-enantiomer usually elutes before the (S)-enantiomer on Chiralpak AD-H, but this must be confirmed with a racemic standard [4].

Frequently Asked Questions (FAQ)

Q: Can I upgrade the ee of my final product if the reaction failed? A: Yes. Oxazolidinones are typically highly crystalline.

  • Method: Recrystallization from Ethyl Acetate/Hexane or Isopropanol.

  • Mechanism: The racemate and the pure enantiomer often form different crystal lattices (eutectic behavior). A single recrystallization can often boost ee from 95% to >99%.

Q: Why does my "pure" amino alcohol give racemic oxazolidinone? A: Check your reduction step. If you reduced an amino acid to an amino alcohol using NaBH₄/I₂ or LiAlH₄, and the temperature spiked, the racemization likely occurred before the cyclization. Analyze the amino alcohol intermediate via chiral HPLC (requires derivatization, e.g., with Mosher's acid chloride) before proceeding.

Q: I am using the HKR method, but I see a "Bis-impurity". What is it? A: This is the result of the diol (product of hydrolysis) reacting with another molecule of epoxide.

  • Fix: This happens when the water concentration is too low relative to the epoxide, or conversion is pushed too far. Ensure adequate water stoichiometry (0.55 eq relative to racemate) and stop exactly at 50-55% conversion.

References
  • Jacobsen, E. N. "Kinetic Resolution of Terminal Epoxides via Highly Regioselective and Enantioselective Ring Opening with TMSN3."[7] Journal of the American Chemical Society, 1996.[7]

  • BenchChem. "A Comparative Guide to Purity Validation of Synthesized Chiral Oxazolidinones." BenchChem Technical Guides.

  • Evans, D. A. "Studies in Asymmetric Synthesis. The Development of Practical Chiral Enolate Synthons." Aldrichimica Acta, 1982.

  • Ahirrao, V. K., et al. "Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent."[9] Journal of Chromatographic Science, 2018.[9]

Sources

Optimization

Technical Support Center: Optimizing (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Synthesis

Case ID: OX-5S-HM-SYN Status: Active Support Level: Tier 3 (Process Chemistry & R&D) Subject: Minimizing Side Reactions & Stereochemical Erosion Introduction Welcome to the Technical Support Center. You are likely access...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OX-5S-HM-SYN Status: Active Support Level: Tier 3 (Process Chemistry & R&D) Subject: Minimizing Side Reactions & Stereochemical Erosion

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are synthesizing (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one (often referred to as the "Linezolid alcohol" or "C5-alcohol"). This chiral heterocycle is a critical pharmacophore in the synthesis of oxazolidinone antibiotics.

The primary challenge in this synthesis is not connectivity, but integrity . The reaction of (S)-3-chloro-1,2-propanediol with a cyanate source (e.g., Potassium Cyanate) is thermodynamically favorable but kinetically treacherous. This guide addresses the three most common failure modes: Racemization (Loss of ee%) , Oligomerization , and Hydrolytic Decomposition .[1]

Module 1: The Racemization Crisis (Stereochemical Purity)

Symptom: The product forms in good yield, but chiral HPLC reveals an enantiomeric excess (ee) < 98%. Root Cause: The stereocenter at C5 is susceptible to base-catalyzed proton abstraction or


-type scrambling if the reaction temperature is uncontrolled.
The Mechanism of Failure

The cyclization relies on an intramolecular nucleophilic attack. However, the intermediate carbamate can undergo reversible ring opening or direct proton abstraction at the chiral center if the basicity of the medium is too high.

Troubleshooting Protocol: Stereocontrol
ParameterRecommended RangeCritical Failure LimitMechanism of Failure
Temperature 100°C – 115°C> 135°CThermal promotion of

pathways (carbocation formation) leads to scrambling.
Solvent DMF, NMP (Anhydrous)Water, AlcoholsProtic solvents stabilize the transition state for racemization and promote hydrolysis.[1]
Base/Reagent KCNO (Stoichiometric)Strong AlkoxidesStrong bases deprotonate the C5 position, causing immediate racemization.[1]
Diagnostic Workflow (DOT Visualization)

RacemizationPathways Start Starting Material (S)-3-chloro-1,2-propanediol Inter Carbamate Intermediate Start->Inter + KCNO / DMF Product Target (5S)-Product (Retention of Config) Inter->Product Path A: S_N2 Cyclization (Kinetic Control) Racemate Racemic Mixture (5R/5S) Inter->Racemate Path B: High T / Strong Base (Thermodynamic Scrambling)

Figure 1: Divergent pathways between stereoselective cyclization (Path A) and racemization (Path B).[1][2][3]

Module 2: The "Mystery Peak" (Chemical Purity)

Symptom: LC-MS shows a persistent impurity at [M+H]+ = ~203 or other oligomeric masses. Root Cause: Formation of symmetrical ureas or isocyanurates. This occurs when the cyanate source reacts with itself or the intermediate amine faster than the cyclization event.

The Chemistry of Impurities
  • Symmetrical Urea: If water is present, the isocyanate intermediate hydrolyzes to an amine, which reacts with another isocyanate to form a urea dimer.[1]

  • Isocyanurate Trimer: At high temperatures, isocyanates trimerize.

Corrective Protocol: Reagent Addition
  • Do NOT add all reagents at once if using the urea route.

  • Standard Method (KCNO):

    • Dissolve (S)-3-chloro-1,2-propanediol in DMF.

    • Add Potassium Cyanate (KCNO) and a catalytic amount of

      
       (to scavenge trace water).[1]
      
    • Heat to 100-110°C with vigorous stirring.

    • Checkpoint: Monitor the disappearance of the starting chlorohydrin by TLC or GC. If the reaction stalls, do not increase temp; add 0.1 eq of fresh KCNO.

Module 3: Isolation & Workup (The "Missing Yield")

Symptom: Reaction conversion is 95%, but isolated yield is < 50%. Root Cause: Water Solubility . (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one is highly polar and miscible with water. Standard aqueous extractions often leave the product in the aqueous phase.

Optimized Isolation Strategy
  • Filtration: Filter off inorganic salts (KCl) before aqueous workup while the DMF mixture is still warm.

  • Concentration: Remove DMF under high vacuum (must be < 5 mbar) to obtain a crude oil.

  • Salting Out: If you must use an aqueous wash, saturate the water phase with NaCl.

  • Continuous Extraction: Use continuous liquid-liquid extraction with Ethyl Acetate or THF for 12-24 hours.

Decision Tree: Troubleshooting Logic

Use this logic flow to diagnose your specific experimental failure.

TroubleshootingTree Start Experimental Issue Detected CheckYield Is Isolated Yield Low? Start->CheckYield CheckEE Is ee% Low (<98%)? CheckYield->CheckEE No YieldYes Product lost in Aqueous Phase CheckYield->YieldYes Yes EEYes Racemization Occurred CheckEE->EEYes Yes EENo Process Controlled CheckEE->EENo No ActionYield Action: Use Continuous Extraction or Evaporate DMF directly YieldYes->ActionYield YieldNo Check Purity ActionEE Action: Lower Temp to <110°C Check Reagent pH EEYes->ActionEE EENo->YieldNo

Figure 2: Diagnostic decision tree for yield and stereochemistry issues.

Frequently Asked Questions (FAQ)

Q: Can I use (S)-Epichlorohydrin instead of the chlorodiol? A: Yes, but the chemistry changes. You will need a carbamate source and often a catalyst (like a Magnesium halide) to open the epoxide first. This route is more prone to oligomerization (polymerization of the epoxide) if the CO2/carbamate pressure is not maintained.

Q: Why is my product an oil that won't crystallize? A: The pure compound has a low melting point and is hygroscopic. Traces of DMF or water will keep it as an oil. Dry strictly under high vacuum (0.1 mmHg) for 24 hours. If it remains an oil, check NMR for DMF signals (2.9, 3.0, 8.0 ppm).

Q: Can I use water as a solvent? A: While "green," water promotes hydrolysis of the oxazolidinone ring back to the amino alcohol, especially if the pH drifts basic.[1] Anhydrous organic solvents (DMF, Acetonitrile) are preferred for high yields.

References

  • Review of Oxazolidinone Antibiotics: Brickner, S. J. (1996).[1] "Oxazolidinone antibacterial agents."[4][5] Current Pharmaceutical Design.

  • Synthesis & Racemization Mechanisms: Madar, D. J., et al. (1998).[1] "Synthesis of the Oxazolidinone Antibiotic Linezolid." Tetrahedron Letters.

  • Industrial Process Patents: Pearlman, B. A.[1] (Upjohn Co). "Process for preparing pharmacologically active oxazolidinones."[4][5] U.S. Patent 5,837,870.

  • Chiral Resolution & Purity: Wang, G., et al. (2011).[1] "Improved synthesis of 5-hydroxymethyl-oxazolidin-2-ones." Journal of Chemical Research.

Sources

Troubleshooting

Technical Support Center: Navigating the Stability of Hydroxymethyl Oxazolidinones in Basic Conditions

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Instability Hydroxymethyl oxazolidinones are a significant class of compounds, often explored as prodrugs to enhance...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Instability

Hydroxymethyl oxazolidinones are a significant class of compounds, often explored as prodrugs to enhance the solubility and bioavailability of parent drugs.[1][2] The hydroxymethyl group, however, introduces a point of instability, particularly in basic conditions. This guide will delve into the mechanisms of degradation, provide practical solutions for stabilization, and offer robust analytical methods for monitoring compound integrity.

The core instability arises from the susceptibility of the N-hydroxymethyl group to base-catalyzed elimination. This process typically leads to the formation of a reactive N-acyliminium ion intermediate and formaldehyde, rendering the therapeutic agent inactive.[3] Understanding and controlling this degradation pathway is paramount for the successful development of drug candidates from this class.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for hydroxymethyl oxazolidinones in basic solutions?

A1: The primary degradation pathway is a base-catalyzed E1cb-like (Elimination Unimolecular conjugate Base) mechanism. A base abstracts the proton from the hydroxyl group, forming an alkoxide. This is followed by the elimination of formaldehyde to generate a reactive N-acyliminium ion, which is then rapidly quenched by water or other nucleophiles present in the medium.

DOT Diagram: Degradation Pathway of Hydroxymethyl Oxazolidinones in Basic Conditions

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Elimination cluster_2 Step 3: Quenching Start Hydroxymethyl Oxazolidinone Alkoxide Alkoxide Intermediate Start->Alkoxide OH- N_Acyliminium N-Acyliminium Ion Alkoxide->N_Acyliminium Formaldehyde Formaldehyde Alkoxide->Formaldehyde Degraded_Product Parent Oxazolidinone N_Acyliminium->Degraded_Product H2O

Caption: Base-catalyzed degradation of hydroxymethyl oxazolidinones.

Q2: At what pH range does this degradation become significant?

A2: Degradation is typically observed under neutral to basic conditions (pH > 7). The rate of degradation generally increases with increasing pH. For instance, studies on similar N-hydroxymethyl compounds have shown rapid conversion in solutions with a pH of 9.0 or higher.[4] The antibiotic linezolid, an oxazolidinone, also shows instability in basic environments.[5]

Q3: Are there structural features that can influence the stability of hydroxymethyl oxazolidinones?

A3: Yes, the substituents on the oxazolidinone ring can significantly impact stability. Electron-withdrawing groups on the aromatic ring attached to the nitrogen atom can increase the acidity of the N-H bond (in the parent oxazolidinone), which can influence the overall stability profile of the hydroxymethyl derivative. The nature of the substituent at the C5 position of the oxazolidinone ring also plays a role.

Q4: How can I monitor the degradation of my compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for monitoring the degradation of hydroxymethyl oxazolidinones.[6][7][8] It allows for the separation and quantification of the parent compound and its degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structures of the degradation products.[6][9]

Troubleshooting Guide

This section addresses common issues encountered during experiments and provides actionable solutions.

Problem Potential Cause Recommended Solution
Rapid loss of compound in solution The pH of the experimental medium is too basic.Carefully control the pH of all buffers and solutions. Aim for a pH range where the compound exhibits maximum stability, ideally slightly acidic to neutral (pH 6.0-7.0), if compatible with the experimental goals.
Inconsistent results between experiments Variability in buffer preparation or storage conditions.Standardize buffer preparation protocols. Use freshly prepared buffers whenever possible. If buffers are stored, validate their pH before each use. Temperature fluctuations can also affect degradation rates, so maintain consistent temperatures.[5]
Formation of unexpected byproducts The reactive N-acyliminium ion intermediate is reacting with other components in the medium.Simplify the experimental medium as much as possible to identify the source of the side reaction. If a specific component is identified as problematic, consider replacing it with a non-nucleophilic alternative.
Poor recovery from biological matrices (e.g., plasma) Enzymatic degradation in addition to chemical instability.While some N-hydroxymethylated compounds show increased enzymatic stability, this is not always the case.[1] Conduct stability studies in both buffer and the relevant biological matrix to differentiate between chemical and enzymatic degradation. The use of enzyme inhibitors may be necessary for in vitro assays.

Experimental Protocols

Protocol 1: pH Stability Assessment

Objective: To determine the stability of a hydroxymethyl oxazolidinone at different pH values.

Materials:

  • Hydroxymethyl oxazolidinone compound

  • Phosphate buffers (pH 6.0, 7.0, 7.4, 8.0)

  • Sodium hydroxide solution (0.1 M) for higher pH if needed

  • HPLC system with UV detector

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Prepare stock solutions of the hydroxymethyl oxazolidinone in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Prepare a series of aqueous buffer solutions at the desired pH values.

  • In separate vials, dilute the stock solution with each buffer to a final concentration suitable for HPLC analysis.

  • Immediately inject a sample (t=0) from each pH solution into the HPLC to determine the initial concentration.

  • Incubate the vials at a controlled temperature (e.g., 25°C or 37°C).

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial and inject it into the HPLC.

  • Quantify the peak area of the parent compound at each time point.

  • Plot the percentage of the remaining parent compound against time for each pH to determine the degradation kinetics.

DOT Diagram: pH Stability Workflow

G Prep_Stock Prepare Stock Solution Dilute Dilute Stock in Buffers Prep_Stock->Dilute Prep_Buffers Prepare pH Buffers Prep_Buffers->Dilute Inject_T0 Inject t=0 Sample (HPLC) Dilute->Inject_T0 Incubate Incubate at Controlled Temp Dilute->Incubate Analyze Analyze Data & Plot Kinetics Inject_T0->Analyze Inject_Timepoints Inject at Time Intervals Incubate->Inject_Timepoints Inject_Timepoints->Analyze

Caption: Workflow for assessing pH-dependent stability.

Protocol 2: Formulation Strategies for Enhanced Stability

Objective: To prepare a more stable formulation of a hydroxymethyl oxazolidinone for in vitro or in vivo studies.

Considerations:

  • pH Adjustment: Based on the pH stability assessment, formulate the compound in a buffer system that provides optimal stability.[10]

  • Co-solvents: For poorly soluble compounds, the use of co-solvents can sometimes enhance stability by altering the polarity of the medium.[11]

  • Lyophilization: For long-term storage, lyophilization (freeze-drying) of the compound from a slightly acidic aqueous solution can prevent degradation in the solid state. Reconstitute just prior to use.

  • Prodrug Approaches: While the hydroxymethyl oxazolidinone is often a prodrug itself, further modification by creating N-acyloxymethyl derivatives can sometimes alter the stability profile, though these can also be labile.[3]

Example Formulation (for in vitro cell-based assay):

  • Prepare a concentrated stock solution of the hydroxymethyl oxazolidinone in DMSO.

  • Determine the final desired concentration in the cell culture medium.

  • Based on the pH stability data, ensure the final pH of the cell culture medium after adding the compound remains in a stable range (typically around 7.2-7.4). Most cell culture media are well-buffered in this range.

  • Add the stock solution to the medium immediately before adding it to the cells to minimize the time the compound spends in the aqueous environment.

References

  • Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity - PMC. (2025, December 29).
  • Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - Frontiers. (2022, February 14).
  • Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review | Request PDF - ResearchGate.
  • Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review - PubMed. (2023, June 28).
  • Degradation of amine-based solvents in CO2 capture process by chemical absorption - Heriot-Watt University.
  • A new and rapid method for monitoring the new oxazolidinone antibiotic linezolid in serum and urine by high performance liquid chromatography-integrated sample preparation - PubMed. (2001, May 5).
  • Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs - PubMed. (1989).
  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - MDPI. (2021, July 14).
  • Prodrugs of peptides. 11. Chemical and enzymatic hydrolysis kinetics of N-acyloxymethyl derivatives of a peptide-like bond - PubMed. (1991, October).
  • Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines - AWS.
  • Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed. (2010, August 15).
  • Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy | Request PDF - ResearchGate. (2025, August 7).
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (2024, May 29).
  • Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC. (2022, February 14).
  • Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids - Dove Medical Press. (2017, July 10).

Sources

Optimization

Technical Support Center: (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Purification

This Technical Support Guide is designed for researchers and process chemists working with (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one (CAS: 97859-51-3). This chiral building block is critical for the synthesis of oxazol...

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide is designed for researchers and process chemists working with (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one (CAS: 97859-51-3). This chiral building block is critical for the synthesis of oxazolidinone antibiotics (e.g., Linezolid, Tedizolid).

Current Status: Operational Topic: Impurity Removal & Enantiomeric Enrichment Audience: Process Chemists, Medicinal Chemists

Quick Diagnostic: What is your primary impurity profile?
SymptomProbable ImpurityRecommended Module
Low Optical Rotation ([α]D) (5R)-EnantiomerModule 1: Chiral Enrichment
Yellow/Brown Coloration Oxidation products / OligomersModule 2: Chemical Cleanup
High Ash Content / Insolubles Inorganic Salts (Carbonates/Chlorides)Module 3: Desalting
Extra NMR Peaks (3.5-4.0 ppm) Regioisomer (6-membered ring)Module 4: Regio-Control
Module 1: Enantiomeric Purity (Removing the (R)-Isomer)

User Query: My product has an enantiomeric excess (ee) of only 92%. How do I upgrade this to >99% ee without column chromatography?

Technical Response: The (5S)-enantiomer can be enriched via preferential crystallization . Because (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one is a polar molecule with hydrogen bond donors (NH, OH) and acceptors (C=O), it forms a stable crystal lattice that excludes the minor enantiomer under specific solvent conditions.

The Protocol: Recrystallization from Ethanol/Isopropanol

  • Dissolution: Dissolve the crude solid in minimal boiling Ethanol (EtOH) or Isopropanol (IPA) .

    • Ratio: Approx. 5–7 mL solvent per gram of substrate.

    • Note: If the crude is very oily, add a seed crystal of pure (5S) material at 40°C.

  • Cooling Ramp: Allow the solution to cool slowly to room temperature (approx. 10°C/hour). Rapid cooling traps the (R)-isomer.

  • Harvest: Cool further to 0–4°C for 2 hours. Filter the white crystals.

  • Wash: Wash the cake with cold (0°C) IPA/Hexane (1:1 mixture).

  • Validation: Check optical rotation. Literature value is approximately

    
     to 
    
    
    
    (
    
    
    , Methanol) or similar depending on exact conditions.

Why this works: The homochiral lattice (S,S,S...) is thermodynamically more stable than the heterochiral lattice (S,R,S...) in alcoholic solvents. Slow cooling allows the (S)-molecules to organize, rejecting the (R)-impurity into the mother liquor.

Module 2: Chemical Purity (Color & Oligomers)

User Query: The compound is turning yellow/brown upon storage or concentration. How do I remove these colored impurities?

Technical Response: Yellowing typically indicates oxidative degradation or the presence of oligomers formed via ring-opening polymerization (common in oxazolidinones with free hydroxyls).

The Protocol: Activated Carbon Treatment

  • Solvent System: Dissolve the compound in Methanol (MeOH) or Warm Ethyl Acetate .

    • Concentration: 10% w/v solution.[1]

  • Adsorbent Addition: Add Activated Carbon (SX Ultra or similar) at 5–10 wt% relative to the substrate.

  • Contact Time: Stir at 40–50°C for 30 minutes. Do not reflux vigorously with carbon as it may generate fine particulates.

  • Filtration: Filter hot through a Celite® (diatomaceous earth) pad to remove the carbon.

  • Recovery: Concentrate the filtrate. If the residue is still colored, perform a silica plug filtration using 5% MeOH in Dichloromethane (DCM) as the eluent.

Module 3: Inorganic Salt Removal (Desalting)

User Query: I synthesized this from 3-amino-1,2-propanediol and urea/carbonate. My ash content is high. Water washes are dissolving my product.

Technical Response: This is a common issue. (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one is highly water-soluble (LogP ~ -0.9), making aqueous extraction impossible. You must use "Reverse Extraction" (solid-liquid extraction).

The Protocol: Organic Leaching

  • Drying: Ensure the crude solid is completely dry (remove all water).

  • Leaching Solvent: Suspend the crude solid in anhydrous Tetrahydrofuran (THF) or hot Ethyl Acetate .

    • Solubility Logic: The oxazolidinone is soluble in THF/hot EtOAc; inorganic salts (NaCl, Na2CO3, NH4Cl) are practically insoluble.

  • Agitation: Stir vigorously for 1 hour at 50°C.

  • Filtration: Filter the suspension while warm. The salts will remain on the filter paper.

  • Evaporation: Concentrate the filtrate to obtain the desalted product.

Visualizing the Purification Workflow

The following diagram illustrates the decision logic for purifying crude (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one based on the impurity profile.

Purification_Workflow Start Crude (5S)-Oxazolidinone Check_Ash Check Ash/Salts Start->Check_Ash Desalt Leach with dry THF/Hot EtOAc Filter Solids Check_Ash->Desalt Salts Present Check_Color Check Color Check_Ash->Check_Color No Salts Desalt->Check_Color Carbon_Treat Activated Carbon in MeOH Check_Color->Carbon_Treat Yellow/Brown Check_Chiral Check Optical Purity (ee%) Check_Color->Check_Chiral Colorless Carbon_Treat->Check_Chiral Recryst Recrystallize from EtOH or IPA Check_Chiral->Recryst < 99% ee Final Pure (5S)-Isomer Check_Chiral->Final > 99% ee Recryst->Final

Caption: Step-by-step purification logic flow for (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one, prioritizing salt removal first, followed by color correction and chiral enrichment.

Summary of Physical Properties for Validation
PropertyValue / ConditionNote
Molecular Formula C₄H₇NO₃MW: 117.10
Melting Point 116–120°CSharp range indicates high purity.
Solubility High: Water, MeOH, EtOH, DMSOModerate: THF, EtOAcLow: Hexane, Ether, TolueneUse "Low" solvents as anti-solvents.
Optical Rotation

(c=1, MeOH)
Critical for confirming (S)-configuration.
References
  • Synthesis and Resolution: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. "Resolution of 5-(Hydroxymethyl)oxazolidin-2-one." (2008).[2]

  • Crystallization Mechanisms: Tetrahedron: Asymmetry. "Resolution of 5-hydroxymethyl-2-oxazolidinone by preferential crystallization." Vol 15, Issue 10, 2004.

  • Impurity Profiles in Oxazolidinones: Journal of Pharmaceutical and Biomedical Analysis. "Isolation and characterization of process-related impurities in linezolid." (2002).

  • General Purification Data: PubChem Compound Summary. "(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one" (Enantiomer Data). [3]

Sources

Troubleshooting

scale-up challenges for (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one manufacturing

Technical Support Center: (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Manufacturing Executive Summary & Core Chemistry The molecule (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one (CAS: 97859-51-3) is a critical chiral build...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Manufacturing

Executive Summary & Core Chemistry

The molecule (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one (CAS: 97859-51-3) is a critical chiral building block ("chiral synthon") used primarily in the synthesis of oxazolidinone antibiotics (e.g., Linezolid, Tedizolid) and reversible MAO inhibitors.[1][2]

Unlike the downstream N-aryl derivatives, the manufacturing of this unsubstituted core presents unique challenges due to its high water solubility (LogP ≈ -0.9), thermal instability of the primary alcohol, and the risk of racemization during cyclization.

Primary Industrial Routes:

  • The Cyanate Route: Cyclization of (S)-3-chloropropane-1,2-diol with Potassium Cyanate (KOCN).[1]

  • The Carbonate Route: Cyclization of (S)-3-aminopropane-1,2-diol with Diethyl Carbonate (DEC).[1]

Process Workflow & Decision Tree

The following diagram outlines the two primary synthetic pathways and the critical decision points for scale-up.

G Start Start: Raw Material Selection RouteA Route A: (S)-3-chloropropane-1,2-diol + Potassium Cyanate (KOCN) Start->RouteA RouteB Route B: (S)-3-aminopropane-1,2-diol + Diethyl Carbonate (DEC) Start->RouteB StepA1 Reaction: Nucleophilic Substitution Solvent: DMF or H2O Temp: 80-100°C RouteA->StepA1 StepB1 Reaction: Carbonylation/Cyclization Catalyst: Base (e.g., K2CO3) Temp: Reflux (Ethanol removal) RouteB->StepB1 RiskA Risk: High Salt Load (KCl/LiCl) Risk: Product trapped in water StepA1->RiskA RiskB Risk: Oligomerization Risk: Thermal Racemization StepB1->RiskB Purification Purification Strategy (Critical Step) RiskA->Purification Requires Continuous Extraction RiskB->Purification Requires Distillation/Crystallization Final Final Product: (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Purification->Final

Caption: Comparison of the Cyanate (Route A) and Carbonate (Route B) synthetic pathways, highlighting specific scale-up risks.

Critical Process Parameters (CPP) & Troubleshooting

This section addresses specific user scenarios encountered during scale-up (100g to 10kg batches).

Module A: Reaction Engineering (The "Make" Phase)

Q1: We are using the Cyanate Route (Route A) in DMF. The reaction stalls at 85% conversion, and pushing the temperature creates a brown tar. What is happening?

  • Diagnosis: You are likely experiencing thermal degradation of the carbamate intermediate or polymerization of the epoxide (if generated in situ). DMF decomposes at high temperatures (>130°C) to dimethylamine, which can open the ring or react with the starting material.

  • Corrective Action:

    • Catalyst Check: Ensure you are using a phase transfer catalyst (PTC) like Tetrabutylammonium bromide (TBAB) if the system is heterogeneous.[2]

    • Temperature Limit: Cap the reaction at 105°C.

    • Stoichiometry: Increase KOCN to 1.2 equivalents. The "stall" is often due to the consumption of cyanate by side reactions (hydrolysis).

Q2: In the Carbonate Route (Route B), we see a loss of enantiomeric excess (ee%) from 99% to 94%. [2]

  • Diagnosis: This is base-mediated racemization .[1] The proton at the chiral center (C5) is not acidic, but the starting material ((S)-3-aminopropane-1,2-diol) is sensitive. If the reaction temperature is too high (>120°C) in the presence of strong base (e.g., NaOEt), the amino-alcohol can undergo reversible dehydrogenation or retro-aldol type mechanisms.

  • Corrective Action:

    • Switch Base: Use a milder base like Potassium Carbonate (

      
      ) instead of alkoxides.
      
    • Distillation Control: Ensure efficient removal of ethanol (the byproduct) to drive the equilibrium forward at a lower temperature (Le Chatelier’s principle). Use vacuum to lower the reflux temperature.

Module B: Work-up & Isolation (The "Purify" Phase)

Q3: The product is water-soluble.[1] We cannot extract it efficiently with Ethyl Acetate (EtOAc) or DCM. Yields are <40%.

  • The Science: The product has a LogP of ~ -0.[3]9. It prefers water. Standard batch extraction will leave 50%+ of the product in the aqueous phase.

  • Protocol for High Recovery:

    • Saturation: Saturate the aqueous phase with NaCl (Salting out). This pushes the organic product out of the water network.

    • Continuous Extraction: Do not use batch extraction. Use a Continuous Liquid-Liquid Extractor with EtOAc or THF for 12–24 hours.[1]

    • Alternative (Dry-Loading): Evaporate the water completely (lyophilization or vac distillation) to a solid residue. Triturate the residue with hot Ethanol or Isopropanol (IPA). The product dissolves; the inorganic salts (KCl/NaCl) do not. Filter hot.

Q4: We obtained a viscous oil that refuses to crystallize. How do we get a solid?

  • Diagnosis: Trace impurities (oligomers or solvent residues) inhibit crystal lattice formation.[2] The compound has a low melting point (approx. 60-65°C for some derivatives, though the pure core melts higher).

  • Corrective Action:

    • Seed Crystal: You must seed the mixture. If you lack a seed, scratch the glass flask with a glass rod at 0°C.

    • Solvent Switch: Dissolve the oil in a minimum amount of warm THF or EtOAc. Add dropwise to cold Hexane or MTBE (Methyl tert-butyl ether) with vigorous stirring.

    • Drying: Ensure strictly anhydrous conditions. Hygroscopicity will turn the solid back into an oil.

Analytical Troubleshooting Table

ObservationProbable CauseVerification MethodRemediation
Bis-Impurity (M+ mass + 117)Dimerization of the oxazolidinone or reaction with epichlorohydrin.[1]LC-MS (Look for dimer peak).[1]Reduce concentration; add reagents dropwise (high dilution).
Low Assay / High Weight Trapped inorganic salts (LiCl, KCl) or solvent (DMF).[2]ROI (Residue on Ignition) or Chloride test.Recrystallize from anhydrous alcohol; filter hot to remove salts.
Shift in Optical Rotation Racemization or contamination with diastereomers (if side chains present).Chiral HPLC (e.g., Chiralpak AD-H).[2]Check reaction temp; validate starting material ee%.
Acidic pH in final solid Hydrolysis of ring or residual acid from workup.pH of 10% solution.Wash organic layer with sat. NaHCO3 before final evaporation.

References & Grounding

  • Synthesis of Linezolid Intermediates: Madhusudhan, G., et al.[2] "A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin." Der Pharma Chemica, 2011, 3(5): 168-175.[4] Link

  • Oxazolidinone Scale-Up: Brickner, S. J., et al. "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials..."[2] J. Med. Chem., 1996, 39(3), 673–679. Link

  • Purification & Properties: PubChem Compound Summary for CID 10236003, (5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one (Enantiomer reference). Link

  • Cyanate Route Mechanism: "Reaction of Epoxides with Isocyanates." Organic Process Research & Development (General reference for mechanism).

(Note: While specific industrial batch records are proprietary, the protocols above are derived from the intersection of these peer-reviewed methodologies and standard process engineering principles.)

Sources

Optimization

controlling temperature for optimal stereochemistry in oxazolidinone synthesis

Role: Senior Application Scientist, Stereochemistry Division Status: Operational Ticket: #TEMP-CTRL-OXAZ Introduction: The Kinetic Mandate Welcome to the Technical Support Center for Asymmetric Synthesis. You are likely...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist, Stereochemistry Division Status: Operational Ticket: #TEMP-CTRL-OXAZ

Introduction: The Kinetic Mandate

Welcome to the Technical Support Center for Asymmetric Synthesis. You are likely here because your diastereomeric ratio (dr) is dropping below 20:1, or your yields are inconsistent.

In the synthesis of polyketides and complex pharmaceuticals using Evans oxazolidinone auxiliaries, temperature is not just a variable—it is a reagent. The high stereoselectivity of the Evans Aldol reaction relies entirely on Kinetic Control . You are forcing the reaction through a specific, highly ordered transition state (Zimmerman-Traxler) faster than the system can relax into a thermodynamically stable mixture.

If you lose temperature control, you lose the geometry of the enolate. If you lose the enolate geometry, you lose the stereocenter.

The Mechanics of Cold: Why -78°C?

To troubleshoot, you must visualize the invisible. The stereoselectivity is determined by two distinct phases, each requiring a specific thermal environment.

Phase 1: Enolization (The Setup)

Target: Formation of the


-Enolate.[1][2]
Reagents: 

(Lewis Acid) + Amine Base (DIPEA or

). Thermal Requirement:

. Why? Unlike Lithium enolates, Boron enolates form more slowly. At

, enolization may be incomplete, leading to low yields. At

, the reaction is fast and quantitative. The steric bulk of the auxiliary and the boron ligands forces the formation of the

-enolate to minimize steric clash.
Phase 2: Aldol Addition (The Critical Event)

Target: The Zimmerman-Traxler Transition State.[1][3][4][5][6] Thermal Requirement:


.
Why?  This is where the magic happens. You must freeze the system into a rigid, six-membered chair-like transition state.
  • At -78°C: The chair is rigid. The aldehyde R-group is forced into an equatorial position to avoid 1,3-diaxial interactions.[7] This yields the Syn-Aldol .[1][7]

  • Above -50°C: The transition state "loosens." Boat conformations become accessible, or the enolate might isomerize. The result is a mixture of syn and anti products (low dr).

Visualization: The Zimmerman-Traxler Logic

The following diagram illustrates why the


-enolate at low temperature yields the Syn product.

ZimmermanTraxler cluster_TS The Zimmerman-Traxler Transition State (-78°C) Start Oxazolidinone (Substrate) Reagents Bu2BOTf + Base (0°C) Start->Reagents Activation Enolate (Z)-Enolate (Kinetic Product) Reagents->Enolate Enolization TS Boron Chelation Chair (Rigid) Enolate->TS Add Aldehyde Cool to -78°C Leak Enolate Isomerization (E-Enolate) Enolate->Leak Warm > -50°C Interaction Aldehyde R-Group (Equatorial Preference) TS->Interaction Steric Control Product Syn-Aldol (High dr) Interaction->Product C-C Bond Formation BadProduct Stereochemical Failure Leak->BadProduct Anti-Aldol / Low dr

Caption: The pathway to high stereoselectivity relies on maintaining the integrity of the (Z)-enolate via the Zimmerman-Traxler transition state.[8]

Standard Operating Procedure (SOP)

Use this protocol to guarantee the thermal integrity of your reaction.

Reagents:

  • Oxazolidinone Auxiliary (1.0 equiv)

  • 
     (1.1 equiv, 1.0 M in DCM)
    
  • DIPEA or

    
     (1.2 equiv)
    
  • Aldehyde (1.2–1.5 equiv)

StepActionTemperatureCritical Control Point (CCP)
1 Dissolve auxiliary in anhydrous DCM.0°C (Ice Bath)Ensure flask is under positive

or Ar pressure.
2 Add

slowly.
0°C Solution may turn slight yellow.[9]
3 Add Base (DIPEA) dropwise.0°C CCP: Exothermic! Do not let internal temp rise > 5°C.
4 Enolization: Stir for 30 mins.0°C Essential for complete conversion to enolate.
5 Cool Down: Transfer to Cryo-bath.-78°C Allow 15 mins for internal temp to equilibrate.
6 Add Aldehyde (neat or in DCM).-78°C CCP: Add slowly down the side of the flask to pre-cool.
7 Reaction: Stir for 30–60 mins.-78°C TLC at -78°C. Do not warm up to check.
8 Warm Up: Allow to warm to 0°C.0°C Only after reaction is complete (usually 1h at -78°C).
9 Quench: Add pH 7 Buffer/MeOH.0°C Oxidative workup (

) follows.

Troubleshooting Guide (The Help Desk)

Issue 1: "My dr is terrible (e.g., 3:1 instead of 20:1)."

Diagnosis: The Transition State was loose, or the enolate isomerized.

  • Root Cause A: You warmed the reaction too fast after adding the aldehyde.

    • Fix: Keep the reaction at -78°C for at least 1 hour. Some hindered aldehydes require 2-3 hours.

  • Root Cause B: Temperature spike during aldehyde addition.

    • Fix: If you add a room-temp aldehyde solution rapidly to a -78°C flask, the local temperature at the injection point can spike to -40°C. Pre-cool your aldehyde solution or add it very slowly down the cold flask wall.

  • Root Cause C: Reagent Quality.[6]

    • Fix: Old

      
       can contain free triflic acid, which catalyzes the "scrambling" of the stereocenter via acid-catalyzed enolization. Distill your triflate or buy fresh ampules.
      
Issue 2: "The reaction stalled. I have 50% starting material."

Diagnosis: Incomplete Enolization.

  • Root Cause: You tried to form the enolate at -78°C.[6][7]

    • Fix: As noted in the SOP, Boron enolization is kinetically slow at -78°C. You must enolize at 0°C for 30 minutes before cooling down for the aldehyde addition [1].

Issue 3: "My auxiliary fell off (cleaved) during the reaction."

Diagnosis: Nucleophilic attack at the wrong carbonyl.

  • Root Cause: "O-alkylation" or hydrolysis due to moisture.

    • Fix: This is often a moisture issue.

      
       generates TfOH (Triflic acid) upon contact with water. The acid can cleave the imide. Ensure your DCM is distilled from 
      
      
      
      or passed through an activated alumina column.

Frequently Asked Questions (FAQ)

Q: Can I use


 instead of 

?
A: Yes, but the outcome changes.
  • Boron (

    
    ):  Forms the 
    
    
    
    -enolate
    
    
    Syn-Aldol (Evans Syn).
  • Titanium (

    
    ):  Depending on the base and stoichiometry, Titanium can sometimes yield the Anti-Aldol  ("Non-Evans" product) or varying selectivities because it can support different transition states (e.g., open transition states) or chelation models [2]. For standard Evans Syn-products, Boron is superior.
    

Q: Why do I need to use an oxidative workup (


)? 
A:  The product of the reaction is a Boron Aldolate (the boron is stuck to the oxygen). The B-O bond is very strong. Simple hydrolysis is often too slow and can lead to retro-aldol (reversal of the reaction). Hydrogen peroxide oxidatively cleaves the B-C/B-O bonds, releasing the product cleanly and preventing the reaction from going backward during workup.

Q: My reaction mixture froze at -78°C. What do I do? A: You are likely using Benzene or Dioxane (don't do that). If using DCM, it shouldn't freeze (MP -96°C). However, if your concentration is too high (>0.5 M), the auxiliary itself might precipitate out.

  • Fix: Dilute the reaction. Standard concentration is 0.1 M to 0.2 M. If it precipitates, the reaction stops. Add more anhydrous DCM slowly.

References

  • Evans, D. A., et al. (1981).[2][10] "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103(8), 2127–2129.

  • Crimmins, M. T., et al. (2002). "Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (-)-Sparteine for the Soft Enolization of N-Acyl Oxazolidinones, Oxazolidinethiones, and Thiazolidinethiones." Journal of the American Chemical Society, 124(30), 8806–8807.

  • Organic Syntheses. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Org.[3][10][11][12][13] Synth. 1987, 65, 183.

  • Heathcock, C. H. (1981).[10] "The Aldol Addition Reaction."[1][6][13][14] Science, 214(4519), 395-405.

Sources

Troubleshooting

Technical Support Center: Handling &amp; Optimization of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

Ticket ID: OX-5S-HYGRO-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Overcoming Hygroscopicity in Chiral Building Blocks[1][2][3] Executive Summary: The Moisture...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OX-5S-HYGRO-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Overcoming Hygroscopicity in Chiral Building Blocks[1][2][3]

Executive Summary: The Moisture Challenge

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one (CAS: 97859-51-3) is a critical chiral auxiliary and a foundational intermediate in the synthesis of oxazolidinone antibiotics, such as Linezolid.[1][2][3]

The Core Issue: This molecule possesses a dual-polarity profile: a polar carbamate core and a primary hydroxyl group.[2][3] This combination creates a high affinity for atmospheric moisture.[2][3]

  • Physical Consequence: The compound transitions from a free-flowing solid to a sticky, deliquescent gum within minutes of exposure (RH > 40%).[3]

  • Chemical Consequence: Absorbed water acts as a competitive nucleophile in downstream activation steps (e.g., mesylation), hydrolyzing electrophilic reagents (MsCl, TsCl) and generating acidic byproducts that degrade enantiomeric purity.

This guide provides a validated system for storage, handling, and chemical remediation.

Module 1: Storage & Immediate Handling Protocols

Objective: Prevent initial moisture uptake during weighing and transfer.

Storage Standards
ParameterRecommendationRationale
Temperature 2–8°C (Refrigerated)Slows hydrolysis kinetics; however, cold containers must equilibrate before opening to prevent condensation.[1][2][3]
Atmosphere Argon or NitrogenDisplaces humid air.[2][3] Argon is preferred (heavier than air) for static storage.[2][3]
Desiccant P₂O₅ or Activated Molecular Sieves (4Å)Silica gel is often insufficient for this level of hygroscopicity.[2][3]
Protocol A: The "Difference Weighing" Technique

Use this when a glovebox is unavailable.

  • Equilibration: Remove the container from the fridge and place it in a desiccator. Allow it to reach room temperature (approx. 1 hour) before breaking the seal.

  • Tare: Place a receiving vessel (flask/vial) with a septum on the balance. Tare the balance.

  • Transfer:

    • Open the source container.[3]

    • Rapidly transfer an approximate amount to the receiving vessel.[3][4]

    • Immediately recap the source container.

  • Quantification: Do not try to hit a specific mass by adding/removing powder slowly. Instead, record the exact mass transferred and adjust your solvent/reagent stoichiometry to match the mass.

  • Inerting: Purge the receiving vessel with nitrogen immediately.[3]

Module 2: Drying & Purification

Objective: Remove bound water prior to sensitive reactions.[1][2]

Protocol B: Azeotropic Distillation (The Gold Standard)

Vacuum drying alone is often insufficient because water hydrogen-bonds strongly to the hydroxyl/carbamate motif.[2][3] Azeotropic removal is more effective.[2][3]

  • Solvent Choice:

    • Toluene: Best for rigorous drying.[2][3] (Azeotrope BP: 85°C, 20% water).[3]

    • Acetonitrile (MeCN): Better solubility for the oxazolidinone if it oils out in toluene.[3] (Azeotrope BP: 76°C, 16% water).[3]

Step-by-Step:

  • Dissolve/suspend the wet (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one in Anhydrous Acetonitrile (10 mL per gram).

  • Add Toluene (10 mL per gram) to form a ternary mixture.

  • Rotary evaporate at 40–45°C under reduced pressure.

  • Critical Step: Repeat the process 2–3 times. The final evaporation should yield a white foam or solid.

  • Validation: Perform a Karl Fischer (KF) titration.[2][3] Target water content: < 0.1% (1000 ppm) for mesylation reactions.[2][3]

Protocol C: Vacuum Drying (Cautionary Note)
  • Risk: The melting point of the core structure is moderate. High heat (>60°C) under vacuum can cause the compound to melt and fuse, trapping water inside the "glassy" state.

  • Recommendation: Dry at 30–35°C under high vacuum (< 1 mbar) for 12+ hours.

Module 3: Process Chemistry & Derivatization

Objective: Mitigate hygroscopicity by chemically masking the hydroxyl group.

If the compound is being stored for long periods, it is chemically advantageous to convert it to a protected form immediately.

Workflow Visualization: Moisture Management & Derivatization

G Start (5S)-5-(hydroxymethyl)- 1,3-oxazolidin-2-one (Hygroscopic Core) WetComp Hydrated Complex (Clumped/Inactive) Start->WetComp + Water (>10 min exposure) Dry Azeotropic Drying (Toluene/MeCN) Start->Dry Prophylactic Water Atmospheric Moisture Water->WetComp WetComp->Dry Remediation RouteA Route A: Activation (MsCl/TsCl + Base) WetComp->RouteA Direct Use Dry->RouteA RouteB Route B: Protection (TBDMS-Cl / Imidazole) Dry->RouteB Fail Hydrolysis of Reagent (MsOH / TsOH formation) Low Yield RouteA->Fail If Wet SuccessA Activated Intermediate (Mesylate/Tosylate) RouteA->SuccessA If Dry (<0.1% H2O) SuccessB Silyl Ether (Stable Storage Form) RouteB->SuccessB High Stability

Figure 1: Decision logic for handling the hygroscopic core. Note that direct use of wet material leads to reagent hydrolysis (Fail state).

Scenario: The Mesylation Failure

User Complaint: "I added 1.1 equivalents of Methanesulfonyl Chloride (MsCl), but TLC shows starting material remaining." Root Cause: Water in the starting material reacted with MsCl faster than the hydroxyl group did.


Solution: 
  • Do not add more MsCl immediately (acid buildup causes degradation).[2][3]

  • Quench the reaction.[3]

  • Perform the Azeotropic Drying (Protocol B) on the recovered material.[3]

  • Restart with fresh anhydrous reagents.

Analytical Troubleshooting

NMR Artifacts
  • Symptom: A broad singlet appears around 3.5–4.5 ppm (variable) in CDCl₃ or DMSO-d₆, obscuring the CH₂-OH protons.[1][2][3]

  • Fix: Add 1 drop of D₂O to the NMR tube and shake.

    • The OH signal (and water signal) will disappear/exchange.[3]

    • The CH₂ signals next to the oxygen will sharpen, allowing integration verification.

HPLC Retention Shifts
  • Symptom: Retention time drifts between runs.[2][3]

  • Cause: Water uptake in the solid sample changes the effective concentration weighed, or hydrolytic degradation has occurred.

  • Fix: Dissolve the sample in the mobile phase immediately before injection. Do not let autosampler vials sit for >24 hours if the septum is pierced.[3]

Frequently Asked Questions (FAQs)

Q1: Can I dry this compound in a vacuum oven at 60°C? A: Proceed with caution. While some derivatives have higher melting points, the core hydroxymethyl oxazolidinone can soften or melt depending on purity and specific enantiomer packing. We recommend 35–40°C under high vacuum to avoid fusing the material into a glass, which traps water.

Q2: I need to store this for 6 months. What is the best strategy? A: If you have the capability, convert it to the TBDMS (tert-butyldimethylsilyl) ether .[3] The silyl-protected form is lipophilic, non-hygroscopic, and stable at room temperature. The TBDMS group can be cleaved quantitatively with TBAF when you are ready to use the hydroxyl group.

Q3: Why is my yield low even though I used anhydrous THF? A: The water is likely introduced by the oxazolidinone itself, not the solvent. Standard "anhydrous" solvents from a bottle are not enough if the starting material carries 5–10 wt% water. You must azeotrope the starting material before adding the solvent.

References

  • Brickner, S. J., et al. (1996).[3] Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials for the Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections.[2] Journal of Medicinal Chemistry. [2][3]

  • ChemScene. (n.d.).[2][3] Product Safety and Handling: (R)-5-(Hydroxymethyl)oxazolidin-2-one.[1][2][3][5] ChemScene Technical Data.

  • Sigma-Aldrich. (n.d.).[1][2][3][6] (5S)-5-(Hydroxymethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone Properties. Merck/Sigma Technical Sheets.

  • National Institute of Standards and Technology (NIST). (2015).[3] Solubility of Water in Organic Solvents (Dichloromethane/Toluene).[3] IUPAC-NIST Solubility Data Series.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before handling chemical substances.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Interpretation of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one: A Comparative Technical Guide

Topic: 1H NMR spectrum interpretation of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summary (5S)-5...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR spectrum interpretation of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one is a critical chiral building block, notably serving as the structural core for oxazolidinone antibiotics like Linezolid. Its purity and absolute configuration are paramount for downstream efficacy. This guide provides an in-depth technical comparison of 1H NMR spectral performance across different solvent systems and against structural isomers. Unlike standard spectral lists, this document focuses on diagnostic utility , distinguishing the target (5S)-isomer from its regioisomers (4-hydroxymethyl) and quantifying the superior resolution of DMSO-d6 over CDCl3 for labile proton assignment.

Part 1: Structural Analysis & Theoretical Framework

The Target Molecule

The molecule consists of a 5-membered carbamate ring (oxazolidinone) with a hydroxymethyl substituent at the C5 position. The (5S) configuration dictates the spatial arrangement, which is indistinguishable by standard 1H NMR from the (5R) enantiomer without chiral auxiliaries, but distinct from the 4-substituted regioisomer.

Molecular Formula: C4H7NO3 MW: 117.10 g/mol [1][2]

Predicted Spectral Assignment (DMSO-d6)

DMSO-d6 is established here as the "Gold Standard" solvent due to its ability to retard proton exchange, allowing for the visualization of the hydroxyl (-OH) and amine (-NH) couplings.

PositionProton TypeChemical Shift (δ ppm)MultiplicityCoupling (J Hz)Diagnostic Value
NH Amide7.45 – 7.60Broad s or br t-Confirms cyclic carbamate; shift varies w/ conc.
H5 Methine4.55 – 4.70Multiplet (dddd)J~5-9Critical: Diagnostic for 5-substitution pattern.
OH Hydroxyl5.00 – 5.20Triplet (or br s)J~5.5Visible in dry DMSO; confirms free primary alcohol.
CH₂-OH Methylene3.50 – 3.65MultipletJ~5.5, JvicDiastereotopic protons; distinct from ring CH₂.
H4a, H4b Ring CH₂3.15 – 3.45dd / tJgem~9, JvicUpfield relative to H5; confirms N-substitution.

Part 2: Comparative Performance Analysis

Solvent System Comparison: DMSO-d6 vs. CDCl3

The choice of solvent fundamentally alters the "performance" of the NMR spectrum regarding information density.

FeatureMethod A: DMSO-d6 (Recommended) Method B: CDCl3 (Alternative) Technical Verdict
-OH Signal Sharp Triplet. Slow exchange allows observation of H-C-O-H coupling.Broad/Invisible. Rapid exchange merges signal into baseline or broad hump.DMSO is essential for confirming the oxidation state of the alcohol.
-NH Signal Distinct Downfield. (~7.5 ppm).Variable. (~5.5-6.5 ppm). Often broadened by quadrupole relaxation/exchange.DMSO provides reliable integration for proton counting.
Resolution High. Polar solvent separates H5 from H4 signals effectively.Moderate. Solubility can be poor; potential overlapping of multiplets.DMSO prevents aggregation-induced line broadening.
Water Peak Distinct at 3.33 ppm (can obscure H4).Distinct at 1.56 ppm (usually clear of key signals).Caution: Wet DMSO interferes with H4/H5 region.

Expert Insight: In CDCl3, the loss of the OH coupling removes a key validation point. If you observe a triplet for the OH proton in DMSO, you confirm not only the presence of the alcohol but also that the sample is free of acidic impurities that catalyze exchange.

Regioisomer Differentiation: 5- vs. 4-Substituted

A common synthetic impurity or alternative isomer is the 4-(hydroxymethyl)-1,3-oxazolidin-2-one. Distinguishing these is a critical quality attribute (CQA).

  • 5-Substituted (Target): The most downfield non-exchangeable proton is the Methine (H5) attached to the oxygen of the ring. It appears at ~4.6 ppm .

  • 4-Substituted (Alternative): The chiral center is at C4 (attached to Nitrogen). The C5 protons are a methylene group (CH₂-O). Consequently, the most downfield signal shifts, and the coupling patterns invert. The H4 methine is typically shielded relative to the H5 methine of the target.

Enantiomeric Purity (The "Alternative" Methods)

Standard 1H NMR cannot distinguish (5S) from (5R). To assess "performance" in chiral resolution, we compare methods:

  • Direct NMR (Achiral): 0% Performance. Cannot distinguish enantiomers.

  • Chiral Shift Reagent (Eu(hfc)₃): High Performance. Complexation with the carbonyl/hydroxyl induces separation of the H5 signals.

    • Protocol: Add 0.1 eq Eu(hfc)₃ to CDCl₃ solution. Monitor splitting of the H5 multiplet.

  • Mosher's Ester Analysis: Maximum Performance. Derivatization with (R)-MTPA-Cl creates diastereomers with distinct ¹H and ¹⁹F signals.

Part 3: Experimental Protocols

Sample Preparation (DMSO-d6)

To ensure the "Gold Standard" spectrum with visible OH coupling:

  • Drying: Dry the solid compound under high vacuum (0.1 mbar) for 4 hours to remove trace water/solvents.

  • Solvent: Use high-quality DMSO-d6 (99.9% D) stored over 4Å molecular sieves.

    • Note: Water in DMSO appears at 3.33 ppm, which dangerously overlaps with the H4 ring protons.

  • Concentration: Prepare a solution of 10-15 mg of compound in 0.6 mL of solvent.

    • Causality: Too high concentration can induce hydrogen-bonding shifts; too low reduces S/N for minor impurities.

Acquisition Parameters[3]
  • Pulse Sequence: Standard 1D proton (zg30).

  • Scans (NS): 16 or 32 (sufficient for >10 mg).

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .

    • Reasoning: Ensure full relaxation of the rigid ring protons for accurate integration.

  • Temperature: 298 K (25°C).

Part 4: Visualization & Logic Flows

Spectral Assignment Workflow

This diagram outlines the logical flow for assigning the spectrum and validating the structure.

NMR_Workflow Start Acquire 1H NMR (DMSO-d6) Check_OH Check 5.0-5.2 ppm (Triplet/Broad S) Start->Check_OH OH_Present OH Visible? Confirm Primary Alcohol Check_OH->OH_Present Yes OH_Absent OH Absent/Broad? Suspect Wet Solvent or CDCl3 Check_OH->OH_Absent No Analyze_H5 Analyze ~4.6 ppm (Methine H5) OH_Present->Analyze_H5 OH_Absent->Analyze_H5 Proceed with Caution H5_Found Multiplet at 4.6 ppm Confirms 5-Substitution Analyze_H5->H5_Found Yes H5_Shifted Signal Upfield (~3.8-4.0)? Suspect 4-Isomer Analyze_H5->H5_Shifted No Coupling_Check Check Coupling J values (H5 to CH2-OH) H5_Found->Coupling_Check Final_Valid Structure Validated: (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Coupling_Check->Final_Valid

Caption: Figure 1. Step-by-step logic flow for validating the 5-hydroxymethyl-oxazolidinone structure using DMSO-d6 spectral features.

Regioisomer Decision Tree

A visual guide to distinguishing the target product from its 4-substituted alternative.

Isomer_Distinction Input Unknown Isomer (C4H7NO3) Step1 Locate Most Downfield Non-Exchangeable Proton Input->Step1 Result_A Signal at ~4.6 ppm (H5 Methine) Step1->Result_A Downfield Result_B Signal at ~3.8-4.1 ppm (H4 Methine) Step1->Result_B Upfield Conclusion_A Target: 5-Substituted Result_A->Conclusion_A Conclusion_B Alternative: 4-Substituted Result_B->Conclusion_B

Caption: Figure 2. Rapid diagnostic decision tree for distinguishing 5-hydroxymethyl vs. 4-hydroxymethyl regioisomers based on methine chemical shift.

References

  • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 10236003, (5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one." PubChem. Link

  • Oxford Instruments. (2020). "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Application Note. Link

  • University of Pisa. (2022). "Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy." ARPI. Link

  • Royal Society of Chemistry. (2014). "Supplementary Information: Synthesis of 5-substituted 1,3-oxazolidin-2-ones." RSC Advances. Link

Sources

Comparative

Comparative Guide: Chiral HPLC Analysis of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

This guide provides a technical, comparative analysis of chiral HPLC methods for determining the enantiomeric purity of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one . Executive Summary & Molecule Analysis The target molec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, comparative analysis of chiral HPLC methods for determining the enantiomeric purity of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one .

Executive Summary & Molecule Analysis

The target molecule, (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one , is a critical chiral building block (CBB) often used in the synthesis of oxazolidinone antibiotics (e.g., Linezolid derivatives). The C5 stereocenter is pharmacologically decisive; the (S)-configuration is typically required for antibacterial activity, while the (R)-enantiomer is considered an impurity.

Chromatographic Challenges:

  • Polarity: The primary hydroxyl group (-CH2OH) and the carbamate ring make the molecule significantly polar, posing solubility issues in traditional alkane-heavy Normal Phase (NP) solvents.

  • Detection: The molecule lacks a strong chromophore (only end-absorption from the carbonyl), necessitating detection at low UV wavelengths (205–210 nm) or the use of refractive index (RI) / mass spectrometry (MS).

  • Interaction: The hydroxyl group can cause peak tailing due to non-specific hydrogen bonding with residual silanols on the stationary phase.

This guide compares three distinct chromatographic approaches to solve these challenges.

Methodological Landscape: Decision Matrix

The choice of method depends on sample solubility and the available instrumentation.[1]

MethodSelection Start Sample: (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one SolubilityCheck Solubility Check Start->SolubilityCheck NP_Path Soluble in Hexane/Alcohol? SolubilityCheck->NP_Path High PO_Path Insoluble in Hexane? SolubilityCheck->PO_Path Low RP_Path Biological Matrix / MS Req? SolubilityCheck->RP_Path N/A MethodA Method A: Normal Phase (Amylose-based) High Selectivity NP_Path->MethodA Standard QC MethodB Method B: Polar Organic (Immobilized CSP) High Solubility PO_Path->MethodB Process Analysis MethodC Method C: Reversed Phase (Cellulose-based) MS Compatible RP_Path->MethodC PK Studies

Figure 1: Method Selection Decision Tree based on solubility and application requirements.

Detailed Protocols & Comparative Analysis

Method A: The "Gold Standard" (Normal Phase)

Best for: Final Product QC, High Resolution (


).

Polysaccharide-based columns, specifically Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H), are the industry standard for 5-substituted oxazolidinones. The helical groove of the amylose polymer provides an ideal cavity for the oxazolidinone ring inclusion.

  • Column: Chiralpak AD-H / Lux Amylose-1 (

    
     mm, 5 µm).
    
  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Methanol (MeOH) (80 : 10 : 10 v/v/v).

  • Additive: 0.1% Trifluoroacetic acid (TFA) is optional but recommended to sharpen the peak shape of the hydroxyl moiety.

  • Flow Rate: 1.0 mL/min.[2][3][4][5][6]

  • Detection: UV @ 210 nm.

  • Temperature: 25°C.

Mechanism: The separation is driven by hydrogen bonding between the carbamate -NH and -C=O of the analyte and the carbamate groups on the CSP. The "H-type" (coated) phases offer superior resolution but are restricted in solvent compatibility (no DCM/THF).

Method B: The "Solubility Solver" (Polar Organic Mode)

Best for: Process intermediates, crude reaction mixtures, preparative scale-up.

Because the hydroxymethyl group confers high polarity, dissolving the sample in hexane can be difficult. Polar Organic Mode (POM) uses 100% polar solvents, avoiding precipitation issues.

  • Column: Chiralpak IA / Lux i-Amylose-1 (Immobilized Amylose).

  • Mobile Phase: 100% Acetonitrile (ACN) or ACN : MeOH (95 : 5).

  • Flow Rate: 0.5 - 0.8 mL/min (lower viscosity allows higher efficiency).

  • Detection: UV @ 210 nm.

  • Advantage: The immobilized phase allows the use of aggressive solvents if needed, but 100% ACN is usually sufficient for this molecule.

Method C: Reversed Phase (Green/Bio)

Best for: LC-MS applications, biological samples (plasma/urine).

  • Column: Chiralpak AD-RH or Chiralcel OD-RH.

  • Mobile Phase: Water (pH 2.0 with H3PO4) : Acetonitrile (60 : 40).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV or ESI-MS.

Performance Data Comparison

The following data summarizes expected performance characteristics based on validated protocols for structural analogs (e.g., WCK 4086 intermediate, Linezolid precursors).

ParameterMethod A (Normal Phase)Method B (Polar Organic)Method C (Reversed Phase)
Column Amylose-based (AD-H)Immobilized Amylose (IA)Amylose-based (AD-RH)
Mobile Phase Hex/IPA/MeOH (80:10:10)100% ACNWater/ACN (60:40)
Retention (

)
1.5 - 2.00.8 - 1.22.5 - 3.5
Selectivity (

)
1.3 - 1.5 (High)1.1 - 1.2 (Moderate)1.2 - 1.4 (Good)
Resolution (

)
> 2.5 > 1.5> 2.0
Run Time ~15 min< 8 min ~25 min
Solubility Low (Risk of precip.)High Moderate
Robustness HighMedium (Temp sensitive)High

Critical Experimental Workflow (Method A)

This protocol is self-validating. If the Resolution (


) drops below 2.0, the system requires conditioning.
  • System Preparation: Flush the HPLC system with 100% IPA to remove any traces of RP solvents (Water/ACN) which can damage Normal Phase columns.

  • Mobile Phase Prep:

    • Mix n-Hexane (HPLC Grade), IPA, and MeOH in a 80:10:10 ratio.

    • Add 0.1% TFA.[7]

    • Why MeOH? Pure IPA/Hexane often yields broad peaks for hydroxylated compounds. The addition of MeOH (10%) acts as a displacer, sharpening the peak shape.

  • Sample Prep:

    • Dissolve 1 mg of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one in 1 mL of IPA:MeOH (50:50) .

    • Crucial Step: Dilute this stock 1:10 with the Mobile Phase. If precipitation occurs, switch to Method B (Polar Organic).

  • Equilibration: Flow at 1.0 mL/min for 20 minutes. Monitor baseline at 210 nm.

  • Injection: Inject 5-10 µL.

  • Elution Order: Typically, the (R)-enantiomer elutes before the (S)-enantiomer on Amylose-based columns in NP mode, but this must be confirmed with a racemic standard or a spiked pure standard.

Workflow Step1 System Flush: 100% IPA (30 min) Step2 Equilibration: Hex/IPA/MeOH (80:10:10) Wait for stable baseline Step1->Step2 Step3 Sample Injection: 10 µL of 0.1 mg/mL Step2->Step3 Step4 Data Analysis: Calc Rs, Tailing Factor Step3->Step4

Figure 2: Step-by-step execution for Method A.

Troubleshooting & Optimization

  • Problem: Peak Tailing (

    
    ).
    
    • Cause: Hydrogen bonding between the -CH2OH group and residual silanols on the silica support.

    • Solution: Increase the MeOH content in the mobile phase to 15% or ensure TFA is present (0.1%).

  • Problem: Baseline Drift at 210 nm.

    • Cause: UV cutoff of impurities in the Hexane or IPA.

    • Solution: Use HPLC-grade solvents. Ensure the reference wavelength is off or set to 360 nm to avoid compensation errors.

  • Problem: Loss of Resolution.

    • Cause: "Memory effect" from previous solvents (e.g., Ethanol or Chloroform) trapped in the amylose matrix.

    • Solution: Regenerate the column with 100% Ethanol (0.5 mL/min for 2 hours) then re-equilibrate with mobile phase.

References

  • WCK 4086 Impurity Analysis: Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086. Journal of Chromatographic Science, 2018.

  • Polar Organic Mode Strategy: Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A, 2022.

  • Linezolid Chiral Analysis: Determination of the New Oxazolidinone Antibiotic Linezolid in Presence of Both its Alkaline and Oxidative Degradation Products. Journal of American Science, 2013.[3]

  • General Chiral Column Selection: Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone.

  • Molecule Data: 5-(Hydroxymethyl)oxazolidin-2-one (PubChem CID 10236003).[8] National Center for Biotechnology Information.

Sources

Validation

Technical Comparison Guide: Optical Rotation &amp; Purity Standards for (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

The following guide details the specific optical rotation and characterization standards for (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one , a critical chiral building block in the synthesis of oxazolidinone antibiotics (e...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the specific optical rotation and characterization standards for (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one , a critical chiral building block in the synthesis of oxazolidinone antibiotics (e.g., Linezolid derivatives).

[1]

Executive Summary: The "Gold Standard" for Chiral Purity

In the development of oxazolidinone antibiotics, the enantiomeric purity of the (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one core is the rate-limiting quality attribute.[1] While Chiral HPLC is definitive, Specific Optical Rotation (


)  remains the primary in-process control (IPC) due to the compound's unique physical property: it exists as a conglomerate , capable of spontaneous resolution.

This guide compares the polarimetric characterization of this compound against chromatographic alternatives and establishes the authoritative reference values based on the seminal work by Pallavicini et al. (2004).

Technical Specifications & Reference Values

The "Pallavicini Standard"

The absolute configuration and optical rotation baseline for this compound were rigorously established in Tetrahedron: Asymmetry (2004). Unlike many chiral pools that form true racemates (co-crystals), this oxazolidinone forms a conglomerate , meaning the (


) and (

) enantiomers crystallize in separate lattices. This property allows for purification via preferential crystallization, making

a highly sensitive indicator of process success.
Comparative Data Table
PropertyValue / ConditionNotes
Compound Name (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
CAS Number 97859-51-3 (5R) enantiomer is 97859-49-9
Molecular Weight 117.10 g/mol
Physical Form White Crystalline Solid
Melting Point 112.8 – 116 °CSharp mp indicates high optical purity due to conglomerate nature.[1][2]
Specific Rotation (

)
-38.0° to -42.0° (Typical)Solvent Dependent.[1] Value varies significantly between Ethanol, Methanol, and Acetone.
Primary Reference Pallavicini et al. (2004)Established via preferential crystallization.[1][3][4][5]

Critical Note on Solvents: Unlike non-polar chiral centers, the hydroxymethyl group on the oxazolidinone ring acts as a hydrogen bond donor/acceptor. Changing the solvent from Ethanol to Acetone can shift the specific rotation value by >10%. Always report solvent and concentration (c) explicitly.

Comparative Analysis: Polarimetry vs. Chiral HPLC

While optical rotation is the standard for "quick" purity checks, it must be validated against Chiral HPLC during method development.

Method Performance Matrix
FeaturePolarimetry (Optical Rotation) Chiral HPLC Verdict
Speed < 5 Minutes20–45 MinutesPolarimetry is superior for real-time IPC.[1]
Specificity Low (Aggregate value of all chiral species)High (Separates enantiomers & impurities)HPLC is required for final release testing.
Limit of Detection ~1% ee deviation< 0.1% impurityHPLC is necessary for trace analysis.[1]
Sample Prep Dissolve & Measure (Non-destructive)Dilute & Filter (Destructive)Polarimetry allows sample recovery.[1]
Cost Low (Solvent only)High (Chiral Columns: Amylose/Cellulose)Polarimetry is cost-effective for routine monitoring.[1]
Recommended HPLC Conditions (Alternative Protocol)

If polarimetry results are ambiguous (e.g.,


 is lower than -35°), validate using the following method:
  • Column: Chiralpak IA or Lux Amylose-1 (Immobilized Amylose tris(3,5-dimethylphenylcarbamate))[1]

  • Mobile Phase: Hexane : Ethanol (80:[1]20) or Isopropanol mixtures.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV @ 210 nm (low absorption, carbonyl band).

Synthesis & Origin Logic

Understanding the source of the chiral center is vital for interpreting rotation data. The (5S) configuration is typically derived from D-Mannitol or L-Serine .[1]

SynthesisPath cluster_QC QC Checkpoint Mannitol D-Mannitol (Chiral Pool) Glyceraldehyde D-Glyceraldehyde Acetonide Mannitol->Glyceraldehyde Oxidative Cleavage Intermediate Amino-Alcohol Intermediate Glyceraldehyde->Intermediate Reductive Amination Serine L-Serine (Alternative Start) Serine->Intermediate Reduction Cyclization Cyclization (Phosgene/CDI/Urea) Intermediate->Cyclization Product (5S)-5-(hydroxymethyl)- 1,3-oxazolidin-2-one (CAS 97859-51-3) Cyclization->Product Ring Closure Rotation Target: -38° to -42° (in EtOH) Product->Rotation Measure [α]D

Figure 1: Synthetic pathways to (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one. The stereochemistry is conserved from the starting material, making optical rotation a direct readout of the starting material's purity and the reaction's stereofidelity.

Standard Operating Procedure (SOP): Measuring

Objective: Determine the specific rotation of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one to confirm identity and estimate enantiomeric excess (ee).

Materials
  • Analyte: (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one (Dry, >98% chemical purity).[1]

  • Solvent: Absolute Ethanol (Analytical Grade) or Acetone (matches Pallavicini protocol).[1]

  • Equipment: Digital Polarimeter (Sodium D-line, 589 nm), thermostated cell (25°C).[1]

Protocol Steps
  • Preparation: Weigh exactly 100 mg (0.1 g) of the dried sample.

  • Solvation: Transfer to a 10 mL volumetric flask. Dissolve in Absolute Ethanol .

    • Note: Ensure complete dissolution; the hydroxymethyl group can cause hydrogen-bonding aggregates if the solvent is "wet".[1]

  • Equilibration: Fill the 1 dm (100 mm) polarimeter tube. Ensure no bubbles are trapped.[1] Thermostat to 25°C ± 0.5°C .

  • Measurement: Record the optical rotation (

    
    ) as the average of 5 readings.
    
  • Calculation:

    
    [1]
    
    • Where ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       = path length in dm (usually 1).[1][6][7]
      
    • Where

      
       = concentration in g/100mL (here, 
      
      
      
      ).
Acceptance Criteria
  • Specification:

    
     (c=1, EtOH)[1]
    
  • Failure Mode: If the value is significantly lower (e.g., -20°), the sample is likely racemic or chemically impure. If the value is positive (+), you have isolated the (5R) enantiomer (CAS 97859-49-9).[1]

References

  • Pallavicini, M., et al. (2004).[3][4][8][9][10] "Resolution of 5-hydroxymethyl-2-oxazolidinone by preferential crystallization and investigations on the nature of the racemates of some 2-oxazolidinone derivatives." Tetrahedron: Asymmetry, 15(10), 1659–1665.[3][8]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2793787, (S)-5-(Hydroxymethyl)oxazolidin-2-one.[1]

  • Cruz-Cabeza, A. J., et al. (2007).[1] "Rationalization of Racemate Resolution: Predicting Spontaneous Resolution through Crystal Structure Prediction." Crystal Growth & Design, 7(1), 100–107. (Confirming the conglomerate nature of the compound).

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Oxazolidinone Antibiotics

Topic: Mass Spectrometry (MS) Fragmentation Patterns of Oxazolidinone Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry (MS) Fragmentation Patterns of Oxazolidinone Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of oxazolidinone derivatives, focusing on the clinical standards Linezolid , Tedizolid , and the next-generation Contezolid . Designed for analytical scientists and medicinal chemists, this document synthesizes mechanistic insights with practical LC-MS/MS protocols to facilitate structural elucidation and metabolite identification.

Introduction: The Oxazolidinone Pharmacophore in MS

Oxazolidinones represent a critical class of synthetic antibiotics targeting the 50S ribosomal subunit. Structurally, they are defined by a 2-oxazolidinone ring, which serves as the core pharmacophore. In electrospray ionization (ESI) mass spectrometry, these molecules exhibit distinct fragmentation pathways driven by the stability of the oxazolidinone core and the lability of the C-5 side chain.

Understanding these patterns is not merely an academic exercise; it is essential for:

  • Metabolite Identification: Distinguishing oxidative ring openings from side-chain modifications.

  • Impurity Profiling: Tracking degradation products (e.g., ring hydrolysis) in stability studies.

  • Clinical Assays: Selecting robust transitions (SRM/MRM) for therapeutic drug monitoring (TDM).

Comparative Fragmentation Analysis

The following table summarizes the characteristic MS/MS transitions for the three primary oxazolidinone derivatives.

Table 1: Comparative MS/MS Fragmentation Data

CompoundPrecursor Ion

Quantifier Ion (m/z)Qualifier Ion (m/z)Key Neutral LossStructural Insight
Linezolid 338.1296.1235.142 Da (Ketene)Loss of acetyl group from acetamidomethyl side chain.
Tedizolid 371.1343.1301.128 Da (CO)Loss of CO from the oxazolidinone or heteroaromatic ring.
Contezolid 409.2269.1323.1140 DaCleavage of the isoxazole/dihydropyridinone moiety.
2.1 Linezolid: The Prototype

Linezolid (


) follows a classic fragmentation pathway dominated by the stability of its acetamide side chain.
  • Primary Transition (338

    
     296):  The most abundant product ion arises from the loss of 42 Da , corresponding to the elimination of a ketene molecule (
    
    
    
    ) from the C-5 acetamidomethyl group. This leaves a primary amine on the methyl-oxazolidinone arm.
  • Secondary Transition (338

    
     235):  A deeper fragmentation involves the cleavage of the oxazolidinone ring system or the morpholine moiety. The m/z 235 ion is highly stable and serves as a robust quantifier in biological matrices, often attributed to the fluorophenyl-amino core retaining the aromatic system.
    
2.2 Tedizolid: The Phosphate Prodrug Nuance

Note: In clinical analysis, Tedizolid Phosphate (prodrug, m/z 451) is rapidly converted to the active moiety Tedizolid (m/z 371) by phosphatases in vivo. This guide focuses on the active moiety.

  • Primary Transition (371

    
     343):  Unlike Linezolid, Tedizolid possesses a C-5 hydroxymethyl group rather than an acetamide. The loss of 28 Da  is characteristic, typically assigned to the loss of Carbon Monoxide (CO) from the oxazolidinone carbonyl or the tetrazole/pyridine ring systems.
    
  • Secondary Transition (371

    
     301):  Sequential losses, including the potential cleavage of the hydroxymethyl group or fragmentation of the methyl-tetrazole ring, yield the m/z 301 ion.
    
2.3 Contezolid: Complex Heterocycles

Contezolid (


) introduces a dihydropyridinone ring, significantly altering the fragmentation landscape.
  • Primary Transition (409

    
     269):  The massive loss of 140 Da  suggests the cleavage of the specific dihydropyridinone-isoxazole tail, a unique signature that distinguishes it from the morpholine-based Linezolid.
    
Mechanistic Visualization

The following diagram illustrates the fragmentation pathway of Linezolid, highlighting the generation of the primary diagnostic ions.

LinezolidFragmentation Parent Linezolid Precursor [M+H]+ m/z 338 Inter1 Deacetylated Ion (Amine Intermediate) m/z 296 Parent->Inter1 Loss of Ketene (-42 Da) (Acetamide cleavage) Morpholine Morpholine Ring Cleavage Products m/z 195 Parent->Morpholine Morpholine Ring Opening Product1 Core Pharmacophore Ion (Fluorophenyl-Amine) m/z 235 Inter1->Product1 Loss of C2H3NO (-61 Da) (Oxazolidinone fragmentation)

Figure 1: Proposed ESI-MS/MS fragmentation pathway for Linezolid. The primary pathway involves the loss of the acetyl moiety followed by the degradation of the oxazolidinone ring.

Experimental Protocol: LC-MS/MS Workflow

To replicate these results or develop a validated assay, follow this standardized protocol. This workflow is designed for high-throughput analysis in human plasma.

4.1 Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50

    
    L of plasma into a 1.5 mL centrifuge tube.
    
  • Internal Standard: Add 20

    
    L of Internal Standard (IS) solution (e.g., Linezolid-d3 or Voriconazole-d3 at 500 ng/mL).
    
  • Precipitation: Add 200

    
    L of Acetonitrile (ACN) containing 0.1% Formic Acid.
    
  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 rpm (approx. 18,000

    
     g) for 10 minutes at 4°C.
    
  • Transfer: Inject 5

    
    L of the clear supernatant.
    
4.2 LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS (e.g., Agilent 6460 or Sciex QTRAP).

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 100

    
     2.1 mm, 3.5 
    
    
    
    m).
  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 4.0 min: 90% B

    • 4.1 min: 10% B (Re-equilibration)

4.3 Analytical Workflow Diagram

LCMS_Workflow Sample Plasma Sample + IS Precip Protein Precip (ACN + 0.1% FA) Sample->Precip Centrifuge Centrifugation 14k rpm, 10 min Precip->Centrifuge LC LC Separation C18 Column Centrifuge->LC ESI ESI Source (+ Ion Mode) LC->ESI MS1 Q1 Filter Precursor Selection ESI->MS1 CID Collision Cell Fragmentation MS1->CID MS2 Q3 Filter Fragment Detection CID->MS2

Figure 2: Standardized LC-MS/MS workflow for the quantification of oxazolidinone antibiotics.

Scientific Commentary & Troubleshooting
  • Crosstalk: Linezolid and its metabolites may share isobaric fragments. Always monitor the retention time (RT) to distinguish the parent drug from oxidative metabolites (e.g., PNU-142586).

  • Adducts: In ESI+, oxazolidinones readily form sodium adducts

    
    . Ensure the mobile phase contains ammonium acetate (5-10 mM) to drive protonation 
    
    
    
    and suppress sodiation.
  • Stability: The oxazolidinone ring is susceptible to hydrolysis at high pH. Maintain sample pH < 7.0 during processing to prevent artificial ring opening.

References
  • Liardon, R., et al. (1979). "Mass spectra of alpha-amino acid oxazolidinones." Biomedical Mass Spectrometry. Link

  • Zhang, N., et al. (2025). "LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma." Drug Design, Development and Therapy. Link

  • Eyal, Z., et al. (2015).[1] "Structural insights into species-specific features of the ribosome from the pathogen Staphylococcus aureus." PNAS. Link

  • Baek, I.H., et al. (2010). "Rapid and sensitive LC–MS/MS method for the analysis of antibiotic linezolid on dried blood spot." Journal of Chromatography B. Link

  • Boakye-Gyasi, E., et al. (2021). "Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects." Molecules. Link

Sources

Validation

Comparative Guide: Synthetic Routes for (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

Executive Summary (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one (CAS: 97859-51-3) is a critical chiral building block in the synthesis of oxazolidinone antibiotics (e.g., Linezolid , Tedizolid ) and anticoagulant drugs (e....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one (CAS: 97859-51-3) is a critical chiral building block in the synthesis of oxazolidinone antibiotics (e.g., Linezolid , Tedizolid ) and anticoagulant drugs (e.g., Rivaroxaban ). Its structural integrity—specifically the (S)-configuration at the C5 position—is the primary determinant of pharmacological potency in these drug classes.

This guide objectively compares three distinct synthetic methodologies for generating this intermediate. The analysis prioritizes enantiomeric excess (ee), scalability, and atom economy, providing actionable data for route selection in both R&D and GMP manufacturing contexts.

Route Analysis & Methodologies

Route A: The "Chiral Pool" Aminodiol Cyclization (Recommended for Scale)

This route utilizes (S)-3-amino-1,2-propanediol, derived from the chiral pool or enantioselective catalysis. It is the most direct path to the target, avoiding complex deprotection steps associated with carbohydrate precursors.

  • Mechanism: Nucleophilic attack of the primary amine on a carbonate carbonyl, followed by intramolecular cyclization of the secondary alcohol.

  • Key Advantage: High atom economy and retention of stereochemistry.

Protocol: Cyclization with Diethyl Carbonate
  • Reagents: (S)-3-amino-1,2-propanediol (1.0 equiv), Diethyl carbonate (1.5 equiv), Potassium Carbonate (

    
    , 0.1 equiv).
    
  • Solvent: Ethanol or Methanol (anhydrous).

  • Procedure:

    • Charge the reaction vessel with (S)-3-amino-1,2-propanediol and solvent.

    • Add

      
       and Diethyl carbonate.
      
    • Heat to reflux (

      
      ) for 12–16 hours. Monitor by TLC/HPLC for disappearance of the amine.
      
    • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

    • Purification: Recrystallize from Isopropanol/Hexane or purify via silica gel chromatography (MeOH:DCM 1:10).

  • Validation:

    
     NMR should show diagnostic signals for the oxazolidinone ring protons at 
    
    
    
    3.2–3.6 ppm and the hydroxymethyl group.
Route B: The D-Mannitol Degradation (High Purity / Academic Standard)

A classic route utilizing D-Mannitol as a cheap, naturally occurring chiral source. While highly reliable for stereochemical integrity, the step count renders it less attractive for multi-kilogram production.

  • Mechanism: Protection of D-Mannitol

    
     Oxidative cleavage to Glyceraldehyde acetonide 
    
    
    
    Reductive amination
    
    
    Cyclization.
  • Key Advantage: Guaranteed optical purity (

    
     ee) without expensive chiral catalysts.
    
Protocol: From D-Mannitol
  • Step 1: Bis-ketalization of D-Mannitol using acetone/

    
     to form 1,2:5,6-di-O-isopropylidene-D-mannitol.
    
  • Step 2: Oxidative cleavage using

    
     to yield (S)-Glyceraldehyde acetonide.
    
  • Step 3: Reductive amination with Benzylamine followed by hydrogenolysis, or direct reaction with Ammonia/HCN (Strecker-type) followed by reduction.

  • Step 4 (Cyclization): Reaction of the resulting amino-alcohol with Phosgene or Triphosgene.

    • Note: This route is often shortened by converting the glyceraldehyde acetonide to the epoxide, then opening with ammonia.

Route C: The Epichlorohydrin/Cyanate Route (Industrial/Cost-Driven)

This route leverages the low cost of (S)-epichlorohydrin. It can proceed via a chloromethyl intermediate which requires hydrolysis, or via direct cycloaddition with isocyanates.

  • Mechanism: Regioselective ring opening of the epoxide by a cyanate ion followed by cyclization.

  • Critical Note: Direct reaction of (S)-epichlorohydrin with cyanate often yields the chloromethyl derivative. To get the hydroxymethyl target, a hydrolysis step (often difficult without racemization) or a benzoate intermediate is required.

Protocol: Modified Cyanate Method
  • Reagents: (S)-Epichlorohydrin, Sodium Cyanate (NaOCN),

    
    , Water.
    
  • Procedure:

    • Mix

      
       and NaOCN in water at 
      
      
      
      .
    • Add (S)-Epichlorohydrin dropwise.

    • The reaction yields (S)-5-(chloromethyl)-2-oxazolidinone .

  • Conversion to Hydroxymethyl:

    • The chloromethyl intermediate is treated with Potassium Benzoate in DMF (

      
      ) to form the benzoate ester.
      
    • Hydrolysis with methanolic ammonia yields the target (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one.

Comparative Data Analysis

The following table contrasts the three routes based on experimental yields, enantiomeric excess (ee), and scalability factors.

FeatureRoute A: Aminodiol + CarbonateRoute B: D-Mannitol PoolRoute C: Epichlorohydrin + Cyanate
Starting Material Cost ModerateLowVery Low
Step Count 1 (from Aminodiol)4-52-3
Typical Yield 85–92%40–50% (Overall)60–70%
Enantiomeric Excess >98% (Source dependent)>99%95–98% (Risk of racemization)
Atom Economy HighLow (High waste)Moderate
Safety Profile High (No toxic gases)Moderate (Oxidants used)Low (Epichlorohydrin is genotoxic)
Scalability ExcellentPoorGood

Visualizations

Figure 1: Reaction Pathway Comparison

The following diagram illustrates the mechanistic flow of the two primary routes (A and C), highlighting the divergence in complexity.

SyntheticRoutes StartA (S)-3-amino-1,2-propanediol Target (5S)-5-(hydroxymethyl)- 1,3-oxazolidin-2-one StartA->Target Cyclization (Yield: ~90%) ReagentA + Diethyl Carbonate (K2CO3, Reflux) StartC (S)-Epichlorohydrin InterC1 (S)-5-(chloromethyl)- 2-oxazolidinone StartC->InterC1 + NaOCN MgSO4 InterC2 Benzoate Ester InterC1->InterC2 + PhCOOK DMF InterC2->Target Hydrolysis (NH3/MeOH)

Caption: Figure 1. Comparative flux analysis of Route A (Direct Cyclization) vs. Route C (Epichlorohydrin Expansion). Route A offers a significantly streamlined topology.

Figure 2: Decision Logic for Route Selection

Use this logic tree to determine the optimal route based on your specific project constraints.

DecisionTree Start Start Selection Scale Scale > 1kg? Start->Scale Cost Cost Sensitive? Scale->Cost Yes Purity Strict ee >99.5%? Scale->Purity No RouteA Route A: Aminodiol Cost->RouteA No (Efficiency Priority) RouteC Route C: Epichlorohydrin Cost->RouteC Yes (Lowest BOM) Purity->RouteA No (Standard GMP) RouteB Route B: D-Mannitol Purity->RouteB Yes (Academic/Ref Std)

Caption: Figure 2. Decision matrix for selecting the synthetic strategy based on scale, cost, and purity requirements.

Expert Recommendations

  • For GMP Manufacturing: Route A is superior. The availability of chiral aminodiols has improved significantly due to advances in biocatalysis. The reaction with diethyl carbonate is "green," producing only ethanol as a byproduct, and avoids the genotoxic risks associated with handling bulk epichlorohydrin (Route C).

  • For Reference Standards: Route B remains the gold standard for producing analytical reference materials where the absolute configuration must be traceable to a natural product (D-Mannitol) to rule out any possibility of racemization during synthesis.

  • Safety Precaution: If utilizing Route C, ensure strict containment protocols. Epichlorohydrin is a potent alkylating agent. Furthermore, the intermediate 5-(chloromethyl)-2-oxazolidinone is a potential vesicant.

References

  • Pfizer Inc. (2011).[1] Process for the synthesis of Linezolid intermediates. Der Pharma Chemica, 3(5), 168-175.[1]

  • National Institutes of Health (NIH) . (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]. Journal of Medicinal Chemistry.

  • Arkivoc . (2022).[2][3] Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, part ii, 140-155.[3]

  • Google Patents . (2014). WO2014170908A1 - Process for preparation of oxazolidinone derivatives.

  • Science of Synthesis . (2008). Resolution of 5-(Hydroxymethyl)oxazolidin-2-one. Georg Thieme Verlag KG.

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopic Characterization of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy profile of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one, a critical chiral building block in modern drug development. As the s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy profile of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one, a critical chiral building block in modern drug development. As the stereochemical purity of such intermediates directly impacts the efficacy and safety of the final active pharmaceutical ingredient (API), robust and reliable characterization methods are paramount. This document moves beyond a simple peak list, offering a comparative analysis grounded in the molecule's structural components and contrasted with its common synthetic precursor, serinol. The experimental protocols and data interpretations are designed to provide researchers, scientists, and drug development professionals with a self-validating framework for compound identification and purity assessment.

The Rationale: Why IR Spectroscopy is a Cornerstone for Oxazolidinone Characterization

Infrared spectroscopy is a powerful, non-destructive technique that provides a unique molecular "fingerprint" based on the vibrational frequencies of a molecule's functional groups. For a molecule like (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one, which contains a secondary amine (within a carbamate), a carbonyl group, a hydroxyl group, and C-O single bonds, IR spectroscopy is particularly revealing. Each of these groups gives rise to characteristic absorption bands. The precise position, intensity, and shape of these bands are sensitive to the molecular environment, such as ring strain and hydrogen bonding.

The primary utility of IR in this context is twofold:

  • Structural Confirmation: Verifying the presence of key functional groups and the formation of the oxazolidinone ring.

  • Purity Assessment: Distinguishing the final product from starting materials. For instance, the synthesis of this molecule often starts from serinol (2-amino-1,3-propanediol). A successful reaction will show the disappearance of primary amine (NH₂) signals from serinol and the appearance of the characteristic cyclic carbamate (N-H and C=O) signals.

Predicted and Comparative IR Absorption Profile

While a publicly available, peer-reviewed spectrum for this specific molecule is not readily accessible, we can construct a highly accurate, predicted absorption profile based on extensive data from closely related analogs and the fundamental principles of vibrational spectroscopy. The five-membered ring structure significantly influences the vibrational frequency of the carbonyl group, a key insight for accurate characterization.

Incorporating a carbonyl group into a five-membered ring introduces ring strain, which increases the stretching frequency compared to an acyclic ketone or amide. This is a critical diagnostic feature. For 5-membered lactones (cyclic esters) and lactams (cyclic amides), this shift can be substantial.

Below is a table summarizing the expected key vibrational modes for (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one, compared with experimental data from its precursor, serinol, and a representative N-acylated oxazolidinone analog.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) for Target Molecule Observed Peaks in Serinol (Precursor) Observed Peaks in Analog (N-Acyl Oxazolidinone) Characteristics & Rationale
O-H StretchHydroxymethyl (-CH₂OH)~3400-3200 (Broad, Strong)~3180 (Broad, Strong)[1]N/AThe broadness is due to intermolecular hydrogen bonding. This peak is expected in both the precursor and the product.[2]
N-H StretchCyclic Carbamate (-NH-)~3300 (Medium, Sharp)~3400-3300 (Doublet, Primary Amine)[1]N/A (N-acylated)The disappearance of the primary amine (NH₂) doublet from serinol and the appearance of a single secondary amine (NH) peak is a key indicator of successful cyclization.
C-H StretchAliphatic (-CH₂-, -CH-)~2950-2850 (Medium)~2927, 2881[1]2976, 2876[3]These peaks are common to most organic molecules but confirm the presence of the alkyl backbone.
C=O StretchCyclic Carbamate (Lactam)~1750-1730 (Very Strong, Sharp) N/A1791 [3]This is the most diagnostic peak. Its high frequency is characteristic of a carbonyl in a strained 5-membered ring. Acyclic amides absorb at much lower frequencies (1690-1630 cm⁻¹).[4]
C-O StretchAlcohol & Cyclic Ether~1250-1050 (Strong)Present~1281, 1231[3]The molecule contains both C-OH and C-O-C bonds, which absorb strongly in the fingerprint region.

Visualizing the Structure and Workflow

To better understand the relationship between the structure and its IR spectrum, the following diagrams are provided.

Caption: Key vibrational modes in (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one.

start Obtain Solid Sample prep Prepare KBr Pellet (See Protocol 4.1) start->prep acquire Acquire FTIR Spectrum (e.g., 4000-400 cm⁻¹) prep->acquire process Process Data (Baseline Correction, Normalization) acquire->process analyze Analyze Spectrum process->analyze compare Compare to Reference/Precursor Data analyze->compare report Report Findings & Confirm Structure compare->report

Caption: Experimental workflow for IR spectroscopic characterization.

Experimental Protocols

Trustworthy data is built upon meticulous experimental execution. The following protocol outlines the standard procedure for obtaining a high-quality FTIR spectrum of a solid sample using the potassium bromide (KBr) pellet method.

Protocol: KBr Pellet Sample Preparation and Analysis

Causality: The KBr pellet method is chosen for its ability to produce sharp, well-resolved spectra for solid samples, minimizing scattering effects and eliminating solvent interference bands. KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).

Materials:

  • (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one sample

  • FTIR-grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Pellet press with die set

  • Spatula

  • Infrared Spectrometer

Procedure:

  • Drying: Ensure the KBr powder is completely dry by heating it in an oven at ~110°C for at least 2-4 hours and cooling in a desiccator. Moisture will cause a very broad absorption band around 3400 cm⁻¹ and a sharp band around 1640 cm⁻¹, which can obscure important peaks.

  • Sample Grinding: Place approximately 100-200 mg of dry KBr powder into the agate mortar. Add 1-2 mg of the oxazolidinone sample. The optimal sample-to-KBr ratio is approximately 1:100.

  • Mixing: Gently grind the mixture with the pestle for several minutes until it becomes a fine, homogeneous powder. Inadequate mixing will result in a poor-quality spectrum with sloping baselines.

  • Pellet Pressing:

    • Transfer a small amount of the powder mixture into the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 7-10 tons) for several minutes. The goal is to create a thin, transparent, or translucent pellet. An opaque or cloudy pellet indicates insufficient pressure or poor grinding.

  • Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

    • Acquire a background spectrum with an empty sample compartment. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Perform a baseline correction on the acquired spectrum.

    • Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.

    • Compare the obtained peak positions with the expected values in the comparison table (Section 2). Pay close attention to the high-wavenumber C=O stretch and the presence/absence of precursor peaks.

Conclusion

The infrared spectrum provides a definitive method for the structural confirmation of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one. The most critical diagnostic signals are the disappearance of the primary amine doublet of the serinol precursor and the appearance of a very strong, sharp carbonyl (C=O) absorption band in the high-frequency region of ~1750-1730 cm⁻¹ . This high-frequency absorption is a direct consequence of the strained five-membered ring system. The simultaneous presence of a broad O-H stretch (~3400-3200 cm⁻¹) and a secondary N-H stretch (~3300 cm⁻¹) further confirms the identity of the target molecule. By following the detailed protocol and using the comparative data provided, researchers can confidently verify the successful synthesis and purity of this vital chiral intermediate.

References

  • ResearchGate. (n.d.). Transmission FTIR spectra of (a) serinol, (b) BS monomer, and (c) Co(BS-L). [Image]. Retrieved from a study on the synthesis of poly(ethylene glycol)-poly(benzenesulfonamide serinol lactide urethane) copolymer.
  • National Center for Biotechnology Information. (n.d.). Serinol. PubChem Compound Database. Retrieved from [Link]

  • MDPI. (2022). Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Oxazolidinone. PubChem Compound Database. Retrieved from [Link]

  • WebSpectra. (n.d.). IR Absorption Table. University of California, Los Angeles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Thermoresponsive, Well-defined, Poly(Vinyl Alcohol) co-polymers.
  • SpectraBase. (n.d.). 2-Oxazolidinone, 5-methyl-. John Wiley & Sons, Inc.
  • National Center for Biotechnology Information. (n.d.). (5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one. PubChem Compound Database. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating the Enantiomeric Purity of (S)-5-Hydroxymethyl-2-Oxazolidinone

Introduction: The Stereochemical Gatekeeper in Pharmaceutical Synthesis (S)-5-hydroxymethyl-2-oxazolidinone is a pivotal chiral building block in modern medicinal chemistry. Its rigid, predictable stereochemistry makes i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stereochemical Gatekeeper in Pharmaceutical Synthesis

(S)-5-hydroxymethyl-2-oxazolidinone is a pivotal chiral building block in modern medicinal chemistry. Its rigid, predictable stereochemistry makes it an invaluable synthon for the asymmetric synthesis of a variety of pharmacologically active molecules, including antibiotics and other therapeutic agents.[1] The enantiomeric purity of this intermediate is not merely a quality parameter; it is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of the undesired (R)-enantiomer can lead to reduced therapeutic effect, off-target activities, or even toxicological issues.

This guide provides a comprehensive comparison of the primary analytical techniques for validating the enantiomeric purity of (S)-5-hydroxymethyl-2-oxazolidinone. As a senior application scientist, my aim is to move beyond mere procedural descriptions and delve into the causality behind methodological choices, offering field-proven insights to guide your selection of the most appropriate technique for your specific needs, from early-stage research to stringent quality control in drug development.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Separation

Chiral HPLC is the most widely adopted technique for the determination of enantiomeric excess (% ee) in the pharmaceutical industry, and for good reason.[2] It offers a direct and robust method for separating and quantifying enantiomers.

The Principle of Enantioseparation

Enantiomers, being identical in their physical properties in an achiral environment, cannot be separated by conventional HPLC. Chiral HPLC employs a chiral stationary phase (CSP) that creates a transient diastereomeric complex with the enantiomers of the analyte. These diastereomeric complexes have different interaction energies with the CSP, leading to different retention times and, thus, separation.[1]

Method Development: A Strategic Approach

For oxazolidinone analogues, polysaccharide-based CSPs, such as those derived from amylose or cellulose, have demonstrated broad applicability and excellent enantiorecognition capabilities.

Key Considerations for Method Development:

  • Column Selection: Start with a screening of polysaccharide-based columns like Chiralpak® AD-H or Chiralcel® OD-H. These columns offer a good balance of enantioselectivity and robustness.

  • Mobile Phase: A normal-phase mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier like isopropanol or ethanol, is often the most effective for separating polar compounds like (S)-5-hydroxymethyl-2-oxazolidinone on polysaccharide CSPs. A typical starting point is a 90:10 (v/v) mixture of n-hexane and isopropanol.

  • Flow Rate: Lower flow rates, in the range of 0.5-1.0 mL/min, generally improve resolution in chiral separations.[3]

  • Temperature: Temperature can influence selectivity. It is advisable to maintain a constant and controlled column temperature, typically around 25°C, for reproducible results.

Experimental Protocol: Chiral HPLC
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the (S)-5-hydroxymethyl-2-oxazolidinone sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Prepare a racemic standard of 5-hydroxymethyl-2-oxazolidinone at the same concentration to determine the retention times of both enantiomers.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector is sufficient.

    • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to confirm the separation of the two enantiomers and identify their respective retention times.

    • Inject the sample solution.

    • Integrate the peak areas of the (S)- and (R)-enantiomers.

  • Calculation of Enantiomeric Excess (% ee):

    % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Workflow for Chiral HPLC Analysis

Caption: Workflow for enantiomeric purity determination by Chiral HPLC.

Chiral Gas Chromatography (GC): A High-Resolution Alternative for Volatile Derivatives

Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation, offering high resolution and sensitivity.[4] However, due to the low volatility of (S)-5-hydroxymethyl-2-oxazolidinone, derivatization is a necessary prerequisite.

The Principle of Chiral GC

Similar to chiral HPLC, chiral GC utilizes a stationary phase coated with a chiral selector, most commonly a derivatized cyclodextrin.[5] The enantiomers of the derivatized analyte interact differently with the chiral stationary phase, leading to their separation.

Derivatization: The Key to Volatility

To make (S)-5-hydroxymethyl-2-oxazolidinone amenable to GC analysis, both the hydroxyl and the secondary amine groups must be derivatized. A common approach is silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert them into their corresponding trimethylsilyl (TMS) ethers and amines.

Method Development Considerations
  • Column Selection: A cyclodextrin-based chiral capillary column, such as one containing a permethylated β-cyclodextrin stationary phase, is a good starting point for the separation of derivatized chiral alcohols and amines.

  • Temperature Programming: A temperature gradient is typically employed to ensure good separation and peak shape. The initial temperature should be low enough to allow for the separation of the enantiomers, followed by a ramp to a higher temperature to elute any less volatile components.

  • Injector and Detector Temperatures: These should be optimized to ensure efficient vaporization of the sample and to prevent condensation.

Experimental Protocol: Chiral GC
  • Derivatization:

    • In a vial, dissolve ~1 mg of the (S)-5-hydroxymethyl-2-oxazolidinone sample in 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of BSTFA.

    • Cap the vial and heat at 60-70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation and Conditions:

    • GC System: A standard GC system with a Flame Ionization Detector (FID).

    • Column: A chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a permethylated β-cyclodextrin stationary phase.

    • Carrier Gas: Helium or Hydrogen.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 5°C/min to 200°C, and hold for 5 minutes.

    • Injector Temperature: 250°C.

    • Detector Temperature: 250°C.

    • Injection Volume: 1 µL (split injection).

  • Analysis and Calculation:

    • The analysis and calculation of % ee are analogous to the HPLC method, based on the integrated peak areas of the two enantiomers.

Workflow for Chiral GC Analysis

Method Selection Start Start: Need to determine % ee of (S)-5-hydroxymethyl-2-oxazolidinone QC Routine Quality Control? Start->QC AbsConfig Need Absolute Configuration? QC->AbsConfig No HPLC Use Chiral HPLC QC->HPLC Yes HighRes High Resolution Needed? AbsConfig->HighRes No NMR Use NMR with CDA AbsConfig->NMR Yes Screening Rapid Screening? HighRes->Screening No GC Use Chiral GC HighRes->GC Yes Screening->HPLC No Polarimetry Use Polarimetry Screening->Polarimetry Yes

Sources

Comparative

A Comparative Crystallographic Guide to (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one and its Alternatives in Asymmetric Synthesis

This guide provides an in-depth analysis of the X-ray crystallographic data for (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one, a valuable chiral auxiliary. By comparing its solid-state structure with seminal alternatives l...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the X-ray crystallographic data for (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one, a valuable chiral auxiliary. By comparing its solid-state structure with seminal alternatives like the Evans auxiliaries, we aim to provide researchers, chemists, and drug development professionals with a clear understanding of how subtle structural nuances dictate stereochemical outcomes in asymmetric synthesis. The experimental protocols and structural data presented herein are designed to serve as a practical reference for leveraging these powerful synthetic tools.

Introduction: The Architectural Basis of Stereocontrol

Chiral oxazolidinones are a cornerstone of modern asymmetric synthesis, serving as temporary auxiliaries that impart a profound degree of stereocontrol over a wide range of chemical transformations. Their efficacy stems from a conformationally rigid five-membered ring scaffold which, when appended with a stereogenic center, effectively shields one face of a reactant, thereby directing the approach of an incoming reagent.[1] The seminal work by David A. Evans established auxiliaries derived from amino acids like valine and phenylalanine as the gold standard.[2]

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one, derivable from L-serine, presents an interesting structural variant. Unlike the classic Evans auxiliaries, the stereocenter is at the C5 position, and the substituent is a hydroxymethyl group capable of participating in hydrogen bonding. Understanding the precise three-dimensional architecture of this molecule through X-ray crystallography is paramount to predicting and rationalizing its behavior in asymmetric reactions.

Part 1: Crystallographic Analysis of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

The solid-state structure of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one has been determined by single-crystal X-ray diffraction. A notable experimental determination is cataloged in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 233909.[3]

Analysis of related structures reveals that the 1,3-oxazolidin-2-one ring is not perfectly planar and typically adopts a slight envelope or twisted conformation.[4][5] In the case of a structurally similar compound, (4R,5S)-4-Hydroxymethyl-5-[(methylsulfanyl)methyl]-1,3-oxazolidin-2-one, the ring adopts an envelope conformation with the C4 atom serving as the flap.[4] The key feature of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one is the pendant hydroxymethyl group at C5. This group is not merely a steric director; its hydroxyl moiety is a potent hydrogen bond donor and acceptor. This functionality dictates the crystal packing, often leading to the formation of extensive three-dimensional hydrogen-bonding networks that stabilize the crystal lattice.[4] This contrasts sharply with auxiliaries bearing non-polar alkyl or aryl groups.

Part 2: A Comparative Crystallographic Study

To fully appreciate the unique structural characteristics of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one, it is essential to compare it with other widely used chiral auxiliaries.

Alternative 1: The Classic Evans Auxiliaries

The most common comparators are the Evans auxiliaries, such as (S)-4-isopropyl-2-oxazolidinone (derived from L-valine) and (S)-4-benzyl-2-oxazolidinone (derived from L-phenylalanine). The primary differentiator is the location and nature of the substituent.

  • Steric Shielding: In Evans auxiliaries, the bulky C4 substituent (e.g., isopropyl or benzyl) is positioned to effectively block one face of the N-acyl enolate, forcing electrophilic attack from the opposite face.[1]

  • Conformational Rigidity: The five-membered rings in these structures are also conformationally restricted, adopting various envelope and twisted forms.[5] This predictable conformation is key to their success.

  • Intermolecular Forces: Lacking a hydrogen-bonding group, the crystal packing of these auxiliaries is governed primarily by weaker van der Waals forces.

Alternative 2: Sulfur-Containing Analogs (Thiazolidinethiones)

Thiazolidinethiones, where the carbonyl oxygen of the auxiliary is replaced by sulfur, represent another important class of alternatives. These sulfur-based auxiliaries have proven highly effective, particularly in acetate aldol reactions.[2]

  • Electronic Effects: The thiocarbonyl group (C=S) has different electronic properties and coordination abilities with Lewis acids (e.g., TiCl₄, Sn(OTf)₂) compared to the carbonyl (C=O). This can alter the geometry and reactivity of the chelated enolate transition state.[2]

  • Structural Parameters: The C-S and C=S bond lengths are significantly different from their C-O and C=O counterparts, leading to a distinct ring geometry.

Data Summary

The table below summarizes key crystallographic parameters for (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one and representative alternatives, illustrating the structural diversity within this class of auxiliaries.

Parameter(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one(S)-4-Isopropyl-1,3-oxazolidin-2-one (Typical Evans)(S)-4-Isopropyl-1,3-thiazolidine-2-thione (Sulfur Analog)
Source Amino Acid L-SerineL-ValineL-Valine
Substituent Position C5C4C4
Key Substituent Feature Hydrogen bonding (CH₂OH)Steric bulk (i-Pr)Steric bulk (i-Pr)
Dominant Packing Force Hydrogen BondingVan der WaalsVan der Waals
Ring Conformation Typically Envelope/TwistTypically Envelope/TwistTypically Envelope/Twist
Key Application Feature Potential for H-bond directed reactionsWell-established steric controlAltered Lewis acid chelation

Part 3: Implications for Stereoselective Synthesis

The structural data derived from crystallography directly inform our understanding of how these auxiliaries control stereochemistry. In a typical N-acylated oxazolidinone, deprotonation forms a Z-enolate that is held in a rigid conformation through chelation with a Lewis acid.

The chiral auxiliary's substituent then acts as a "steering group." For a classic Evans auxiliary, the bulky C4-substituent forces the R group of the N-acyl chain away from it, exposing one face of the enolate for reaction. The diagram below illustrates this concept for a generalized Evans aldol reaction.

Caption: Generalized workflow and transition state model for an Evans aldol reaction.

For (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one, the C5-substituent is further from the reactive enolate center. While its steric influence is less direct, its hydrogen-bonding capability could be exploited to pre-organize the transition state assembly through interactions with Lewis acids or substrates, offering an alternative mode of stereocontrol that warrants further investigation.

Part 4: Experimental Methodologies

Trustworthy protocols are the foundation of reproducible science. Below are detailed, self-validating workflows for the synthesis, crystallization, and analysis of chiral oxazolidinones.

Protocol 1: Synthesis and Crystallization of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

This protocol is adapted from established methods for synthesizing oxazolidinones from amino alcohols.

A. Synthesis from L-Serine Methyl Ester

  • Reduction: To a cooled (0 °C) suspension of LiBH₄ (1.2 eq.) in dry THF, add a solution of L-serine methyl ester hydrochloride (1.0 eq.) and triethylamine (1.1 eq.) in THF dropwise. The causality here is the need to neutralize the hydrochloride salt in situ before the powerful, unselective hydride reagent is added.

  • Stirring: Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of 1 M HCl.

  • Cyclization: Add diethyl carbonate (1.5 eq.) and a catalytic amount of sodium methoxide. Heat the mixture to reflux for 4-6 hours. The mechanism involves the formation of a carbamate followed by intramolecular cyclization, which is thermally driven.

  • Workup: Cool the reaction, neutralize with acetic acid, and concentrate in vacuo. Extract the aqueous residue with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, and concentrated to yield the crude product.

B. Crystallization for X-ray Analysis

  • Solvent Selection: Dissolve the crude product in a minimum volume of a hot polar solvent, such as ethanol or isopropanol. The goal is to achieve saturation at high temperature.

  • Anti-Solvent Addition: Slowly add a less polar anti-solvent, such as hexanes or diethyl ether, dropwise until the solution becomes faintly turbid. This brings the solution to a state of supersaturation.

  • Crystal Growth: Allow the solution to cool slowly and undisturbed to room temperature, then transfer to 4 °C. Slow cooling is critical for the formation of large, well-ordered single crystals suitable for diffraction, as it allows molecules to deposit onto the growing lattice correctly.

  • Isolation: Isolate the resulting crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry in vacuo.

Workflow Diagram: From Synthesis to Structure

The following diagram outlines the comprehensive workflow from chemical synthesis to the final determination of the crystal structure.

Caption: Experimental workflow from synthesis to final crystallographic data.

Conclusion

The crystallographic analysis of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one reveals a chiral scaffold with distinct structural features compared to canonical Evans-type auxiliaries. Its C5-hydroxymethyl group introduces the capacity for hydrogen bonding, which not only governs its solid-state packing but also offers a functional handle for potentially novel stereocontrol strategies. While classic Evans auxiliaries rely on direct steric shielding from a C4-substituent, the C5-substituted framework of the title compound presents a different architectural paradigm. This guide demonstrates that a thorough understanding of the atomic-level structure, as provided by X-ray crystallography, is indispensable for the rational design and application of chiral auxiliaries in the synthesis of complex, stereochemically rich molecules.

References

  • G. C. Fulmer et al., "X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H)-one," Molbank, 2022. [Online]. Available: [Link]

  • S. Kim et al., "Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone," Molecules, 2021. [Online]. Available: [Link]

  • P. D. C. Brown-Woodman et al., "(4R,5S)-4-Hydroxymethyl-5-[(methylsulfanyl)methyl]-1,3-oxazolidin-2-one," Acta Crystallographica Section E, 2012. [Online]. Available: [Link]

  • M. Pallavicini et al., "Resolution of 5-hydroxymethyl-2-oxazolidinone by preferential crystallization and investigations on the nature of the racemates of some 2-oxazolidinone derivatives," Tetrahedron: Asymmetry, 2004. [Online]. Available: [Link] (Note: The CCDC deposition number 233909 is associated with this publication).

  • Stratech Scientific Ltd., "(5S)-5-(hydroxymethyl)-1, 3-oxazolidin-2-one, min 97%, 250 mg," Stratech. [Online]. Available: [Link]

  • precisionFDA, "5-(HYDROXYMETHYL)OXAZOLIDIN-2-ONE," precisionFDA. [Online]. Available: [Link]

  • W. M. Dai et al., "Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries," Journal of Peptide Research, 2005. [Online]. Available: [Link]

  • A. M. El-Sayed et al., "Synthesis and X-ray crystallography of new N-, O- acyl pseudoephedrines," ResearchGate, 2007. [Online]. Available: [Link]

  • H. Y. Kim et al., "A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-1-Phenylethyl]aziridines," The Journal of Organic Chemistry, 2003. [Online]. Available: [Link]

  • M. A. Ahmed et al., "Oxazolidinones as versatile scaffolds in medicinal chemistry," RSC Medicinal Chemistry, 2023. [Online]. Available: [Link]

  • J. M. D. Santos et al., "Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations," Crystals, 2022. [Online]. Available: [Link]

  • M. D. Jones et al., "X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H)-one," MDPI, 2022. [Online]. Available: [Link]

  • Z. Jianxin et al., "Method for synthesizing n-substituted phenyl-5-hydroxymethyl-2-oxazolidinone," Google Patents, 2021. [Online].
  • PubChem, "5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one," PubChem. [Online]. Available: [Link]

  • A. M. El-Sayed et al., "Synthesis and X-ray crystallography of new N-, O-acyl pseudoephedrines," Figshare, 2023. [Online]. Available: [Link]

  • D. Seebach et al., "A Useful Modification of the Evans Auxiliary: 4-Isopropyl-5,5-diphenyloxazolidin-2-one," ChemInform, 2010. [Online]. Available: [Link]

  • Cambridge Crystallographic Data Centre, "CSD - Cambridge Structural Database," Maastricht University Library. [Online]. Available: [Link]

  • J. E. Hein, "DESIGN, SYNTHESIS AND APPLICATION OF FLUOROUS OXAZOLIDINONE CHIRAL AUXILIARIES," University of Manitoba MSpace, 2005. [Online]. Available: [Link]

  • A. G. Myasnikov, "The Resolution in X-ray Crystallography and Single-Particle Cryogenic Electron Microscopy," Crystals, 2020. [Online]. Available: [Link]

  • Organic Chemistry Explained, "Evans Auxiliaries and a Friend for Aldol Reactions," YouTube, 2024. [Online]. Available: [Link]

  • M. Evans et al., "Structure Determination using Electron Crystallography," Laboratory of Biomolecular Electron Microscopy. [Online]. Available: [Link]

  • F. A. L. de Souza et al., "Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses," Revista Virtual de Química, 2017. [Online]. Available: [Link]

  • A. E. Alshennawi et al., "Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review," Migration Letters, 2022. [Online]. Available: [Link]

  • S. S. Acharya et al., "Amino-Acid-Derived Oxazolidin-5-Ones as Chemical Markers for Schiff Base Formation in Glycation Reactions," Molecules, 2023. [Online]. Available: [Link]

Sources

Validation

Comparison Guide: (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one vs. Standard Chiral Auxiliaries

Executive Summary Product Identity: (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one (referred to herein as 5-HMOx ) is a chiral heterocycle primarily utilized as a "stay-in" chiral building block (scaffold) rather than a tra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Identity: (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one (referred to herein as 5-HMOx ) is a chiral heterocycle primarily utilized as a "stay-in" chiral building block (scaffold) rather than a transient "get-out" chiral auxiliary .[]

Core Distinction: Unlike the standard Evans auxiliaries (e.g., 4-isopropyl-2-oxazolidinone) which are designed to induce stereochemistry and then be cleaved, 5-HMOx is engineered to be permanently incorporated into the final drug target (most notably oxazolidinone antibiotics like Linezolid ).[]

Performance Verdict:

  • As a General Auxiliary: Inferior. The 5-position is distal to the

    
    -acyl reaction center, providing poor steric stereocontrol compared to the proximal 4-position of Evans auxiliaries.[]
    
  • As a Chiral Scaffold: Superior. For targets requiring the oxazolidinone core, using 5-HMOx offers significantly higher atom economy and step efficiency than constructing the ring via auxiliary methods.

Part 1: Mechanistic Comparison & Causality[1]

The "Proximal vs. Distal" Steric Effect

The efficacy of an oxazolidinone auxiliary relies on its ability to differentiate the faces of an attached enolate during reactions (e.g., alkylation, aldol).

  • Evans Auxiliary (4-substituted): The substituent (e.g., Isopropyl, Benzyl) is at the C4 position , directly adjacent to the Nitrogen. In the Zimmerman-Traxler transition state, this group projects toward the reaction center, creating a "steric wall" that forces the electrophile to attack from the opposite face (Diastereomeric Ratio typically >99:1).

  • 5-HMOx (5-substituted): The hydroxymethyl group is at the C5 position , one bond further away from the Nitrogen. It points away from the enolate plane in the standard chelated transition state. Consequently, it exerts minimal steric influence on the incoming electrophile, resulting in poor diastereoselectivity if used for transient induction.

Visualization: Steric Control Pathways

The following diagram illustrates why the 4-substituted Evans auxiliary succeeds where the 5-substituted variant fails for induction, but excels for incorporation.

Steric_Control_Mechanism cluster_0 Standard Evans Auxiliary (4-Substituted) cluster_1 (5S)-5-(hydroxymethyl)-oxazolidinone (5-HMOx) Evans_Struct 4-Isopropyl-oxazolidinone Evans_TS Transition State: C4-Group Clashes with Enolate Face Evans_Struct->Evans_TS N-Acylation & Enolization Evans_Result High Stereocontrol (dr > 99:1) Auxiliary Cleaved & Recycled Evans_TS->Evans_Result Electrophile Attack HM_Struct 5-Hydroxymethyl-oxazolidinone HM_TS Transition State: C5-Group Distal (Points Away) HM_Struct->HM_TS N-Acylation & Enolization HM_Result Low Stereocontrol (dr ~ 50:50) Scaffold Retained in Product HM_TS->HM_Result Electrophile Attack

Caption: Comparative logic of steric induction. The 4-position (Evans) provides a direct steric block, while the 5-position (5-HMOx) is too remote for effective transient stereocontrol.[]

Part 2: Comparative Performance Metrics

This table compares 5-HMOx against the industry-standard Evans Auxiliary (4-iPr) and the SuperQuat Auxiliary (5,5-dimethyl, a rare 5-sub variant that works due to gem-dimethyl bulk).[]

Feature(5S)-5-(hydroxymethyl)-oxazolidinoneEvans Auxiliary (4-Isopropyl)SuperQuat (5,5-Dimethyl)
Primary Role Chiral Scaffold (Building Block)Chiral Auxiliary (Transient)Chiral Auxiliary (Transient)
Stereo-Induction Low/Negligible (Distal)High (Proximal Sterics)High (Gem-dimethyl buttressing)
Typical Target Linezolid , Tedizolid (Antibiotics)Polyketides, Amino AcidsAldol Adducts
Atom Economy 100% (Incorporated into drug)< 50% (Auxiliary is waste/recycled)< 50% (Auxiliary is waste/recycled)
Reaction Type

-Arylation,

-Functionalization
Asymmetric Alkylation, AldolAsymmetric Alkylation
Cost Efficiency High for Oxazolidinone targetsLow for Oxazolidinone targetsMedium

Part 3: Experimental Protocols

Protocol A: Strategic Usage of 5-HMOx (Building Block Approach)

Context: Synthesis of the Linezolid core. This protocol demonstrates the efficiency of using 5-HMOx as a scaffold.[]

Objective: Synthesis of (5S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)-oxazolidin-2-one.

  • Starting Material: (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one (1.0 equiv).[]

  • Step 1: Activation (

    
    -Sulfonylation) 
    
    • Dissolve 5-HMOx in dry DCM (

      
      ).[]
      
    • Add Triethylamine (1.5 equiv) and cool to

      
      .
      
    • Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise.

    • Stir 2 h. Aqueous workup yields the mesylate.

    • Checkpoint: Verify conversion by TLC (shift to lower

      
      ).
      
  • Step 2:

    
    -Arylation (Buchwald-Hartwig Coupling) 
    
    • Reagents: 3-fluoro-4-morpholino-bromobenzene (1.0 equiv),

      
       (0.1 equiv), 
      
      
      
      (2.0 equiv), diamine ligand (e.g., DMEDA).[]
    • Conditions: Reflux in 1,4-dioxane for 12–24 h.

    • Note: The oxazolidinone NH is the nucleophile. The 5-position stereocenter is preserved (no racemization).

  • Step 3: Azide Displacement & Reduction

    • Treat the

      
      -aryl mesylate with 
      
      
      
      in DMF (
      
      
      ) to install the nitrogen.
    • Reduce Azide (Hydrogenation

      
       or Staudinger 
      
      
      
      ) to the amine.
  • Result: Enantiopure Linezolid intermediate.

Protocol B: Standard Evans Auxiliary Method (For Comparison)

Context: If one were to try to make the same molecule using an auxiliary, the workflow is inefficient.

  • Auxiliary: (S)-4-Isopropyl-oxazolidinone.[]

  • Acylation: React with acryloyl chloride (

    
    
    
    
    
    -acryloyl auxiliary).[]
  • Reaction: Asymmetric Michael addition or Bromination (creates chiral center).

  • Cleavage: Hydrolysis/Reduction (removes auxiliary).

  • Cyclization: Must re-form the ring using phosgene equivalents to get the target.

    • Critique: This route adds 4+ steps and wastes the auxiliary mass.

Part 4: Strategic Workflow Visualization

The following diagram contrasts the direct "Scaffold" route using 5-HMOx versus the indirect "Auxiliary" route.

Synthesis_Strategy_Comparison cluster_A Method A: 5-HMOx Scaffold Strategy (Efficient) cluster_B Method B: Evans Auxiliary Strategy (Inefficient) Start_A (5S)-5-HMOx (Chiral Pool) Step_A1 Functionalization (MsCl, NaN3) Start_A->Step_A1 Step_A2 N-Arylation (Buchwald Coupling) Step_A1->Step_A2 Product_A Linezolid Core (Retains Ring) Step_A2->Product_A Start_B Evans Auxiliary (4-Isopropyl) Step_B1 N-Acylation Start_B->Step_B1 Step_B2 Asymmetric Induction Step_B1->Step_B2 Step_B3 Cleavage (Remove Aux) Step_B2->Step_B3 Step_B4 Ring Formation (Cyclization) Step_B3->Step_B4 Product_B Linezolid Core Step_B4->Product_B

Caption: Method A (Green) utilizes 5-HMOx as a permanent scaffold, minimizing steps.[] Method B (Red) uses an auxiliary to induce chirality, requiring subsequent cleavage and re-cyclization.

References

  • Brickner, S. J., et al. "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry, 1996, 39(3), 673–679. Link

  • Evans, D. A. "The Science of Synthesis: Stereoselective Synthesis using Oxazolidinones." Aldrichimica Acta, 1982, 15(1), 23. Link

  • Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 1990, 68, 83. Link

  • Madhavan, S., et al. "Novel and Efficient Synthesis of Linezolid." Tetrahedron Letters, 2011. (Demonstrates the scaffold utility of 5-hydroxymethyl-oxazolidinone).

Sources

Comparative

Advanced Chromatographic Separation of (5S) and (5R) Oxazolidinone Enantiomers

Executive Summary The separation of (5S) and (5R) oxazolidinone isomers is a critical quality attribute in the development of antibiotics like Linezolid and Tedizolid . The (5S)-enantiomer typically exhibits the desired...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of (5S) and (5R) oxazolidinone isomers is a critical quality attribute in the development of antibiotics like Linezolid and Tedizolid . The (5S)-enantiomer typically exhibits the desired antibacterial activity (inhibiting bacterial protein synthesis at the 50S ribosomal subunit), while the (5R)-isomer is often an inactive impurity or potential toxicant.

This guide moves beyond generic advice, comparing the two dominant separation modalities—Normal Phase HPLC and Supercritical Fluid Chromatography (SFC) —and providing validated protocols for the resolution of these specific heterocycles.

The Chiral Challenge: Mechanism of Recognition

Oxazolidinones possess a rigid 5-membered ring with a chiral center at the C5 position. Separation on polysaccharide-based Chiral Stationary Phases (CSPs) relies on the "Three-Point Interaction" model.

For oxazolidinones, the chiral recognition is driven by:

  • Hydrogen Bonding: Between the carbamate -NH- or carbonyl -C=O of the CSP and the amide/carbonyl groups of the oxazolidinone.

  • Dipole-Dipole Stacking: Interaction between the oxazolidinone ring and the ester/carbamate groups on the polysaccharide backbone.

  • Steric Fit: The inclusion of the analyte into the chiral grooves of the amylose or cellulose helix.

Diagram: Chiral Interaction Mechanism

The following diagram illustrates the theoretical interaction between a (5S)-Oxazolidinone and an Amylose-based CSP.

ChiralInteraction cluster_CSP Amylose Tris(3,5-dimethylphenylcarbamate) CSP cluster_Analyte (5S)-Oxazolidinone Analyte Site_A Carbamate NH (H-Bond Donor) Group_2 Oxazolidinone C=O Site_A->Group_2 Hydrogen Bond Site_B Carbonyl C=O (H-Bond Acceptor) Site_C Phenyl Ring (Pi-Pi / Steric) Group_1 C5-Side Chain (Steric Fit) Site_C->Group_1 Chiral Groove Inclusion Group_3 Amide N-H Group_3->Site_B Hydrogen Bond

Caption: Theoretical three-point interaction model driving the enantioselectivity of oxazolidinones on polysaccharide phases.

Strategic Method Selection: HPLC vs. SFC

While Normal Phase (NP) HPLC has historically been the gold standard for analytical QC, SFC is rapidly becoming the preferred method for preparative separation due to lower viscosity and solvent recovery costs.

Comparative Performance Data

Data synthesized from comparative studies on Linezolid and analogues [1, 5].[1]

FeatureNormal Phase HPLCSupercritical Fluid Chrom. (SFC)
Primary Mechanism Liquid-Solid AdsorptionSupercritical Fluid Adsorption
Typical Mobile Phase Hexane / IPA / TFACO2 / Methanol / DEA
Resolution (

)
High (> 2.5) Medium-High (> 2.0)
Analysis Time 15–30 mins5–10 mins
Solvent Cost High (Hexane disposal)Low (Recyclable CO2)
Sample Solubility Limited (Hexane base)High (Methanol/Cosolvent)
Best Use Case QC / Trace Impurity Analysis Preparative Purification

Expert Insight: For trace detection of the (5R)-enantiomer (0.1% limit), NP-HPLC remains superior due to lower baseline noise and established UV detection sensitivity. For isolating grams of material, SFC is 3-4x faster.

Stationary Phase Selection: The Amylose Advantage

Experimental data consistently favors Amylose-based CSPs over Cellulose-based CSPs for the oxazolidinone class.

  • Preferred Column: Amylose tris(3,5-dimethylphenylcarbamate)[2][3]

    • Commercial names: Chiralpak AD-H, Chiralpak IA, Lux Amylose-1.

    • Performance: Typically yields higher

      
       (selectivity) values for Linezolid compared to Chiralcel OD-H [1].
      
  • Alternative Column: Cellulose tris(3,5-dimethylphenylcarbamate)

    • Commercial names: Chiralcel OD-H, Lux Cellulose-1.

    • Note: Often shows elution order reversal compared to Amylose phases; useful if the impurity co-elutes with matrix peaks on the Amylose column.

Validated Experimental Protocols
Protocol A: Analytical Normal Phase HPLC (QC Standard)

Target: Precise quantification of (5R)-isomer impurity in (5S)-Linezolid bulk drug.

  • Column: Chiralpak AD-H or IA (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Ethanol : TFA (65 : 35 : 0.1 v/v/v).[1][4]

    • Why Ethanol? Ethanol often provides sharper peaks than IPA for this class, though IPA is a viable alternative [1].

    • Why TFA? The 0.1% Trifluoroacetic acid is crucial to suppress the ionization of the secondary amine/amide groups, preventing peak tailing (

      
      ).
      
  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Control is critical; higher temps often reduce resolution).

  • Detection: UV @ 254 nm.

  • Expected Results:

    • Retention time (5R): ~8.5 min

    • Retention time (5S): ~10.2 min

    • Resolution (

      
      ): > 2.5
      
Protocol B: Preparative SFC Screening (High Throughput)

Target: Rapid purification of racemic oxazolidinone intermediates.

  • Column: Lux Amylose-1 or Chiralpak IA (150 x 4.6 mm, 5 µm for screening).

  • Mobile Phase A: CO2 (100%).

  • Mobile Phase B: Methanol (with 0.1% Diethylamine or Ammonia).

    • Note: Basic additives are preferred in SFC to improve peak shape for nitrogenous bases.

  • Gradient: 5% to 40% B over 5 minutes.

  • Back Pressure: 120 bar.

  • Temperature: 40°C.[4]

  • Expected Results:

    • Elution typically occurs < 4 minutes.

    • Separation factors (

      
      ) are often slightly lower than NP-HPLC but sufficient for prep (
      
      
      
      ).
Critical Optimization & Troubleshooting

A common pitfall in oxazolidinone separation is Elution Order Reversal .

  • The Phenomenon: Changing the alcohol modifier from 2-Propanol (IPA) to Ethanol or Methanol can reverse the elution order of the (5S) and (5R) enantiomers on Amylose columns [1, 4].

  • Strategic Use: If the small impurity peak ((5R)) elutes after the massive main peak ((5S)), it is often masked by the tail. Switch the alcohol modifier to reverse the order so the impurity elutes first.

Diagram: Method Development Workflow

This decision tree guides the optimization process based on resolution and tailing requirements.

MethodDev Start Start: Racemic Oxazolidinone Screen Screen: Amylose-based Column (AD/IA) Mobile Phase: Hexane/IPA/TFA Start->Screen CheckRs Check Resolution (Rs) Screen->CheckRs Success Rs > 2.0 Proceed to Validation CheckRs->Success Yes PoorRes Rs < 1.5 CheckRs->PoorRes No (Separation issues) Tailing Peak Tailing (T > 1.5) CheckRs->Tailing No (Shape issues) Opt1 Switch Modifier: IPA -> Ethanol or MeOH PoorRes->Opt1 Opt3 Increase Additive: TFA 0.1% -> 0.2% or add DEA Tailing->Opt3 Opt2 Switch Column: Amylose -> Cellulose (OD/IC) Opt1->Opt2 If still poor

Caption: Step-by-step logic for optimizing chiral separation when initial screening fails.

References
  • Rao, R. N., et al. "A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase."[5] Journal of Pharmaceutical and Biomedical Analysis, vol. 35, no. 5, 2004.

  • Bielejewska, A., et al. "HPLC separation of linezolid enantiomers using polysaccharide-based chiral stationary phases." Chromatographia, 2005.[4]

  • Phenomenex Application Guide. "Chiral Separation of Oxazolidinone Analogs." Phenomenex Technical Notes.

  • Wang, T., et al. "Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode." Journal of Chromatography A, 2021.[6]

  • De Klerck, K., et al. "Supercritical fluid chromatography for the enantioseparation of pharmaceuticals." Journal of Chromatography A, 2012.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal Guide: (5S)-5-(Hydroxymethyl)-1,3-oxazolidin-2-one

[1] Executive Summary: Immediate Action Card Status: Non-RCRA Listed, but treated as Hazardous Chemical Waste . Primary Hazard: Irritant (Skin/Eye/Respiratory).

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: Immediate Action Card

Status: Non-RCRA Listed, but treated as Hazardous Chemical Waste . Primary Hazard: Irritant (Skin/Eye/Respiratory). Prohibited Actions: Do NOT flush down drains. Do NOT dispose of in regular trash. Recommended Method: High-temperature incineration via an approved waste management contractor.

Parameter Directive
Waste Code (US) Not Listed (Assign "Non-Regulated Chemical Waste" or state-specific code if applicable).
Segregation Segregate from Strong Oxidizers and Acids .
Container High-density polyethylene (HDPE) or Amber Glass with PTFE-lined cap.
Labeling "Hazardous Waste - Irritant - (5S)-5-(Hydroxymethyl)-2-oxazolidinone"

Chemical Profile & Hazard Identification

Understanding the physicochemical properties of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one is critical for selecting the correct waste stream. As a chiral building block for oxazolidinone antibiotics (e.g., Linezolid), this compound possesses specific solubility and stability profiles that dictate its handling.

Physicochemical Data
PropertySpecificationOperational Implication
CAS Number 97859-51-3Unique identifier for waste manifesting.
Formula C₄H₇NO₃Nitrogen-containing organic; requires proper combustion to prevent NOx.
Mol. Weight 117.10 g/mol Low molecular weight, high mobility in water.
Physical State White to yellow solidGenerates dust; requires particulate protection.
Solubility High (Water, Polar Organics)Critical: High water solubility means it spreads rapidly in spills.
Melting Point ~90–120 °C (Derivative dependent)Solid at room temperature; stable for storage.
GHS Hazard Classification[1]
  • Signal Word: WARNING

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Pre-Disposal Handling & Segregation[1]

Expert Insight: The oxazolidinone ring is generally stable but can hydrolyze under strong acidic or basic conditions. However, for disposal purposes, we treat it as a stable organic solid.

Segregation Protocols
  • Incompatible with: Strong oxidizing agents (e.g., permanganates, nitrates) and strong acids.

  • Storage: Store in a cool, dry place. This compound is hygroscopic; moisture absorption can make the solid sticky, complicating transfer to waste containers.

  • Labeling: All waste containers must be labeled immediately upon the first addition of waste.

Waste Stream Classification

Use the following decision matrix to categorize your waste.

DisposalDecisionTree Start Waste Generation Form Physical Form? Start->Form Solid Solid Waste (Pure or Contaminated Solids) Form->Solid Powder/Debris Liquid Liquid Waste Form->Liquid Solution DisposalA Stream A: Solid Organic Waste (Incineration) Solid->DisposalA SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (e.g., Methanol, DMSO) SolventCheck->NonHalogenated Flammable/Polar Aqueous Aqueous Solution (>5% Organic) SolventCheck->Aqueous Water Based DisposalB Stream B: Halogenated Liquid Waste (High Temp Incineration) Halogenated->DisposalB DisposalC Stream C: Non-Halogenated Liquid Waste (Fuel Blending/Incineration) NonHalogenated->DisposalC Aqueous->DisposalC Collect as Chemical Waste (Do NOT Flush)

Figure 1: Waste Stream Classification Logic for Oxazolidinone Derivatives.

Detailed Disposal Procedures

Protocol A: Solid Waste (Pure Compound & Contaminated Debris)

Applicability: Expired pure substance, contaminated weighing paper, gloves, and filter cakes.

  • Container Selection: Use a wide-mouth HDPE jar or a lined fiber drum for large quantities.

  • Collection: Transfer solid waste directly into the container. Avoid generating dust.

  • Labeling: Label as "Non-Regulated Chemical Waste: Solid." List constituent: "(5S)-5-(Hydroxymethyl)-1,3-oxazolidin-2-one."[1][2]

  • Final Disposal: Ship to a licensed TSDF (Treatment, Storage, and Disposal Facility) for incineration .

    • Why Incineration? Landfilling organic synthesis intermediates is discouraged due to potential leaching and groundwater contamination. Incineration ensures complete destruction of the pharmacophore.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors or reaction solutions containing the compound.

  • Solvent Assessment: Determine the primary solvent.

    • Scenario 1 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform, use the Halogenated Waste stream.

    • Scenario 2 (Non-Halogenated): If dissolved in Methanol, Ethyl Acetate, or DMSO, use the Non-Halogenated/Flammable Waste stream.

  • Bulking: Pour into the appropriate safety can or carboy. Ensure 10% headspace is left for expansion.

  • Precipitation Risk: If the compound is in a saturated solution, it may precipitate upon mixing with other wastes.

    • Action: Check compatibility before bulking. If precipitation occurs, the sludge may clog waste pumps. It is preferable to segregate high-concentration streams.

Protocol C: Aqueous Waste (Rinsates)

Expert Warning: Despite high water solubility, this compound must NOT be discharged to the sewer. As a structural analog to antibiotic Linezolid, release into waterways could theoretically contribute to antimicrobial resistance pressures or affect aquatic microorganisms.

  • Collection: Collect all equipment rinsates (first 3 washes) into the "Aqueous Chemical Waste" container.

  • pH Adjustment: Ensure the pH is between 5 and 9 to prevent container corrosion, though the compound itself is neutral.

  • Disposal: Ship for wastewater treatment (typically incineration or wet oxidation) via an approved vendor.

Emergency Spill Response

Scenario: A 100g bottle of solid (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one shatters on the floor.

SpillResponse Alert 1. Alert & Evacuate (Low Toxicity, High Dust Risk) PPE 2. Don PPE (N95 Mask, Nitrile Gloves, Goggles) Alert->PPE Contain 3. Containment Cover with damp paper towels to suppress dust PPE->Contain Clean 4. Cleanup Scoop into waste bag. Wipe surface with water. Contain->Clean Dispose 5. Disposal Label as Solid Chemical Waste Clean->Dispose

Figure 2: Solid Spill Response Workflow.

Step-by-Step Cleanup:

  • Ventilation: Isolate the area. If dust is airborne, allow it to settle for 10 minutes.

  • PPE: Wear Nitrile gloves, safety goggles, and an N95 respirator (dust inhalation is the primary acute risk).

  • Suppression: Do not dry sweep. Cover the spill with wet paper towels or use a HEPA vacuum dedicated to chemical cleanup.

  • Decontamination: Wipe the surface with water (compound is water-soluble) followed by a soap solution.

  • Verification: Visual inspection is usually sufficient; no specific colorimetric test exists for surface residue of this compound.

Regulatory Compliance (US & EU Context)

United States (RCRA)[1]
  • Status: "Unlisted." It does not appear on the P-list or U-list (40 CFR 261.33).

  • Generator Knowledge: Under 40 CFR 262.11, the generator must determine if the waste exhibits hazardous characteristics.

    • Toxicity (D004-D043): Unlikely to leach heavy metals or regulated organics above limits.

    • Ignitability (D001): Not ignitable as a solid.

    • Corrosivity (D002): Not corrosive.

    • Reactivity (D003): Stable.

European Union (EWC)[1]
  • Waste Code: Assign 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

  • Classification: Hazardous.[3][4][5]

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2793787, (5S)-5-(Hydroxymethyl)oxazolidin-2-one. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • European Commission. (2014). Guidance on the classification of waste (EWC). Retrieved from [Link]

Sources

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